molecular formula C7H8N2O2 B1328887 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid CAS No. 914637-68-6

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Cat. No.: B1328887
CAS No.: 914637-68-6
M. Wt: 152.15 g/mol
InChI Key: GDAOCGTXUVDBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOCGTXUVDBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650367
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-68-6
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathways leading to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The document outlines robust and validated methodologies for the construction of the core pyrrolo[1,2-a]imidazole ring system and subsequent functionalization to introduce the C3-carboxylic acid moiety. Emphasis is placed on the rationale behind experimental choices, providing readers with a deep understanding of the reaction mechanisms and optimization strategies. Detailed, step-by-step protocols for key transformations are presented, alongside visual representations of the synthetic routes to facilitate comprehension and practical implementation in a laboratory setting.

Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic motif frequently encountered in biologically active molecules. Its rigid, bicyclic structure provides a unique three-dimensional arrangement of atoms that can effectively interact with various biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] The introduction of a carboxylic acid group at the 3-position of this scaffold can significantly influence its physicochemical properties, such as solubility and polarity, and provide a handle for further chemical modifications, making this compound a valuable building block in drug discovery programs.

Strategic Approaches to the Synthesis

The synthesis of this compound can be approached through two primary strategies:

  • Strategy A: Construction of the Core Followed by C3-Functionalization. This is a convergent approach where the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is first synthesized and then a carboxyl group or a precursor is introduced at the 3-position.

  • Strategy B: Ring-Forming Reactions Incorporating the C3-Carboxylate Moiety. This is a linear approach where one of the starting materials already contains the future C3-carboxylate group (or a precursor), which is carried through the cyclization process.

This guide will focus on a well-documented and reliable pathway that aligns with Strategy A, involving the synthesis of an ester-functionalized intermediate followed by hydrolysis.

Synthesis of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core

Several methods have been reported for the synthesis of the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core. A common and effective method involves the cyclization of a substituted pyrrolidine derivative.[2]

Synthesis of the Unsubstituted Core: A Validated Protocol

A robust method for the synthesis of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine, followed by intramolecular cyclization.[3]

Introduction of the Carboxylic Acid Functionality at the C3-Position

With the core scaffold in hand, the next critical step is the introduction of the carboxylic acid group at the C3 position. A highly effective strategy involves the synthesis of an ethyl ester precursor, ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate, followed by its hydrolysis.

Synthesis of Ethyl 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate

While the exact, detailed experimental procedure for the synthesis of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate is not extensively documented in readily available literature, a plausible and chemically sound approach can be derived from established organic chemistry principles. One such approach involves the reaction of a suitable C2-building block with a pyrrolidine-based precursor. A general representation of this transformation is outlined below.

Synthesis of Ethyl 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate cluster_reactants Reactants cluster_product Product Pyrrolidine Substituted Pyrrolidine Derivative Ester Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate Pyrrolidine->Ester Cyclization C2_block Ethyl 2-substituted-acrylate or equivalent C2 building block C2_block->Ester

Caption: General synthetic scheme for the formation of the C3-ester.

Experimental Protocol: Synthesis of Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate (Proposed)

This protocol is a generalized representation based on established chemical principles and may require optimization.

  • Reaction Setup: To a solution of a suitable 2-substituted pyrrolidine (1.0 eq) in an appropriate aprotic solvent (e.g., acetonitrile, DMF) is added a C2-electrophile such as ethyl bromopyruvate (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, or gently heated to 50-60 °C to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate.

Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[4][5][6][7]

Hydrolysis of Ethyl Ester Ester Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate Acid This compound Ester->Acid H3O+ or OH- / H2O, Δ

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate

  • Reaction Setup: The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of a base (e.g., sodium hydroxide or potassium hydroxide, 3-5 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) for 2-4 hours. The progress of the hydrolysis is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 3-4 with a strong acid (e.g., hydrochloric acid), resulting in the precipitation of the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoleC₆H₈N₂108.14
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylateC₉H₁₂N₂O₂180.20[8]
This compoundC₇H₈N₂O₂152.15

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By first constructing the core heterocyclic system and then introducing the carboxylic acid functionality via an ester intermediate, a reliable and scalable synthesis can be achieved. The provided protocols offer a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and drug discovery. The versatility of the synthetic intermediates also allows for the potential generation of a diverse library of C3-functionalized pyrrolo[1,2-a]imidazole derivatives.

References

  • Kavina, I. A., et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901-911.
  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5), x200681. [Link]

  • Krasavin, M. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-23. [Link]

  • Kovalenko, S. M., et al. (2020). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 13(10), 295. [Link]

  • ChemSynthesis. (n.d.). 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Martinez, A., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 27(18), 6049. [Link]

Sources

"physicochemical properties of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Introduction: Contextualizing a Novel Heterocycle

This compound (CAS No. 914637-68-6) is a heterocyclic compound featuring a fused pyrrolidine and imidazole ring system, functionalized with a carboxylic acid moiety.[1][2] The pyrrolo[1,2-a]imidazole scaffold is of significant interest in medicinal chemistry, appearing in compounds investigated for various biological activities.[3][4] As with any potential drug candidate, a thorough understanding of its physicochemical properties is not merely academic; it is the foundational dataset upon which all further development—from formulation to pharmacokinetic profiling—is built.

This guide provides a comprehensive framework for the experimental determination of the key physicochemical properties of this molecule. Rather than simply listing data, we will delve into the causality behind the selection of methodologies, providing detailed, field-proven protocols. The objective is to equip researchers with the necessary tools to generate a robust and reliable characterization profile for this, or structurally related, novel chemical entities.

Molecular Structure and Basic Information

PropertyValueSource
IUPAC Name This compound-
CAS Number 914637-68-6[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]

Acid Dissociation Constant (pKa): The Key to Ionization Behavior

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the degree of ionization at a given pH, which directly influences solubility, membrane permeability, and target binding. For this compound, we anticipate at least two pKa values: one for the acidic carboxylic acid group and another for the basic imidazole nitrogen. Potentiometric titration remains the gold-standard for its accuracy and directness in measuring these values.[5][6][7]

Experimental Protocol: Potentiometric Titration

This protocol is designed to determine pKa values by monitoring pH changes upon the addition of a titrant. The use of a co-solvent like methanol is necessary if aqueous solubility is limited.

Causality: The inflection points in the resulting titration curve correspond to the pH at which the concentrations of the protonated and deprotonated species are equal, which by definition, is the pKa.[8]

Self-Validation: The system is validated by calibrating the pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) before the experiment. The accuracy of the titrant concentration is confirmed by titrating against a primary standard.

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of a suitable solvent (e.g., 0.15 M aqueous KCl or a methanol/water mixture).

  • Acidification: If determining the pKa of the basic nitrogen, acidify the solution to below pH 2 with a standardized HCl solution to ensure complete protonation of all basic sites.

  • Titration: Place the solution in a thermostatted vessel (25°C) under an inert atmosphere (N₂) to prevent CO₂ absorption. Titrate the solution with a standardized, carbonate-free NaOH solution (e.g., 0.1 M) using an automated titrator.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant. Continue the titration until the pH reaches approximately 12.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve or by using differential plots (e.g., Bjerrum plots) for higher accuracy.[7]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound (1-2 mg) B Dissolve in Solvent (e.g., 20 mL 0.15M KCl) A->B D Acidify to pH < 2 (with std. HCl) B->D C Calibrate pH Meter (pH 4, 7, 10) C->D E Titrate with std. NaOH (under N2 at 25°C) D->E F Record pH vs. Volume E->F G Plot pH vs. Volume F->G H Calculate Inflection Points (Bjerrum Plot) G->H I Determine pKa Values H->I LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate n-Octanol and PBS (pH 7.4) B Prepare Compound Stock A->B C Create Biphasic System (Octanol + PBS + Compound) B->C D Shake to Equilibrium (24h at 25°C) C->D E Centrifuge for Phase Separation D->E F Sample Both Phases E->F G Quantify Concentration (HPLC-UV) F->G H Calculate Ratio [Octanol]/[Aqueous] G->H I Determine LogD H->I

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. [9]It is essential to distinguish between kinetic solubility (measured from a DMSO stock, prone to supersaturation artifacts) and thermodynamic solubility, which represents the true equilibrium state of a compound in a saturated solution. [10]For lead optimization and pre-formulation, thermodynamic solubility is the required metric. [11][9]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

This protocol determines the equilibrium solubility of the solid compound in an aqueous buffer.

Causality: By adding an excess of solid compound to the buffer and allowing sufficient time for equilibrium, we ensure the solution becomes saturated. The measured concentration of the supernatant is, by definition, the thermodynamic solubility.

Self-Validation: The presence of undissolved solid material in the vials at the end of the incubation period is a visual confirmation that an excess was used and saturation was likely achieved. Analysis of the supernatant at multiple time points (e.g., 24h and 48h) should yield consistent results, confirming that equilibrium has been reached.

Methodology:

  • Preparation: Add an excess of solid compound (e.g., 1 mg) to a glass vial. [11]2. Incubation: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to reach equilibrium. [11]4. Separation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the saturated solution (supernatant) from the excess solid.

  • Quantification: Dilute the clear supernatant and quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared in the same buffer. [12]6. Reporting: Report the solubility in both µg/mL and µM.

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C Incubate with Shaking (>24h at 25°C) B->C D Filter or Centrifuge to Remove Solid C->D E Collect Supernatant D->E F Quantify Concentration (LC-MS/MS) E->F G Report Solubility (µg/mL & µM) F->G

Caption: Workflow for thermodynamic solubility determination.

Melting Point (Tm) and Thermal Behavior

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and solid-state stability. A sharp melting point typically suggests high purity. Differential Scanning Calorimetry (DSC) is the modern standard, offering high precision and additional information about thermal events like phase transitions or decomposition. [13][14][15]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [14]An endothermic event, such as melting, requires more energy to be supplied to the sample to maintain the same temperature as the reference, resulting in a detectable peak on the thermogram. [16][17] Self-Validation: The instrument is calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., Indium). The experiment should be run with a controlled heating rate and under a continuous purge of inert gas to ensure a stable thermal environment and prevent oxidative degradation.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should be wide enough to encompass the expected melting point.

  • Data Analysis: The melting point (Tm) is typically taken as the onset temperature or the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).

Visualization: Principle of DSC Measurement

DSC_Principle cluster_cell DSC Cell Sample Sample Pan (Compound) Detector Differential Heat Flow Sensor (Δq) Sample->Detector Reference Reference Pan (Empty) Reference->Detector Furnace Heating Element (Controlled Rate) Furnace->Sample Heat Furnace->Reference Heat Output Thermogram (Heat Flow vs. Temp) Detector->Output

Caption: Simplified principle of Differential Scanning Calorimetry (DSC).

Summary of Physicochemical Properties

The following table should be populated with experimentally determined values to provide a complete physicochemical profile for this compound.

ParameterMethodConditionsDetermined Value
pKa₁ (Acidic) Potentiometric Titration25°C, 0.15M KClTo be determined
pKa₂ (Basic) Potentiometric Titration25°C, 0.15M KClTo be determined
LogD Shake-FlaskpH 7.4, 25°CTo be determined
Aqueous Solubility ThermodynamicPBS pH 7.4, 25°CTo be determined
Melting Point (Tm) DSC10 °C/min, N₂To be determined
Heat of Fusion (ΔHfus) DSC10 °C/min, N₂To be determined

This comprehensive guide outlines the critical path for characterizing the foundational physicochemical properties of this compound. Adherence to these robust, self-validating protocols will generate the high-quality data necessary to make informed decisions in any drug discovery and development pipeline.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Hsiao, W. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

  • Determination of logP coefficients via a RP-HPLC column.
  • High throughput HPLC method for determining Log P values.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

  • In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

  • How Does DSC Measure The Melting Point (Tm) Of Polymers?. (2025). Chemistry For Everyone. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [Link]

  • Manallack, D. T., et al. (2002). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Journal of Pharmaceutical Sciences, 91(4), 935-46. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Bakunov, S. A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Molecules, 28(2), 759. [Link]

  • Farkas, E., & Gáspár, M. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(9), 1215. [Link]

  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5), x200681. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Kovalskyi, A., et al. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 15(11), 1363. [Link]

  • 6,7-Dihydro-5H-pyrrolo[2,1-c]t[5][18][19]riazole-3-carboxylic acid. PubChem. [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (2020). ResearchGate. [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. PubChem. [Link]

  • Kavina, A. A., et al. (2018). FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate. [Link]

  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2025). ResearchGate. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal. [Link]

  • 5H-Pyrrolo[1,2-a]imidazole-3-carboxylic acid, 2-amino-6,7-dihydro-, ethyl ester. SpectraBase. [Link]

  • Physicochemical Properties of Imidazole. ResearchGate. [Link]

Sources

"spectroscopic data (NMR, IR, Mass Spec) of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spectroscopic Characterization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Abstract

Molecular Structure and Properties

This compound possesses a fused bicyclic system consisting of a dihydropyrrole ring and an imidazole ring, with a carboxylic acid substituent at the C3 position. This structure provides a rigid scaffold with opportunities for diverse chemical interactions.

  • Molecular Formula: C₇H₈N₂O₂[5]

  • Molecular Weight: 152.15 g/mol [5][6]

  • CAS Number: 914637-68-6[5]

The following diagram illustrates the core structure with systematic atom numbering used throughout this guide for spectroscopic assignments.

Caption: Molecular structure and atom numbering scheme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The predicted spectra below are based on data from the parent scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, and its 2-chloro-3-carboxylic acid analog.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The addition of an electron-withdrawing carboxylic acid group at C3 is expected to deshield the adjacent C2 proton significantly. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a very downfield shift, typically around 12-13 ppm in DMSO-d₆.[7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale & Cited Observations
~12.5 - 13.5 br s COOH Carboxylic acid protons are highly deshielded and often broad due to hydrogen exchange.[7] A similar analog shows this peak at 13.06 ppm.[4]
~7.5 - 7.8 s H2 The proton at C2 is on an electron-rich imidazole ring but adjacent to the electron-withdrawing COOH group, causing a downfield shift.
~4.1 - 4.3 t H5 These protons are adjacent to a nitrogen atom (N4). A triplet is expected from coupling to H6. The 2-chloro analog shows this signal at 4.15 ppm.[4]
~2.8 - 3.0 t H7 These protons are adjacent to the imidazole ring. A triplet is expected from coupling to H6. The 2-chloro analog shows this signal at 2.81 ppm.[4]

| ~2.4 - 2.6 | m | H6 | This multiplet arises from coupling to both H5 and H7 protons. The 2-chloro analog shows this signal in the 2.45-2.55 ppm range.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[7]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & General Principles
~165 - 175 COOH Carboxyl carbons typically resonate in this downfield region.[7]
~135 - 145 C7a Bridgehead carbon of the fused imidazole ring.
~120 - 130 C2 Imidazole ring carbon, deshielded by adjacent nitrogen.
~115 - 125 C3 Imidazole ring carbon, attached to the carboxylic acid.
~45 - 50 C5 Pyrrolidine ring carbon adjacent to nitrogen.
~25 - 30 C7 Pyrrolidine ring carbon adjacent to the imidazole ring.

| ~20 - 25 | C6 | Pyrrolidine ring carbon. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is recommended due to its ability to dissolve polar compounds and to observe the exchangeable COOH proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good homogeneity, using the solvent lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 1024 or more scans for good signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm). Calibrate the ¹³C spectrum using the solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups based on their vibrational frequencies.

Characteristic Vibrational Modes

The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid and the heterocyclic rings.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Description
2500 - 3300 O-H stretch Carboxylic Acid A very broad and strong absorption, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7][8]
~1710 C=O stretch Carboxylic Acid A strong, sharp absorption. The position around 1710 cm⁻¹ suggests a hydrogen-bonded dimer.[7]
~1600 - 1650 C=N, C=C stretch Imidazole Ring Aromatic and heteroaromatic ring stretching vibrations.
~1200 - 1300 C-O stretch Carboxylic Acid Stretching vibration of the carbon-oxygen single bond.

| 2850 - 3000 | C-H stretch | Aliphatic CH₂ | Stretching vibrations from the dihydropyrrole ring. |

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

    • Acquire a background spectrum of the empty ATR stage.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation analysis.

Molecular Ion and Predicted Fragmentation
  • Expected Molecular Ion ([M+H]⁺): m/z 153.0608 (for C₇H₉N₂O₂⁺)

  • Expected Molecular Ion ([M]⁺˙): m/z 152.0535 (for C₇H₈N₂O₂⁺˙)

The molecule is expected to undergo characteristic fragmentation, primarily initiated by the loss of the carboxylic acid group or related neutral losses.

G parent [M]⁺˙ m/z = 152 frag1 [M - H₂O]⁺˙ m/z = 134 parent->frag1 - H₂O frag2 [M - COOH]⁺ m/z = 107 parent->frag2 - •COOH frag3 [M - CO₂]⁺˙ m/z = 108 parent->frag3 - CO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

  • High-Resolution MS (HRMS):

    • For accurate mass measurement and elemental composition confirmation, analyze the sample on a high-resolution instrument (e.g., TOF or Orbitrap).

    • Calibrate the instrument immediately prior to analysis.

Integrated Spectroscopic Analysis Workflow

Confirmation of the structure and purity of this compound requires a synergistic use of all three spectroscopic techniques. The following workflow represents a self-validating system for characterization.

G start Synthesized Sample ms Mass Spectrometry (MS) Confirm Molecular Weight (152.15) Confirm Formula (C₇H₈N₂O₂) via HRMS start->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups (Broad O-H, C=O at ~1710 cm⁻¹) start->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Full Carbon-Hydrogen Framework Confirm Connectivity & Stereochemistry ms->nmr Proceed if MW is correct ir->nmr Proceed if functional groups are present final Structure Confirmed & Purity Assessed nmr->final

Caption: Logical workflow for complete structural verification.

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. While this guide provides a robust predictive framework based on established principles and data from close analogs, experimental verification is essential. The key identifying features are the characteristic broad O-H and sharp C=O stretches in the IR spectrum, the correct molecular ion peak in the mass spectrum, and the unique set of aliphatic and aromatic signals in the ¹H and ¹³C NMR spectra, including the highly deshielded carboxylic acid proton. Following the outlined protocols will enable researchers to confidently characterize this important heterocyclic compound.

References

  • García-Álvarez, P., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5), x200681. Available at: [Link]

  • Maleev, G. V., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-20. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

  • Ukrainets, I. V., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(16), 4983. Available at: [Link]

  • Kavina, A. A., et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 902-908. Available at: [Link]

  • García-Álvarez, P., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Dabrafenib (GSK2118436): A Technical Guide for Researchers in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Aberrant Engine of Cell Growth

In the landscape of targeted cancer therapy, the selective inhibition of oncogenic driver mutations has revolutionized treatment paradigms. Dabrafenib, also known by its development code GSK2118436, stands as a cornerstone in the arsenal against cancers harboring specific mutations in the B-Raf proto-oncogene (BRAF).[1] This guide provides an in-depth technical overview of Dabrafenib, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, mechanism of action, practical experimental protocols, and commercial sourcing, offering a comprehensive resource for leveraging this potent kinase inhibitor in a research setting.

Dabrafenib is a potent, ATP-competitive inhibitor of the RAF kinases, with high selectivity for the mutated forms of BRAF, particularly the V600E, V600K, and V600D mutations.[2][3][4] These mutations lead to the constitutive activation of the BRAF protein, which in turn drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6] Dabrafenib's targeted action blocks this aberrant signaling cascade, offering a powerful therapeutic strategy in cancers such as metastatic melanoma and non-small cell lung cancer.[5][7]

Physicochemical Properties of Dabrafenib and its Mesylate Salt

For laboratory applications, understanding the physicochemical properties of Dabrafenib and its commonly used salt form, Dabrafenib mesylate, is critical for accurate experimental design, including formulation and dose preparation.

PropertyDabrafenib (Free Base)Dabrafenib MesylateSource(s)
CAS Number 1195765-45-71195768-06-9[8][9][10]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂C₂₃H₂₀F₃N₅O₂S₂ · CH₄O₃S[8][9][10]
Molecular Weight 519.6 g/mol 615.66 g/mol [8][10]
Appearance Crystalline solidWhite to slightly colored solid[3][8]
Solubility Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), and ethanol (1 mg/mL with slight warming). Sparingly soluble in aqueous buffers.Soluble to 50 mM in DMSO. Practically insoluble in water above pH 4.[8][10][11][12]
Storage Store lyophilized at -20°C, desiccated. Stable for at least 24 months. In solution, store at -20°C and use within 3 months.Store at -20°C.[10][13]
Purity Typically >98%Typically ≥98%[8][10]

Mechanism of Action: A Targeted Disruption of the MAPK Signaling Cascade

The therapeutic efficacy of Dabrafenib is rooted in its precise inhibition of the constitutively active BRAF V600 mutants. In normal cellular signaling, the RAS/RAF/MEK/ERK pathway is tightly regulated. However, in cancer cells with BRAF V600 mutations, this pathway becomes perpetually "on," leading to incessant signals for growth and survival.

Dabrafenib functions as an ATP-competitive inhibitor, binding to the kinase domain of the mutated BRAF protein.[2][5] This binding event prevents the phosphorylation of MEK, the downstream target of BRAF.[5] Consequently, the phosphorylation and activation of ERK, the final kinase in this cascade, are also blocked.[5] The ultimate outcome is the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

MAPK_Pathway_Inhibition cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Normal activation bypassed MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibition

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK pathway.

Experimental Protocols for Preclinical Research

The following protocols provide a framework for investigating the in vitro and in vivo effects of Dabrafenib. These are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

This protocol details a method to determine the half-maximal growth inhibitory concentration (gIC₅₀) of Dabrafenib in cancer cell lines.

Workflow Diagram:

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed cells in 384-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Treat_Cells Treat with Dabrafenib (or DMSO control) Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_Reagent Read_Luminescence Read luminescence Add_Reagent->Read_Luminescence Analyze_Data Analyze data and determine gIC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the gIC₅₀ of Dabrafenib using a luminescence-based assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture BRAF V600E mutant (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines in appropriate media.

    • Trypsinize and count the cells.

    • Seed 500-2000 cells per well in black, clear-bottom 384-well plates.[14] The optimal seeding density should be determined empirically to ensure logarithmic growth throughout the assay.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Dabrafenib in DMSO (e.g., 10 mM).[10]

    • Perform serial dilutions of the Dabrafenib stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.2%).[14]

    • Include a vehicle control (DMSO only) and a positive control (e.g., another known BRAF inhibitor) if desired.

    • Carefully remove the medium from the cell plates and add the medium containing the different concentrations of Dabrafenib or the vehicle control.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C and 5% CO₂.[14]

  • Viability Assessment:

    • Use a luminescence-based cell viability assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.[14][15]

    • Allow the plates to equilibrate to room temperature before adding the reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the Dabrafenib concentration.

    • Determine the gIC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Western Blot Analysis of pERK Inhibition

This protocol is designed to qualitatively and quantitatively assess the inhibition of ERK phosphorylation, a key downstream marker of BRAF activity, following Dabrafenib treatment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 150,000 to 300,000 per well) in 6-well plates and allow them to adhere overnight.[14]

    • Treat the cells with various concentrations of Dabrafenib or DMSO vehicle control for a specified time (e.g., 1 hour, or as determined by a time-course experiment).[14]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (pERK) overnight at 4°C.[14][16]

    • Wash the membrane with TBST.[17]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Re-probing:

    • Quantify the band intensities using densitometry software.

    • Normalize the pERK signal to a loading control (e.g., total ERK or GAPDH).[16] To do this, the membrane can be stripped and re-probed with antibodies for total ERK and a housekeeping protein.

Suppliers of Dabrafenib for Research Use

Dabrafenib for research purposes is available from several reputable suppliers. It is crucial to obtain a Certificate of Analysis (CoA) to ensure the identity and purity of the compound.

SupplierProduct Name(s)Available FormsNoteworthy Information
Cayman Chemical Dabrafenib, Dabrafenib (mesylate)Crystalline solidProvides detailed technical information and safety data sheets.[8][12][18]
MedChemExpress Dabrafenib, Dabrafenib (Standard)PowderOffers an analytical standard grade for research and analytical applications.[19]
Cell Signaling Technology Dabrafenib (GSK2118436)Lyophilized powderProvides data on its use in Western blotting and recommended reconstitution protocols.[10][13]
Tocris Bioscience Dabrafenib mesylatePowderProvides a detailed safety data sheet.[20]
MedKoo Biosciences Dabrafenib free baseSolid powderProvides pricing for various quantities.[21]
Sapphire Bioscience DabrafenibPowderRecommended for research use only.[22]
Pharmaoffer Dabrafenib APIAPIConnects with various GMP-certified manufacturers.[23]
TargetMol DabrafenibPowderProvides in vivo formulation information.[11]

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before purchasing.

Safety and Handling

Dabrafenib and its mesylate salt are potent pharmacological agents and should be handled with care in a laboratory setting.

  • Hazard Identification: Dabrafenib is suspected of causing cancer and damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure and can cause serious eye damage and skin irritation.[18][24][25] It is also very toxic to aquatic life.[24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system or waterways.[24]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.[18][20][24][25]

Conclusion and Future Directions

Dabrafenib has established itself as a critical tool in both the clinical treatment and preclinical investigation of BRAF-mutant cancers. Its high selectivity and potent inhibitory activity make it an invaluable reagent for dissecting the intricacies of the MAPK pathway and for exploring novel therapeutic combinations. As research progresses, the focus will likely shift towards understanding and overcoming mechanisms of resistance to Dabrafenib, often through combination therapies with agents targeting other nodes in the signaling network, such as MEK inhibitors like Trametinib.[2] This technical guide provides a solid foundation for researchers to confidently and effectively incorporate Dabrafenib into their experimental workflows, ultimately contributing to the advancement of targeted cancer therapy.

References

  • Dabrafenib (mesylate)
  • Dabrafenib | GSK2118436A | Raf inhibitor. TargetMol.
  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic
  • What is the mechanism of Dabrafenib Mesylate? (2024).
  • PRODUCT INFORM
  • Dabrafenib mesyl
  • Dabrafenib.
  • Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. (2014).
  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and...
  • Dabrafenib and its use in the treatment of metast
  • Tafinlar, INN-dabrafenib. (2013).
  • Dabrafenib Mesyl
  • Dabrafenib Mesyl
  • Dabrafenib - Safety D
  • Safety D
  • Dabrafenib mesylate | Raf Kinase Inhibitors. R&D Systems.
  • Dabrafenib Mesil
  • Safety D
  • Safety Data Sheet (SDS). (2020). MedKoo Biosciences.
  • Dabrafenib (GSK2118436) (#91942) Datasheet With Images. Cell Signaling Technology.
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (2013). PubMed Central.
  • Dabrafenib (GSK2118436, CAS Number: 1195765-45-7). Cayman Chemical.
  • Dabrafenib API Suppliers. Pharmaoffer.com.
  • Medchemexpress LLC HY-14660 10mg Medchemexpress, Dabrafenib CAS:1195765-45-7 Purity:>98%. Fisher Scientific.
  • Dabrafenib (Standard) (GSK2118436A (Standard)) | BRAF Inhibitor. MedChemExpress.
  • Sponsor Novartis Pharmaceuticals Generic Drug Name Trial Indication(s) Protocol Number 116513/CDRB436B2302 Protocol Title A phas. novctrd.com.
  • Dabrafenib. Sapphire Bioscience.
  • COMBI-APlus: Open-label, phase IIIb study of dabrafenib in COMBInation with trametinib in the Adjuvant treatment of stage III BR. ClinicalTrials.gov.
  • Dabrafenib (GSK2118436). Cell Signaling Technology.
  • Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition.
  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760. PubChem - NIH.
  • Dabrafenib structure and activity against RAF kinases. Dabrafenib...
  • Clinical Study Protocol Amendment. (2019).
  • Dabrafenib free base | GSK2118436 | CAS#1195768-06-9 | CAS#1195765-45-7. MedKoo Biosciences.
  • BC Cancer Protocol Summary for the Treatment of BRAF V600 Mutation-Positive Unresectable or Metastatic Melanoma Using daBRAFenib and Trametinib.
  • Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors. (2015). AACR Journals.
  • Dabrafenib inhibits MAPK signalling in BRAF V600E.
  • Dabrafenib Plus Trametinib in Patients With Advanced Solid Tumor Having BRAF V600E Mutation or Clinically Actionable BRAF Gene Alterations.
  • Structure of Dabrafenib.
  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK P
  • Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metast
  • Comparison of the proliferation rate and apoptotic responses to...
  • Application Notes and Protocols for Western Blot Analysis of pERK Following Ro4987655 Tre
  • Activation of the Protein Kinase R–Like Endoplasmic Reticulum Kinase (PERK) Pathway of the Unfolded Protein Response after Experimental Traumatic Brain Injury and Treatment with a PERK Inhibitor. PubMed Central.

Sources

An In-Depth Technical Guide to the Mechanisms of Action of Pyrroloimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrroloimidazole scaffold, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry and drug discovery. Its rigid, planar geometry and distribution of hydrogen bond donors and acceptors make it an exceptionally versatile framework for designing potent and selective modulators of various biological targets. While derivatives have demonstrated a wide spectrum of activities, including antimicrobial and antioxidant effects, their most profound and therapeutically relevant impact lies in the realm of signal transduction, particularly through the inhibition of protein kinases.[1]

This guide provides a comprehensive technical overview of the predominant mechanisms of action for pyrroloimidazole-based compounds. We will deconstruct the molecular logic behind their function as kinase inhibitors, explore the key signaling pathways they modulate, and detail the rigorous experimental workflows required to elucidate and validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical class.

Part 1: The Predominant Mechanism - Protein Kinase Inhibition

The vast majority of clinically and pre-clinically investigated pyrroloimidazole compounds function by inhibiting protein kinases, enzymes that catalyze the phosphorylation of substrate proteins and play central roles in cellular signaling. Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer and chronic inflammatory disorders.

The Rationale: A Scaffold for ATP-Competitive Inhibition

The efficacy of the pyrrolo-fused heterocyclic core stems from its structural and electronic resemblance to the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for all kinase reactions. Specifically, the pyrrolo[2,3-d]pyrimidine nucleus, a common variant, is a deaza-isostere of adenine, allowing it to fit snugly into the highly conserved ATP-binding pocket located in the kinase catalytic domain.[2] By occupying this site, these compounds physically block the entry of ATP, thereby preventing phosphorylation of downstream substrates and effectively shutting down the signaling cascade. This mode of action is known as ATP-competitive inhibition.[3]

Key Kinase Targets and Modulated Pathways

The versatility of the pyrroloimidazole scaffold allows for its chemical modification to achieve selectivity against specific kinase families. The following sections detail the most significant targets.

The p38 MAPK signaling cascade is a critical regulator of the cellular response to inflammatory stimuli and environmental stress.[4] Over-activation of p38α is directly implicated in the overproduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a prime target for treating inflammatory conditions such as rheumatoid arthritis.[5] Pyrroloimidazole and related imidazole derivatives have been developed as potent p38α inhibitors that compete with ATP, thereby blocking the inflammatory cytokine cascade.[5][6]

p38_MAPK_Pathway stimuli Inflammatory Stimuli (e.g., LPS, UV) mkk MKK3 / MKK6 stimuli->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates (Activates) mk2 MAPKAPK2 (MK2) p38->mk2 Phosphorylates (Activates) inhibitor Pyrroloimidazole Inhibitor inhibitor->p38 Inhibits (ATP Competition) cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mk2->cytokines Upregulates Production

Caption: p38 MAPK signaling pathway and the point of inhibition by pyrroloimidazole compounds.

The TGF-β signaling pathway is a pleiotropic system that regulates cell growth, differentiation, and extracellular matrix production.[7] While it can act as a tumor suppressor in early-stage cancers, it often promotes tumor progression, invasion, and fibrosis in advanced disease.[8] The signaling is initiated by ligand binding to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI), activating its kinase domain.[8] Pyrroloimidazole-based compounds have been engineered as highly selective inhibitors of the TGF-βRI kinase (also known as ALK5), preventing the phosphorylation of its downstream effectors, SMAD2 and SMAD3.[9][10]

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgfbr2 TGF-βRII tgfbr1 TGF-βRI (ALK5) tgfbr2->tgfbr1 Recruits & Phosphorylates smad23 SMAD2 / SMAD3 tgfbr1->smad23 Phosphorylates p_smad23 p-SMAD2 / p-SMAD3 smad_complex SMAD Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex gene Target Gene Transcription smad_complex->gene Translocates & Activates ligand TGF-β Ligand ligand->tgfbr2 Binds inhibitor Pyrroloimidazole Inhibitor inhibitor->tgfbr1 Inhibits

Caption: TGF-β signaling pathway, highlighting the inhibition of TGF-βRI by pyrroloimidazoles.

The structural adaptability of the pyrroloimidazole core has led to the development of inhibitors against a wide array of other kinases implicated in cancer, including:

  • p21-Activated Kinase 4 (PAK4): Overexpressed in many cancers, promoting proliferation and metastasis.[3]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[11]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose mutations and overexpression drive the growth of several cancers, including non-small cell lung cancer.[12]

Part 2: Elucidating the Mechanism of Action - A Methodological Guide

Confirming the mechanism of action of a novel compound is a multi-step, iterative process that moves from broad, unbiased screening to specific, hypothesis-driven validation. Each step is designed to build upon the last, creating a self-validating system of evidence.

Initial Target Identification and Validation

Causality: The foundational step is to identify the direct molecular target(s) of the compound. A drug's efficacy and toxicity are direct consequences of its interactions with cellular proteins. Unbiased screening methods are employed first to generate hypotheses without preconceived notions.

This is a high-throughput biochemical screen to assess the inhibitory activity of a compound against a large, diverse panel of purified recombinant kinases.

  • Protocol:

    • Assay Preparation: A fixed concentration of the pyrroloimidazole compound (e.g., 1 µM) is added to wells of a microtiter plate.

    • Enzyme & Substrate Addition: Each well contains a different purified kinase, a generic or specific peptide substrate, and ATP spiked with a radioactive isotope (³²P or ³³P).

    • Kinase Reaction: The plates are incubated at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

    • Reaction Termination & Separation: The reaction is stopped. The phosphorylated substrate is separated from the unused radioactive ATP, typically by capturing the substrate on a filter membrane.

    • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction (containing DMSO vehicle instead of the compound).

    • IC₅₀ Determination: For promising "hits," the assay is repeated with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

  • Data Presentation: Representative Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)
TGF-βRI 98%15
p38α MAPK 95%25
VEGFR2 65%261
FAK 40%> 1,000
EGFR 15%> 10,000
SRC 5%> 10,000

This is an unbiased cellular approach to identify which proteins physically bind to the compound within a complex biological sample (e.g., a total cell lysate).[13]

  • Workflow:

Chemical_Proteomics step1 1. Immobilization Synthesize compound analog with a linker and attach to beads. step2 2. Incubation Incubate beads with whole-cell lysate. step1->step2 step3 3. Wash & Elute Wash away non-specific binders. Elute specifically bound proteins. step2->step3 step4 4. Protein ID (LC-MS/MS) Digest eluted proteins to peptides. Analyze via Liquid Chromatography- Tandem Mass Spectrometry. step3->step4 step5 5. Data Analysis Identify and quantify proteins that are enriched compared to control beads. step4->step5

Caption: Experimental workflow for affinity-based chemical proteomics.

Characterizing the Inhibitor-Target Interaction

Causality: Once a primary target is identified, it is crucial to confirm a direct, physical interaction and determine the precise binding mode. This knowledge is essential for validating the target and guiding further structure-activity relationship (SAR) studies to improve potency and selectivity.

This is the most direct way to confirm that the compound inhibits the kinase's activity inside a cell. It measures the phosphorylation state of a known, direct substrate of the target kinase.

  • Protocol:

    • Cell Culture & Treatment: Culture an appropriate cell line (e.g., cancer cells known to have active TGF-β signaling). Treat cells with increasing concentrations of the pyrroloimidazole inhibitor for a defined period (e.g., 2 hours). Include a positive control (e.g., stimulation with TGF-β ligand) and a negative control (vehicle).

    • Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Separate the proteins by size by running a standardized amount of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-SMAD2).

      • Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody against the total amount of the substrate protein (e.g., anti-total-SMAD2) and a loading control (e.g., anti-Actin) to confirm that changes in the phospho-signal are due to inhibition, not changes in protein levels.

Assessing Downstream Cellular Consequences

Causality: The ultimate goal of a drug is to elicit a specific, desired biological response. The final step in mechanistic validation is to link the confirmed inhibition of the molecular target to a functional cellular outcome, such as cell death or the suppression of an inflammatory response.

These assays quantify the functional impact of the compound on cell survival, directly connecting target inhibition to a therapeutic endpoint.

  • Protocol (Apoptosis via Flow Cytometry):

    • Cell Treatment: Seed cancer cells in a 6-well plate and treat with the pyrroloimidazole compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ for cell viability) for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Staining: Resuspend cells in a binding buffer and stain with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The data allows for the quantification of four distinct populations:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Data Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells provides strong evidence that the compound induces apoptosis.[11]

  • Data Presentation: Cellular IC₅₀ Values

Cell LinePrimary Kinase DriverIC₅₀ (µM)
U-87 MG (Glioblastoma)FAK / SRC0.35
A-549 (Lung Cancer)EGFR / FAK0.24
MDA-MB-231 (Breast Cancer)FAK / TGF-β0.34
HK-2 (Normal Kidney)-3.72

Part 3: Beyond Kinase Inhibition - Alternative Mechanisms

While kinase inhibition is the dominant paradigm, the pyrroloimidazole scaffold is chemically versatile, and certain derivatives have been shown to operate through other mechanisms. These are less common but demonstrate the broad biological potential of this chemical class.

  • Carbonic Anhydrase Inhibition: Some pyrrolopyrimidine sulfonamides have been shown to selectively inhibit transmembrane carbonic anhydrase isoforms IX and XII, which are involved in regulating pH in hypoxic tumor environments.[14]

  • Bromodomain Inhibition: Pyrrolo[3,2-d]pyrimidin-4-one derivatives have been developed as potent and selective inhibitors of the PCAF bromodomain, an epigenetic reader protein, offering a different approach to cancer therapy.[15]

  • Membrane and Cytoskeleton Disruption: Certain natural product-derived pyrrolomycins can impair cell membranes and cytoskeleton organization, leading to increased reactive oxygen species (ROS) generation and non-apoptotic cell death.[16]

Conclusion

Pyrroloimidazole compounds and their close isosteres are powerful therapeutic agents whose primary mechanism of action is the ATP-competitive inhibition of protein kinases. Their structural similarity to the core of ATP makes them an ideal starting point for developing inhibitors against a host of kinases implicated in cancer and inflammation, including p38 MAPK and TGF-βRI. A rigorous, multi-faceted experimental approach—spanning from broad biochemical profiling and cellular target engagement to functional outcome assays—is essential to fully elucidate and validate their mechanism of action. The continued exploration of this privileged scaffold promises to yield next-generation therapeutics with improved potency, selectivity, and clinical efficacy.

References

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH). [Link]

  • Dihydropyrrolopyrazole transforming growth factor-beta type I receptor kinase domain inhibitors: a novel benzimidazole series with selectivity versus transforming growth factor-beta type II receptor kinase and mixed lineage kinase-7. PubMed. [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]

  • Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis. PubMed. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Some biologically active pyrrolopyrimidines and pyrroloimidazoles. ResearchGate. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]

  • PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors. PubMed Central. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Dihydropyrrolopyrazole Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors: A Novel Benzimidazole Series with Selectivity versus Transforming Growth Factor-β Type II Receptor Kinase and Mixed Lineage Kinase-7. ResearchGate. [Link]

  • Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. PubMed. [Link]

  • Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. PubMed. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases. PubMed. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. [Link]

  • In vitro anti-leukaemia activity of pyrrolo[1,2-b][1][17][18]benzothiadiazepines (PBTDs). PubMed. [Link]

Sources

Unlocking the Therapeutic Potential of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential therapeutic targets of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid. As a Senior Application Scientist, the following content is synthesized from both established scientific principles and field-proven insights into the drug discovery process. We will delve into the causality behind experimental choices and outline self-validating protocols to ensure the trustworthiness of your findings.

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. The addition of a carboxylic acid moiety at the 3-position is a key structural feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often by enabling interactions with specific amino acid residues in target proteins.

While direct studies on this compound are not extensively documented in publicly available literature, by examining the activities of its close analogs, we can logically infer and prioritize a set of potential therapeutic targets for investigation. This guide will focus on three such promising avenues: NLRP3 Inflammasome , Tropomyosin Receptor Kinase A (TrkA) , and the WDR5-MLL1 Protein-Protein Interaction .

Part 1: Inferred Therapeutic Targets

NLRP3 Inflammasome: A Key Mediator of Inflammation

Derivatives of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been identified as inhibitors of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders. The carboxylic acid group of our lead compound could potentially interact with key residues in the NLRP3 protein, leading to its inhibition.

Proposed Mechanism of Action: The carboxylic acid moiety could form hydrogen bonds or ionic interactions with positively charged amino acid residues within the ATP-binding site of the NLRP3 NACHT domain, thereby preventing the conformational changes required for inflammasome assembly and activation.

NLRP3_Pathway cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (Activation) Our_Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole-3-carboxylic acid Our_Compound->NLRP3_inactive Inhibition ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 caspase1->pro_IL1b Cleavage GasderminD Gasdermin D caspase1->GasderminD Pyroptosis Pyroptosis GasderminD->Pyroptosis

Caption: Proposed inhibition of the NLRP3 inflammasome pathway.

Tropomyosin Receptor Kinase A (TrkA): A Target in Pain and Cancer

N-(pyrrolo[1,2-а]imidazol-3-yl)acetamide, an analog of our compound of interest, has been investigated as an inhibitor of human tropomyosin receptor kinase A (hTrkA).[1] TrkA is the high-affinity receptor for nerve growth factor (NGF) and is a key player in the development and survival of neurons. The NGF-TrkA signaling pathway is also implicated in the pathogenesis of pain and is a validated target for the treatment of chronic pain. Furthermore, aberrant TrkA signaling has been observed in various cancers, making it an attractive oncology target.

Proposed Mechanism of Action: The pyrrolo-imidazole core could act as a scaffold to position the carboxylic acid group to interact with the hinge region of the TrkA kinase domain, a common binding motif for ATP-competitive kinase inhibitors.

TrkA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Our_Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole-3-carboxylic acid Our_Compound->TrkA Inhibition PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Gene_Expression Gene Expression PI3K_Akt->Gene_Expression RAS_MAPK->Gene_Expression PLCg->Gene_Expression Neuronal_Survival Neuronal Survival & Growth Gene_Expression->Neuronal_Survival Pain_Signaling Pain Signaling Gene_Expression->Pain_Signaling

Caption: Proposed inhibition of the NGF-TrkA signaling pathway.

WDR5-MLL1 Interaction: An Epigenetic Target in Cancer

Derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been developed as potent inhibitors of the WIN-site of WDR5.[2][3] WDR5 is a scaffold protein that is a core component of the mixed-lineage leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and MLL1 is crucial for the enzymatic activity of the complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4me). This epigenetic modification plays a critical role in gene expression, and its dysregulation is a hallmark of various cancers, particularly MLL-rearranged leukemias.

Proposed Mechanism of Action: The carboxylic acid of our lead compound could form a key salt bridge with a conserved arginine residue in the WIN-site of WDR5, disrupting the WDR5-MLL1 interaction and subsequently inhibiting H3K4 methylation.

WDR5_MLL1_Pathway cluster_nucleus Nucleus WDR5 WDR5 WDR5_MLL1_Complex WDR5-MLL1 Complex WDR5->WDR5_MLL1_Complex MLL1 MLL1 MLL1->WDR5_MLL1_Complex Our_Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole-3-carboxylic acid Our_Compound->WDR5 Inhibition of Interaction Histone_H3 Histone H3 WDR5_MLL1_Complex->Histone_H3 H3K4me H3K4 Methylation Histone_H3->H3K4me Gene_Expression Leukemogenic Gene Expression H3K4me->Gene_Expression

Caption: Proposed disruption of the WDR5-MLL1 interaction.

Part 2: Experimental Validation Workflows

A tiered approach to experimental validation is recommended, starting with in vitro biochemical and biophysical assays, followed by cell-based assays, and culminating in in vivo models.

Initial Target Engagement and Potency Determination

The primary objective is to confirm direct binding of the compound to the putative target and to quantify its potency.

TargetAssayPrincipleKey Parameters
NLRP3 Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of the target protein upon ligand binding.ΔTm
ATP-binding Assay Competitive binding assay using a fluorescently labeled ATP analog.Ki, IC50
TrkA LanthaScreen™ Eu Kinase Binding Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure inhibitor binding to the kinase ATP site.Ki, IC50
ADP-Glo™ Kinase Assay Luminescence-based assay that measures ADP formation from a kinase reaction.IC50
WDR5 Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to WDR5.Kd, ΔH, ΔS
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip as the compound binds to immobilized WDR5.Kd, kon, koff

Step-by-Step Protocol: Isothermal Titration Calorimetry (ITC) for WDR5 Binding

  • Protein Preparation: Express and purify recombinant human WDR5 protein. Ensure the protein is properly folded and monodisperse by size-exclusion chromatography.

  • Compound Preparation: Dissolve this compound in a buffer matching the protein buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), with a small percentage of DMSO if necessary.

  • ITC Experiment:

    • Load the sample cell with WDR5 protein at a concentration of 10-20 µM.

    • Load the injection syringe with the compound at a concentration 10-20 times that of the protein.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25 °C).

  • Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

Cellular Target Engagement and Functional Assays

The next step is to assess the compound's activity in a cellular context to confirm its mechanism of action and determine its cellular potency.

TargetAssayPrincipleKey Parameters
NLRP3 LPS/ATP-induced IL-1β Release Assay in THP-1 cells Differentiated THP-1 macrophages are primed with LPS and then stimulated with ATP to induce NLRP3 inflammasome activation. IL-1β levels in the supernatant are measured by ELISA.EC50
TrkA TrkA Phosphorylation Assay in LAN-5 cells LAN-5 neuroblastoma cells endogenously expressing TrkA are stimulated with NGF. TrkA phosphorylation is measured by Western blot or a cell-based ELISA.IC50
WDR5 H3K4me3 Western Blot in MV4-11 cells MV4-11 cells (an MLL-rearranged leukemia cell line) are treated with the compound. Global H3K4me3 levels are assessed by Western blot.IC50
Bioluminescence Resonance Energy Transfer (BRET) Assay A cellular assay to monitor the proximity of WDR5 and MLL1 tagged with a BRET donor and acceptor, respectively.IC50

Step-by-Step Protocol: LPS/ATP-induced IL-1β Release Assay

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

  • NLRP3 Activation:

    • Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 3 hours.

    • Stimulate the cells with ATP (5 mM) for 45 minutes.

  • IL-1β Quantification: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation cluster_in_vivo In Vivo Validation Target_Engagement Target Engagement (DSF, ITC, SPR) Biochemical_Assay Biochemical Potency (Enzyme/Binding Assays) Target_Engagement->Biochemical_Assay Cellular_Target_Engagement Cellular Target Engagement (CETSA, BRET) Biochemical_Assay->Cellular_Target_Engagement Functional_Assay Functional Cellular Assay (e.g., IL-1β release, Phosphorylation) Cellular_Target_Engagement->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Efficacy_Model Disease Efficacy Model PK_PD->Efficacy_Model

Caption: A general workflow for target validation.

Part 3: Concluding Remarks and Future Directions

The exploration of this compound presents a compelling opportunity for the discovery of novel therapeutics. The logical inference of its potential targets, based on the established activities of its analogs, provides a solid foundation for a structured and efficient drug discovery program. The experimental workflows outlined in this guide offer a robust framework for the validation of these targets and the characterization of the compound's mechanism of action.

Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by co-crystal structures of the compound with its validated target(s), will be instrumental in this endeavor. Furthermore, the investigation of other potential targets within the broader families of inflammasome components, kinases, and epigenetic regulators may uncover additional therapeutic applications for this versatile scaffold.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). National Institutes of Health. [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (n.d.). National Institutes of Health. [Link]

  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. (2025). ResearchGate. [Link]

  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. (2018). National Institutes of Health. [Link]

  • Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. (2018). PubMed. [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical History of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a fascinating heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique three-dimensional structure and tunable electronic properties have made it a privileged scaffold in the design of novel therapeutics and functional materials. This technical guide provides a comprehensive historical account of the discovery and development of this important class of compounds, from their initial synthesis to their contemporary applications. We will explore the evolution of synthetic methodologies, the key researchers who pioneered their investigation, and the expanding landscape of their biological activities.

The Dawn of a New Heterocycle: Early Synthetic Explorations

Interest in the pyrrolo[1,2-a]imidazole scaffold emerged as early as the 1960s, driven by the exploration of novel heterocyclic systems with potential biological relevance.[1] Early synthetic strategies were primarily focused on the construction of the fused bicyclic ring system through the annulation of an imidazole ring onto a pyrrolidine precursor or vice versa.

One of the foundational approaches involved the condensation of 3,4-dihydro-2H-pyrrol-5-amine (also known as 2-amino-1-pyrroline) with α-halocarbonyl compounds.[1] This method, while conceptually straightforward, often resulted in modest yields of the desired 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.[1]

Another early and significant strategy was the cyclization of 2-(4-chlorobutyl)imidazole.[2] This intramolecular cyclization provided a more direct route to the unsubstituted parent scaffold, laying the groundwork for further derivatization.

The pioneering work of Soviet chemists, including F. S. Babichev and V. A. Kovtunenko, during the latter half of the 20th century was instrumental in establishing the fundamental chemistry of this heterocyclic system. Their comprehensive investigations were later summarized in a pivotal 1995 review, which served as a cornerstone for subsequent research in the field.[1]

Evolution of Synthetic Methodologies: A Journey of Innovation

Over the decades, the synthetic toolbox for accessing 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has expanded considerably, offering more efficient and versatile routes to a wide array of derivatives.

From Pyrrolidinones to Pyrroloimidazoles

A significant advancement in the synthesis of this scaffold came from the utilization of readily available pyrrolidin-2-one derivatives. One notable method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride.[2] This approach provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be readily diversified through substitution at the 3-position and subsequent removal of the chlorine atom via hydrogenation.[2]

Experimental Protocol: Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles from 2-(2-Oxopyrrolidin-1-yl)acetamides

  • Reactant Preparation: A solution of the desired substituted 2-(2-oxopyrrolidin-1-yl)acetamide is prepared in a suitable aprotic solvent, such as toluene or dichloromethane.

  • Dehydration: Phosphoryl chloride is added dropwise to the solution at a controlled temperature, typically 0 °C.

  • Reaction: The reaction mixture is then heated to reflux for a specified period, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled and carefully quenched with ice-water. The aqueous layer is neutralized with a base, such as sodium bicarbonate.

  • Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative.

Modern Synthetic Marvels

More contemporary synthetic strategies have focused on atom economy, step efficiency, and the introduction of stereocenters. These include:

  • Cascade Reactions: One-pot syntheses involving a cascade of [3+2] cycloaddition and oxidative aromatization reactions have been developed for the efficient construction of the pyrrolo[1,2-a]imidazole core.[1]

  • From γ-Lactams: The O-methylation of γ-lactams followed by amidination and acid-catalyzed cyclization provides another versatile route to 6-aryl-substituted derivatives.[1]

  • The Marckwald Reaction: This classical method for imidazole synthesis has been adapted for the preparation of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles, a related isomer, starting from readily available aminocarbonyl compounds.

Synthesis_Evolution cluster_early Early Methods (1960s-1980s) cluster_intermediate Established Methods cluster_modern Modern Approaches early1 Condensation of 3,4-dihydro-2H-pyrrol-5-amine and α-halocarbonyls inter1 Dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides early1->inter1 Improved Efficiency early2 Intramolecular Cyclization of 2-(4-chlorobutyl)imidazole early2->inter1 modern1 Cascade [3+2] Cycloaddition and Oxidative Aromatization inter1->modern1 Increased Complexity modern2 Marckwald Reaction (for isomers) inter1->modern2 inter2 From γ-Lactams via O-methylation and Amidation inter2->modern1

Figure 1: Evolution of synthetic strategies for the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core.

A Spectrum of Biological Activity: From Serendipity to Design

The exploration of the biological properties of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole compounds has unveiled a remarkable diversity of pharmacological effects.

Early Discoveries: Antimicrobial and Nootropic Effects

Initial investigations into the biological profile of this scaffold revealed promising antimicrobial and antifungal activities.[3] Certain derivatives, particularly quaternary salts, demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[3]

In a significant development, the hydrogenated pyrrolo[1,2-a]imidazole scaffold was identified as the core of dimiracetam, a nootropic agent belonging to the racetam family.[1] This discovery highlighted the potential of this heterocyclic system to interact with targets in the central nervous system.

Targeted Therapies: Anticancer and Beyond

More recently, research has focused on the rational design of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives as targeted therapeutic agents. A landmark achievement in this area was the discovery of potent and selective inhibitors of the WDR5-WIN site. WDR5 is a scaffold protein implicated in the pathogenesis of mixed-lineage leukemia, and its inhibition represents a promising epigenetic approach to cancer therapy.

Fragment-based screening and structure-based design led to the identification of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as highly effective WDR5 inhibitors. These compounds have demonstrated low nanomolar dissociation constants and cellular activity against acute myeloid leukemia (AML) cell lines.

Biological_Activities Core 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole Core Antimicrobial Antimicrobial & Antifungal Activity Core->Antimicrobial Nootropic Nootropic Effects (e.g., Dimiracetam) Core->Nootropic Anticancer Anticancer Activity (WDR5 Inhibition) Core->Anticancer Anticonvulsant Anticonvulsant Properties Core->Anticonvulsant Other Other Activities (e.g., α1A-adrenergic receptor agonism) Core->Other

Figure 2: Diverse biological activities of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

Physicochemical Properties and Structural Features

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold possesses a unique set of physicochemical properties that contribute to its utility in drug discovery. The fused ring system imparts a degree of rigidity, while the pyrrolidine ring can adopt various conformations, allowing for conformational restriction in ligand design. The imidazole moiety provides a hydrogen bond donor and acceptor, as well as a basic center that can be protonated at physiological pH.

Table 1: Key Physicochemical Properties of the Parent Scaffold

PropertyValue
Molecular FormulaC₆H₈N₂
Molecular Weight108.14 g/mol
XLogP3-0.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Future Perspectives and Conclusion

The journey of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, from its early synthesis to its current status as a privileged structure in medicinal chemistry, is a testament to the enduring power of heterocyclic chemistry. The continuous evolution of synthetic methods has enabled the exploration of a vast chemical space around this core, leading to the discovery of compounds with a wide range of biological activities.

Future research in this area is likely to focus on several key aspects:

  • Asymmetric Synthesis: The development of stereoselective methods to access chiral derivatives will be crucial for probing stereospecific interactions with biological targets.

  • New Biological Targets: High-throughput screening and other modern drug discovery techniques will undoubtedly uncover new biological applications for this versatile scaffold.

  • Materials Science: The unique electronic and structural features of these compounds may also find applications in the development of novel organic electronic materials and catalysts.

References

  • Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901–911. [Link]

  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(6), x200681. [Link]

  • Portiankin, A. S., Shvydenko, T. B., Shvydenko, K. O., Shishkina, S. V., & Kostyuk, A. N. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-26. [Link]

  • Sadieva, A. K., Orazbekov, Y. K., Fazylov, S. D., & Dosmaganbetova, S. S. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 14(11), 1109. [Link]

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Dihydropyrroloimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyrroloimidazole scaffold represents a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This in-depth technical guide provides a comprehensive review of the burgeoning research into the biological potential of dihydropyrroloimidazole derivatives. We will navigate the synthetic landscapes that give rise to these fascinating molecules and delve into their demonstrated efficacy across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. By synthesizing key findings from seminal studies, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships, mechanisms of action, and future therapeutic prospects of this promising class of compounds.

Introduction: The Architectural Allure of Dihydropyrroloimidazoles

The fusion of a pyrrolidine and an imidazole ring to form the dihydropyrroloimidazole core creates a unique three-dimensional architecture that is ripe for chemical exploration and biological exploitation. This heterocyclic system serves as a versatile scaffold for the development of novel therapeutic agents. The interest in this class of compounds has been steadily increasing, with research highlighting their potential to interact with a variety of biological targets.[1][2] This guide will systematically explore the multifaceted biological potential of these compounds, moving from their fundamental synthesis to their specific therapeutic applications.

Synthetic Strategies: Building the Dihydropyrroloimidazole Core

The biological investigation of dihydropyrroloimidazoles is intrinsically linked to the development of efficient and versatile synthetic methodologies. Several strategies have been employed to construct the core dihydropyrroloimidazole ring system, each offering distinct advantages in terms of substituent placement and stereochemical control.

Annulation of an Imidazole Ring to a Pyrrole Precursor

A common and effective approach involves the construction of the imidazole ring onto a pre-existing pyrrolidine or pyrroline moiety. This can be achieved through various cyclization reactions. For instance, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using reagents like phosphoryl chloride provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.[3] These chloro-derivatives serve as valuable intermediates for further functionalization.

Experimental Protocol: Synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles [3]

  • Starting Material: Substituted 2-(2-oxopyrrolidin-1-yl)acetamide.

  • Reagent: Phosphoryl chloride (POCl₃).

  • Procedure:

    • To a solution of the substituted 2-(2-oxopyrrolidin-1-yl)acetamide in a suitable anhydrous solvent (e.g., toluene or acetonitrile), add phosphoryl chloride dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and carefully quench with ice-water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Annulation of a Pyrrole Ring to an Imidazole Precursor

An alternative strategy involves the formation of the pyrrole ring onto an existing imidazole scaffold. This can be accomplished through intramolecular cyclization of appropriately functionalized imidazole derivatives.[1] For example, ketones bearing an imidazole moiety can undergo intramolecular cyclization facilitated by reagents like di-tert-butyl dicarbonate ((Boc)₂O) to yield the dihydropyrrolo[1,2-a]imidazole core.[1]

Workflow for Pyrrole Ring Annulation

G Start Imidazole with Alkyl Ketone Side Chain Reagent (Boc)₂O in MeCN Start->Reagent Reaction Intermediate N-Acylimidazolium Carbene Intermediate Reagent->Intermediate Formation Product Dihydropyrrolo[1,2-a]imidazole Intermediate->Product Intramolecular Cyclization & Boc Transfer

Caption: Synthesis via Intramolecular Cyclization.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the anticancer activities of dihydropyrroloimidazole derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often through mechanisms that involve the disruption of key cellular processes.

Inhibition of Cancer Cell Growth

Numerous studies have reported the synthesis of novel dihydropyrroloimidazole derivatives and their evaluation for antiproliferative activity. For instance, certain dihydropyrrolo[2,1-a]isoquinoline chalcones have shown promising anticancer activities.[4] Similarly, hybrids of isatin and dihydropyrazole, a structurally related scaffold, have exhibited potent antiproliferative effects against various cancer cell lines, with some compounds showing EC50 values in the nanomolar range.[5]

Table 1: Anticancer Activity of Selected Dihydropyrroloimidazole and Related Derivatives

Compound ClassCancer Cell LineIC50/EC50 (µM)Reference
Dihydropyrrolo[2,1-a]isoquinoline chalconesVariousNot specified[4]
Isatin-dihydropyrazole hybridsH1299, IGR39, U870.01 - 5.76[5]
Pyrrolo[2,3-b]pyrrole derivativesVariousNot specified[6]
1,5-Diaryl pyrazole derivativesA549, HepG2Not specified[7]
Mechanisms of Anticancer Action

The anticancer effects of dihydropyrroloimidazoles are believed to be mediated through various mechanisms. While specific targets for many dihydropyrroloimidazole derivatives are still under investigation, related imidazole-containing compounds have been shown to act as inhibitors of crucial enzymes like focal adhesion kinase (FAK) and microtubules.[8] Some dihydropyrimidinone imidazoles have been found to disrupt membrane integrity, increase reactive oxygen species (ROS) generation, and interact with DNA.[9]

Signaling Pathway: Potential Anticancer Mechanisms

G DPI Dihydropyrroloimidazole Derivative FAK Focal Adhesion Kinase (FAK) DPI->FAK Inhibition Microtubules Microtubule Dynamics DPI->Microtubules Disruption Membrane Cell Membrane Integrity DPI->Membrane Disruption ROS Reactive Oxygen Species (ROS) Production DPI->ROS Induction DNA DNA Interaction DPI->DNA Binding/Damage Apoptosis Apoptosis FAK->Apoptosis Leads to Microtubules->Apoptosis Leads to Membrane->Apoptosis Leads to ROS->Apoptosis Leads to DNA->Apoptosis Leads to

Caption: Potential Mechanisms of Anticancer Activity.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Dihydropyrroloimidazole derivatives have shown considerable promise in this area, exhibiting activity against both bacteria and fungi.

Antibacterial Efficacy

Several studies have highlighted the antibacterial properties of dihydropyrroloimidazole derivatives. For example, certain pyrrolo[1,2-a]imidazole derivatives have been shown to possess bacteriostatic properties.[10] A notable study on dihydropyrimidinone imidazoles demonstrated potent activity against multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae and Acinetobacter baumannii, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL.[9] The mechanism of action for these compounds was suggested to involve disruption of membrane integrity and increased ROS generation.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Culture Medium: Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Test Compounds: Dihydropyrroloimidazole derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Procedure (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal and Antiprotozoal Activities

The antimicrobial spectrum of dihydropyrroloimidazoles extends to fungi and protozoa. The imidazole moiety is a well-known pharmacophore in antifungal drugs, where it often acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[11] While specific studies on the antifungal mechanism of dihydropyrroloimidazoles are emerging, the structural similarity to known antifungal agents suggests a promising avenue for research. Additionally, novel dihydropyrrolo[3,4-d][1][2][3]triazoles have been synthesized and shown to possess antiprotozoal activity.[12]

Antiviral Properties: A New Frontier in Viral Therapeutics

The antiviral potential of dihydropyrroloimidazoles is a rapidly evolving area of research. The structural diversity of this scaffold allows for interactions with various viral targets.

Inhibition of Viral Replication

Recent studies have explored the antiviral activity of compounds containing the dihydropyrrole or imidazole nucleus. For instance, dihydropyrrolidones have been identified as inhibitors of the influenza A virus, with some derivatives exhibiting IC50 values in the low micromolar range.[13] The mechanism of action for one of the lead compounds was found to involve the inhibition of viral replication and the upregulation of key antiviral cytokines.[13] Furthermore, the repurposing of dihydrofolate reductase (DHFR) inhibitors, some of which contain imidazole-like structures, has shown antiviral activity against SARS-CoV-2.[14]

Experimental Protocol: Antiviral Plaque Reduction Assay [15]

  • Cell Line: A susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).

  • Virus: The virus of interest at a known titer.

  • Test Compounds: Dihydropyrroloimidazole derivatives at various concentrations.

  • Procedure:

    • Seed host cells in multi-well plates and grow to confluence.

    • Infect the cell monolayer with a standardized amount of virus for 1 hour.

    • Remove the viral inoculum and overlay the cells with a medium containing the test compound and a solidifying agent (e.g., agarose).

    • Incubate for a period sufficient for plaque formation (typically 2-3 days).

    • Fix and stain the cells to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

    • The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Dihydropyrroloimidazole derivatives have demonstrated potential in this area.

Inhibition of Inflammatory Mediators

The anti-inflammatory activity of compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a key event in the inflammatory response. The pyrrole ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin.[16] Studies on related pyrazole derivatives have shown potent inhibition of the COX-2 enzyme.[7]

Workflow for Evaluating Anti-inflammatory Activity

G Stimulus Inflammatory Stimulus (e.g., LPS) Macrophages Macrophages (e.g., RAW 264.7) Stimulus->Macrophages Activates NFkB NF-κB Signaling Pathway Macrophages->NFkB Activates DPI Dihydropyrroloimidazole Derivative DPI->NFkB Inhibits Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) NFkB->Mediators Induces Production of

Caption: In Vitro Anti-inflammatory Assay Workflow.

Structure-Activity Relationships (SAR) and Future Directions

The exploration of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective dihydropyrroloimidazole derivatives.[17] Key structural modifications that have been shown to influence biological activity include:

  • Substituents on the Aromatic Rings: The nature and position of substituents on any aryl groups attached to the dihydropyrroloimidazole core can significantly impact potency and selectivity. For example, in some anticancer dihydropyridines, electron-withdrawing groups on the aromatic ring were found to be beneficial for activity.[18]

  • Functional Groups on the Heterocyclic Core: The introduction of different functional groups on the pyrrolidine or imidazole rings can modulate the physicochemical properties and biological target interactions of the molecule.

Future research in this field should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of bioactive dihydropyrroloimidazoles is essential for understanding their mechanisms of action and for guiding lead optimization.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties of promising lead compounds.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro screening must be evaluated in relevant animal models of disease to establish their therapeutic potential.

Conclusion

Dihydropyrroloimidazoles represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their significance in modern drug discovery. The continued exploration of their chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is poised to unlock new therapeutic opportunities for a range of human diseases. This guide has provided a comprehensive overview of the current state of research, offering a solid foundation for future investigations into the remarkable biological potential of dihydropyrroloimidazoles.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). National Institutes of Health. [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2- a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2022). PubMed. [Link]

  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (2017). ResearchGate. [Link]

  • DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2: Insights into the Mechanisms of Action. (2022). National Institutes of Health. [Link]

  • Synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1][2][3]triazoles. (2011). PubMed. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (2023). PubMed. [Link]

  • Dihydropyrimidinone imidazoles as unique structural antibacterial agents for drug-resistant gram-negative pathogens. (2022). PubMed. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins | Request PDF. (2023). ResearchGate. [Link]

  • Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. (2015). PubMed. [Link]

  • Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. (2018). National Institutes of Health. [Link]

  • Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus. (2020). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. (1995). PubMed. [Link]

  • Diastereoselective synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles from functionalized Δ1-pyrrolines and in situ generated nitrile oxides. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. (2025). PubMed. [Link]

  • Imidazoles as potential anticancer agents. (2019). PubMed Central. [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines. (2022). Bentham Science. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI. [Link]

  • Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. (2013). PubMed. [Link]

  • Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (2022). MDPI. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2024). MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]

  • Dehydroepiandrosterone derived imidazolium salts and their antimicrobial efficacy. (2020). PubMed. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022). National Institutes of Health. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Anti-inflammatory activity of compounds 2, 3. (2018). ResearchGate. [Link]

  • antimicrobial activity of dihydropyridine derivatives against selected... (2021). ResearchGate. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). PubMed Central. [Link]

  • Structure-activity relationship studies of CNS agents. Part VII. The effect of the imidazole fragment in 2-substituted 1-[3-(4-aryl-1-piperazinyl)propyl]imidazoles on their interaction modes with 5-HT1A and 5-HT2 receptors. (1996). PubMed. [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. (2024). National Institutes of Health. [Link]

  • Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. (2023). PubMed Central. [Link]

  • In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera. (2012). MDPI. [Link]

  • Mechanism of dipyridamole's action in inhibition of venous and arterial smooth muscle cell proliferation. (2006). PubMed. [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2022). MDPI. [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1984). PubMed. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). PubMed Central. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). MDPI. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed Central. [Link]

  • Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). YouTube. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

Sources

Methodological & Application

"experimental protocol for synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Abstract

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a significant heterocyclic scaffold found in various biologically active molecules. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, a key building block for drug discovery and development. The synthetic strategy involves an initial cyclocondensation reaction to construct the fused bicyclic ester intermediate, followed by a standard saponification to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, and critical process parameters.

Introduction and Scientific Rationale

The fusion of pyrrolidine and imidazole rings creates the pyrrolo[1,2-a]imidazole system, a privileged scaffold in medicinal chemistry. Derivatives have shown potential as nootropic agents and selective receptor agonists.[1] The introduction of a carboxylic acid moiety at the 3-position provides a crucial handle for further chemical modification, such as amide bond formation, allowing for the generation of diverse chemical libraries for biological screening.

The synthetic approach detailed herein is a robust and logical pathway that builds the complex heterocyclic system from simpler, commercially available precursors. The core strategy is based on the annulation of an imidazole ring onto a pyrrolidine precursor.[1]

  • Step 1 (Cyclocondensation): This step employs a classic heterocyclic synthesis strategy. We react a cyclic imidate precursor, 5-methoxy-3,4-dihydro-2H-pyrrole, with an α-halo-β-ketoester, namely ethyl 2-chloro-3-oxobutanoate. This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration, a common method for forming substituted imidazoles.[2][3] This method is chosen for its efficiency and high regioselectivity in forming the desired constitutional isomer.

  • Step 2 (Saponification): The resulting ethyl ester is hydrolyzed to the target carboxylic acid. This is a fundamental and high-yielding transformation in organic synthesis, typically achieved under basic conditions followed by acidification.

This protocol is designed to be a self-validating system, with clear endpoints for each step and recommendations for analytical monitoring.

Reaction Scheme and Mechanism

Overall Synthetic Pathway

Step 1: Cyclocondensation

Step 2: Saponification

Visual Workflow of the Synthesis

G cluster_0 Part A: Synthesis of Ester Intermediate cluster_1 Part B: Synthesis of Carboxylic Acid A Reactants: - 5-Methoxy-3,4-dihydro-2H-pyrrole - Ethyl 2-chloro-3-oxobutanoate - Triethylamine B Reaction: Cyclocondensation in Acetonitrile Reflux, 8-12h A->B C Workup: - Filter Triethylamine HCl salt - Concentrate filtrate - Column Chromatography B->C D Product 1: Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole- 3-carboxylate C->D E Reactants: - Ester Intermediate (Product 1) - Lithium Hydroxide (LiOH) D->E Proceed to next step F Reaction: Saponification in THF/Water 40°C, 2-4h E->F G Workup: - Acidify with 1M HCl to pH ~3 - Collect precipitate by filtration - Wash with cold water, dry F->G H Final Product: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole- 3-carboxylic acid G->H

Caption: Overall workflow for the two-step synthesis.

Proposed Reaction Mechanism

G cluster_mech Mechanism of Cyclocondensation start Initial Reactants step1 1. Nucleophilic Attack: Amidine N attacks the α-carbon, displacing Cl⁻. start->step1 SN2 step2 2. Intramolecular Cyclization: Second N attacks the ketone carbonyl. step1->step2 Condensation step3 3. Dehydration: Loss of water molecule leads to aromatization. step2->step3 Elimination product Fused Imidazole Product step3->product

Caption: Key steps in the cyclocondensation mechanism.

Materials and Methods

Reagents and Solvents
Reagent / SolventGradeSupplierNotes
5-Methoxy-3,4-dihydro-2H-pyrrole≥95%CommercialStore under inert gas.
Ethyl 2-chloro-3-oxobutanoate≥97%CommercialLachrymator, handle in fume hood.
Triethylamine (Et3N)≥99.5%CommercialDistill from CaH₂ before use.
Acetonitrile (MeCN)AnhydrousCommercial
Lithium Hydroxide (LiOH)≥98%Commercial
Tetrahydrofuran (THF)HPLC GradeCommercial
Hydrochloric Acid (HCl)1 M aq. soln.Commercial
Ethyl AcetateHPLC GradeCommercialFor chromatography.
HexanesHPLC GradeCommercialFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercial
Instrumentation
  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Synthesis of Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate (Intermediate 1)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-methoxy-3,4-dihydro-2H-pyrrole (5.65 g, 50 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).

  • Addition of Reagents: Begin stirring the solution. Add triethylamine (7.0 mL, 50 mmol, 1.0 eq). In a separate dropping funnel, prepare a solution of ethyl 2-chloro-3-oxobutanoate (8.23 g, 50 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL).

  • Reaction Execution: Add the ethyl 2-chloro-3-oxobutanoate solution dropwise to the flask over 15 minutes at room temperature. A white precipitate (triethylamine hydrochloride) will begin to form.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours.

  • Monitoring: The reaction progress should be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, UV-active spot indicates product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the triethylamine hydrochloride salt and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate as a pale yellow oil.

    • Expected Yield: 65-75%.

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ester intermediate (e.g., 6.25 g, 30 mmol, 1.0 eq) in a mixture of THF (60 mL) and deionized water (30 mL).

  • Addition of Base: Add lithium hydroxide monohydrate (2.52 g, 60 mmol, 2.0 eq) to the solution.

  • Heating and Monitoring: Heat the mixture to 40°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Workup - Acidification: Cool the reaction mixture to 0-5°C in an ice bath. While stirring vigorously, slowly add 1 M HCl solution dropwise to adjust the pH to approximately 3. A white precipitate of the carboxylic acid product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum at 50°C overnight to yield this compound as a white to off-white powder.[4]

    • Expected Yield: 90-98%.

Characterization Data (Expected)

  • Final Product: this compound

    • Appearance: White to off-white solid.

    • Molecular Formula: C₇H₈N₂O₂[4]

    • Molecular Weight: 152.15 g/mol [4]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 7.55 (s, 1H, imidazole-H), 4.10 (t, 2H, CH₂-N), 2.95 (t, 2H, CH₂-N), 2.60 (m, 2H, CH₂-CH₂-CH₂).

    • MS (ESI+): m/z 153.06 [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Part A: Low Yield Incomplete reaction.Ensure reagents are anhydrous. Increase reflux time. Confirm disappearance of starting material by TLC before workup.
Poor purification.Optimize the solvent gradient for column chromatography. Ensure proper column packing.
Part B: Product does not precipitate pH is not acidic enough.Add more 1M HCl until the pH is confirmed to be between 2 and 3 using pH paper.
Product is water-soluble.If precipitation is minimal, extract the aqueous layer with a polar organic solvent like ethyl acetate or dichloromethane (3x), combine organic layers, dry with Na₂SO₄, and concentrate.
Final product is impure Incomplete hydrolysis.Increase reaction time or temperature (up to 60°C) for the saponification step.
Salts present after workup.Ensure the filtered product is washed thoroughly with ample cold deionized water.

References

  • Wang, X., et al. (2015). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances. Available at: [Link]

  • Gaidamakov, S., et al. (2020). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules. Available at: [Link]

  • Mikhailichenko, S., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData. Available at: [Link]

  • ResearchGate. (2022). Proposed mechanism for the cyclocondensation reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Imidazoles, Part 1: By Cyclocondensation. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating the Anticonvulsant Potential of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The search for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical endeavor in neuroscience. The imidazole ring system is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document provides a comprehensive guide for the preclinical evaluation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid , a molecule of interest based on the known anticonvulsant properties of related pyrrolo-fused heterocyclic structures.[2][3] We present a strategic workflow, from initial in vivo screening using gold-standard seizure models to the interpretation of data for guiding subsequent mechanistic studies. Detailed, field-proven protocols for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (PTZ) assays are provided, designed to identify activity against generalized tonic-clonic and absence seizures, respectively. The causality behind experimental choices is explained, empowering researchers to not only generate robust data but also to logically deduce the most probable mechanism of action, thereby accelerating the drug discovery process.

Compound Profile and Rationale for Screening

Chemical Structure
  • Compound Name: this compound

  • CAS Number: 914637-68-6[4]

  • Molecular Formula: C₇H₈N₂O₂[5]

  • Molecular Weight: 152.15 g/mol [5]

Scientific Rationale

The imidazole moiety is a five-membered aromatic heterocycle present in essential biological molecules like the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic and structural characteristics allow it to interact with a wide array of therapeutic targets, making it a cornerstone in medicinal chemistry.[6][7] Furthermore, studies on related fused pyrrolo-imidazole structures have demonstrated anticonvulsant effects in genetic animal models of epilepsy, suggesting that this chemical scaffold is a promising starting point for the development of novel CNS-active agents.[2]

Hypothesized Mechanisms of Action

The primary goal of initial screening is to determine if the compound has anticonvulsant activity and, if so, to gain preliminary insight into its mechanism of action (MoA). The most well-established MoAs for current AEDs involve modulation of neuronal excitability via three main pathways:

  • Inhibition of Voltage-Gated Sodium Channels: This is the best-characterized mechanism for many AEDs.[8] By stabilizing the inactive state of these channels, drugs can prevent the high-frequency neuronal firing characteristic of seizures.[9][10]

  • Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[11] Compounds that positively modulate GABA-A receptors enhance chloride influx, hyperpolarize the neuron, and suppress excitability.[12][13]

  • Attenuation of Glutamatergic Excitotoxicity: Glutamate is the primary excitatory neurotransmitter. Over-activation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is implicated in seizure generation and spread.[14][15] NMDA receptor antagonists can therefore possess anticonvulsant properties.[16][17]

The selection of the MES and PTZ assays provides a robust initial screen to probe the first two of these potential mechanisms.

Preclinical Anticonvulsant Screening Workflow

A logical, phased approach is essential for the efficient evaluation of a novel chemical entity. The workflow begins with broad screening to establish efficacy, followed by data-driven hypothesis generation and subsequent mechanistic validation.

G cluster_0 Phase 1: In Vivo Efficacy Screening cluster_1 Phase 2: Data Interpretation & Hypothesis Generation cluster_2 Phase 3: In Vitro Mechanistic Validation Compound Test Compound (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole- 3-carboxylic acid) Tox Preliminary MTD & Dose Range Finding Compound->Tox MES Maximal Electroshock (MES) Assay (Tonic-Clonic Seizure Model) Tox->MES PTZ Pentylenetetrazol (PTZ) Assay (Absence/Myoclonic Seizure Model) Tox->PTZ Interpret Interpret MES & PTZ Results MES->Interpret PTZ->Interpret Hypothesis Generate Mechanism of Action Hypothesis Interpret->Hypothesis Na_Channel Voltage-Gated Sodium Channel Assays Hypothesis->Na_Channel GABA_Receptor GABA-A Receptor Binding/Functional Assays Hypothesis->GABA_Receptor NMDA_Receptor NMDA Receptor Antagonist Assays Hypothesis->NMDA_Receptor

Caption: High-level workflow for anticonvulsant drug screening.

Detailed In Vivo Anticonvulsant Assay Protocols

Ethical Statement: All animal procedures must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.

Maximal Electroshock (MES) Assay

Principle: The MES test is a gold-standard model for identifying agents effective against generalized tonic-clonic seizures.[18][19] It employs a supramaximal electrical stimulus to induce a characteristic seizure pattern, with the tonic extension of the hindlimbs as the primary endpoint.[20] Abolition of this phase indicates the compound's ability to prevent seizure spread, a hallmark of drugs that block voltage-gated sodium channels like Phenytoin and Carbamazepine.[8][21]

Protocol:

  • Animals: Male albino mice (e.g., ICR-CD-1, 20-25 g) or Wistar rats (100-150 g) are used.[18][22] Animals should be acclimated for at least one week before the experiment.

  • Compound Preparation & Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.9% saline with 0.5% Tween 80). Sonication may be required for complete dissolution.

    • Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin, 30 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route.[18][22]

    • Conduct the test at the time of predicted peak effect, typically determined from preliminary pharmacokinetic studies or tested at multiple time points (e.g., 30, 60, 120 minutes post-administration).[18]

  • Induction of Seizure:

    • At the designated time point, gently restrain the animal.

    • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to each cornea, followed by a drop of saline to ensure good electrical contact.[19]

    • Place corneal electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus. Standard parameters for mice are 50 mA at 60 Hz for 0.2 seconds .[18][19]

  • Observation and Endpoint:

    • Immediately following the stimulus, observe the animal for the full seizure pattern.

    • The critical endpoint is the presence or absence of the tonic hindlimb extension phase.[18] Protection is defined as the complete abolition of this phase.

  • Data Analysis:

    • Use groups of 8-10 animals per dose.[20]

    • Record the number of animals protected in each group and calculate the percentage of protection.

    • Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.

Treatment Group Dose (mg/kg) Route No. Animals Protected No. Animals Tested % Protection
Vehicle Control-i.p.0100
Positive Control (Phenytoin)30i.p.91090
Test Compound10i.p.Record Data10Calculate
Test Compound30i.p.Record Data10Calculate
Test Compound100i.p.Record Data10Calculate
Table 1: Example data collection table for the MES assay.
Subcutaneous Pentylenetetrazol (PTZ) Seizure Assay

Principle: The PTZ model is highly predictive of compounds effective against absence and myoclonic seizures.[23] PTZ is a non-competitive GABA-A receptor antagonist that lowers the seizure threshold.[24][25] This assay identifies compounds that can raise this threshold, typically by enhancing GABAergic neurotransmission, such as benzodiazepines.[11][26]

Protocol:

  • Animals: Male albino mice (e.g., C57BL/6 or Swiss, 20-25 g) are commonly used.[27]

  • Compound Preparation & Administration:

    • Administer the test compound, vehicle, and a positive control (e.g., Diazepam, 1-5 mg/kg) via the i.p. route.

    • Allow for a pre-treatment time corresponding to the compound's peak effect (typically 30-60 minutes).[27]

  • Induction of Seizure:

    • Prepare a fresh solution of PTZ in 0.9% sterile saline (e.g., at a concentration that allows for a 10 ml/kg injection volume).[27]

    • Administer a convulsive dose of PTZ (e.g., 85 mg/kg for mice, a dose predetermined to cause clonic seizures in >95% of vehicle-treated animals) via subcutaneous (s.c.) injection in the loose skin of the neck.

  • Observation and Endpoint:

    • Immediately after PTZ injection, place the animal in an individual observation chamber.[27]

    • Observe continuously for 30 minutes, scoring the seizure severity using a standardized scale (e.g., a modified Racine scale).

    • The primary endpoint is the failure to observe a generalized clonic seizure (characterized by loss of righting reflex for at least 5 seconds). Protection is defined as the absence of this endpoint.

  • Data Analysis:

    • Calculate the percentage of animals protected from generalized clonic seizures in each group.

    • Determine the ED₅₀ using probit analysis.

    • As a secondary measure, the latency to the first myoclonic jerk or generalized seizure can be recorded and compared between groups using appropriate statistical tests (e.g., ANOVA).

Seizure Score Behavioral Manifestation
0No change in behavior
1Ear and facial twitching
2Myoclonic jerks, head nodding
3Forelimb clonus
4Generalized clonic seizure with loss of posture
5Tonic-clonic seizure, followed by death
Table 2: A modified Racine's scale for scoring PTZ-induced seizures.

Interpreting Preliminary Data to Guide Mechanistic Studies

The outcomes of the MES and PTZ assays provide a powerful diagnostic tool for forming a mechanistic hypothesis. The differential activity of a compound in these two models can point toward a specific molecular target.

G start Initial In Vivo Results mes_q Active in MES Assay? start->mes_q ptz_q Active in PTZ Assay? mes_q->ptz_q Yes ptz_q_no Active in PTZ Assay? mes_q->ptz_q_no No hypo_na Hypothesis: Voltage-Gated Na+ Channel Blocker ptz_q->hypo_na No hypo_broad Hypothesis: Broad Spectrum Activity (e.g., multiple targets) ptz_q->hypo_broad Yes hypo_gaba Hypothesis: GABA-A Receptor Positive Modulator hypo_other Hypothesis: Novel Mechanism or Inactive in these models ptz_q_no->hypo_gaba Yes ptz_q_no->hypo_other No

Caption: Logic diagram for interpreting primary screening results.
  • Activity in MES only: Strongly suggests a mechanism involving the blockade of voltage-gated sodium channels, similar to phenytoin.[10]

  • Activity in PTZ only: Strongly suggests a mechanism involving the enhancement of GABAergic neurotransmission, similar to benzodiazepines.[11]

  • Activity in both MES and PTZ: Indicates a broad-spectrum anticonvulsant profile. This could be due to multiple mechanisms of action or a single mechanism that impacts both seizure types, such as the activity of valproate.

  • Inactive in both: Suggests the compound lacks anticonvulsant activity under these conditions or may act via a different mechanism not captured by these models (e.g., targeting NMDA receptors).[14]

Proposed In Vitro Mechanistic Assays

Following a positive result in the in vivo screens, targeted in vitro assays should be employed to confirm the hypothesized MoA.[28][29]

  • For MES-positive compounds: An automated patch-clamp electrophysiology assay can directly measure the compound's effect on voltage-gated sodium channel currents in cultured neurons or transfected cell lines.[30] This allows for the determination of potency (IC₅₀) and characterization of use-dependent block.[9]

  • For PTZ-positive compounds: A radioligand binding assay can determine if the compound binds to the GABA-A receptor complex. Subsequently, a functional assay, such as a calcium mobilization assay using FLIPR technology or two-electrode voltage clamp electrophysiology in Xenopus oocytes, can confirm its ability to potentiate GABA-induced chloride currents.[30]

  • For broad-spectrum or inactive compounds: A broader screening panel, including assays for NMDA receptor antagonism, should be considered to explore other potential targets.[30]

Conclusion

This document outlines a robust and scientifically-grounded strategy for the initial preclinical evaluation of this compound as a potential anticonvulsant. By employing the well-validated MES and PTZ seizure models, researchers can efficiently determine the compound's efficacy against major seizure types. The provided protocols are designed for reproducibility, and the interpretive framework allows for the logical progression from in vivo activity to a testable mechanistic hypothesis. This integrated approach is fundamental to identifying and advancing promising new therapeutic candidates for the treatment of epilepsy.

References

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). MDPI. Retrieved from [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025, July 8). JoVE. Retrieved from [Link]

  • PTZ-Induced Epilepsy Model in Mice. (2018, January 24). JoVE. Retrieved from [Link]

  • Sivakumar, S., Ghasemi, M., & Schachter, S. C. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy. Pharmaceuticals, 15(10), 1297. MDPI AG. Retrieved from [Link]

  • Role of NMDA receptors in the pathophysiology and treatment of status epilepticus. (n.d.). PMC. Retrieved from [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024, June 7). Medscape. Retrieved from [Link]

  • A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. (n.d.). PMC. Retrieved from [Link]

  • Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. (n.d.). PubMed. Retrieved from [Link]

  • Pentylenetetrazol (PTZ) kindling model of epilepsy. (n.d.). PubMed. Retrieved from [Link]

  • Anticonvulsant Activity of pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines, pyrrolo[2',1':2,3]imidazo[4,5-c] Pyridines and pyrrolo[2,1-f]purines in DBA/2 Mice. (n.d.). PubMed. Retrieved from [Link]

  • What are Sodium channels blockers and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines: imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. (n.d.). PubMed. Retrieved from [Link]

  • Mechanisms of Action of Antiepileptic Drugs. (2017, April 17). Neupsy Key. Retrieved from [Link]

  • NMDA antagonists: antiepileptic-neuroprotective drugs with diversified neuropharmacological profiles. (n.d.). PubMed. Retrieved from [Link]

  • In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. (n.d.). PubMed. Retrieved from [Link]

  • Video: Antiepileptic Drugs: Sodium Channel Blockers. (2024, December 19). JoVE. Retrieved from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Retrieved from [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (n.d.). PubMed. Retrieved from [Link]

  • Targeting NMDA Receptor Complex in Management of Epilepsy. (n.d.). MDPI. Retrieved from [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved from [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Modulation of GABAA Receptors in the Treatment of Epilepsy. (n.d.). PubMed. Retrieved from [Link]

  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. (n.d.). PubMed Central. Retrieved from [Link]

  • GABAA Receptors, Anesthetics and Anticonvulsants in Brain Development. (n.d.). PMC. Retrieved from [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1). Retrieved from [Link]

  • Imidazoles as Serotonin Receptor Modulators for Depression Treatment. (2023, September 14). Encyclopedia.pub. Retrieved from [Link]

  • In vitro human ion channel assays predictive of drug-induced seizure. (2024, December 11). Oxford Academic. Retrieved from [Link]

  • Established and emerging GABAA receptor pharmacotherapy for epilepsy. (2024, February 21). PubMed Central. Retrieved from [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (n.d.). PLOS One. Retrieved from [Link]

  • Imidazole - Derived Agonists for the Neurotensin 1 Receptor. (n.d.). PMC. Retrieved from [Link]

  • Modulation of neurotransmitter action: control of the gamma-aminobutyric acid response through the benzodiazepine receptor. (n.d.). PubMed. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure-Activity Relationship Studies. (2023, August 26). PubMed. Retrieved from [Link]

  • The anticonvulsant activity of the reference drug and derivatives 3.1 -... (n.d.). ResearchGate. Retrieved from [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (n.d.). PMC. Retrieved from [Link]

  • Cas 914637-68-6,this compound. (n.d.). Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). NIH. Retrieved from [Link]

  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Antimicrobial Screening of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, rendering conventional therapies increasingly ineffective against a spectrum of bacterial pathogens.[1] This escalating threat necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[2][3] Heterocyclic compounds have long been a cornerstone of medicinal chemistry, and the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising area for exploration due to its structural novelty and potential for diverse functionalization.[1][4][5] Preliminary studies have already highlighted the antimicrobial potential of certain derivatives within this class, underscoring the need for a systematic and robust screening cascade to identify and characterize lead candidates.[6][7]

This guide provides a comprehensive framework for the antimicrobial evaluation of a library of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. It is designed for researchers in drug discovery, offering a tiered approach from initial broad-spectrum screening to more complex secondary assays that probe selectivity and mechanism of action. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][8][9][10]

Part 1: The Screening Cascade Philosophy

A successful antimicrobial screening campaign is not a single experiment but a logical progression of assays. This tiered approach is designed to efficiently manage resources by eliminating inactive or undesirable compounds early, while gathering progressively detailed information on promising candidates.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization P1 Tier 1: Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) S1 Tier 2: Biofilm Inhibition Assay (Assess anti-biofilm potential) P1->S1 Active Compounds (Low MIC) S2 Tier 3: Cytotoxicity Assay (MTT) (Evaluate selectivity for bacterial cells) P1->S2 Active Compounds (Low MIC) S3 Tier 4: Mechanism of Action (MoA) Studies (Probe bacterial membrane integrity) P1->S3 Active Compounds (Low MIC) G cluster_gram_neg Gram-Negative Bacteria OM Outer Membrane (OM) NPN NPN Dye OM->NPN Allows Entry IM Inner Membrane (IM) PI Propidium Iodide (PI) Dye IM->PI Allows Entry NPN->IM Fluoresces in Hydrophobic Environment PI->IM Intercalates with DNA & Fluoresces Compound Test Compound Compound->OM Disrupts OM Compound->IM Disrupts IM

Caption: Mechanism of membrane permeability fluorescent dyes.

Protocol 4.1: Outer Membrane Permeability (NPN Uptake Assay)

The N-phenyl-1-naphthylamine (NPN) dye is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. [1][2][6]In intact Gram-negative bacteria, the outer membrane excludes NPN. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, causing a measurable increase in fluorescence. [11] Step-by-Step Methodology:

  • Bacterial Preparation:

    • Grow a Gram-negative bacterium (e.g., E. coli) to mid-log phase.

    • Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2).

    • Resuspend the cells in the same HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.

    • Add NPN to a final concentration of 10 µM.

    • Add varying concentrations of the test compound (e.g., 0.5x, 1x, 2x MIC).

    • Include a negative control (no compound) and a positive control (e.g., Polymyxin B, a known outer membrane permeabilizer).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence intensity over time (e.g., every minute for 30 minutes) using an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

Protocol 4.2: Inner Membrane Permeability (Propidium Iodide Assay)

Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. [2]If the inner cytoplasmic membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence. This assay is applicable to both Gram-positive and Gram-negative bacteria.

Step-by-Step Methodology:

  • Bacterial Preparation:

    • Prepare bacterial cells as described in Protocol 4.1.

  • Assay Setup:

    • In a 96-well black plate, add 100 µL of the bacterial suspension.

    • Add PI to a final concentration of 2 µM.

    • Add varying concentrations of the test compound.

    • Include a negative control (no compound) and a positive control (e.g., Melittin or lysis with alcohol).

  • Fluorescence Measurement:

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure fluorescence intensity using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

Conclusion

The protocols detailed in this guide establish a comprehensive and logical pathway for the systematic evaluation of novel 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives as potential antimicrobial agents. By progressing from quantitative primary screening (MIC determination) to crucial secondary assays assessing anti-biofilm activity, host cell cytotoxicity, and membrane disruption, researchers can efficiently identify lead compounds with promising therapeutic profiles. Adherence to these standardized, self-validating protocols will generate robust, reproducible data, accelerating the critical mission of discovering the next generation of antibiotics.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Retrieved from [Link]

  • ScienceDaily. (2019). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]

  • Frontiers in Microbiology. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Comparison of disk diffusion, agar dilution, and broth microdiultion for antimicrobial susceptibility testing of five chitosans. Retrieved from [Link]

  • JoVE. (2022). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Retrieved from [Link]

  • Reddit. (2023). How to know if we need to use agar or broth dilution for MIC? Retrieved from [Link]

  • Bionity. (2019). Antibiotics with Novel Mechanism of Action Discovered. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Microbiology Society. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • PubMed. (n.d.). Heterocycle Compounds with Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of some novel heterocycles. Azolo-as-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). How to assess bacterial permeability? Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

Sources

Application Note & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the cytotoxic potential of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid. The pyrrolo[1,2-a]imidazole scaffold is a recurring motif in compounds with significant biological activity, including potential anticancer properties.[1][2][3][4][5] Therefore, robust and multi-faceted cytotoxicity testing is paramount in the preclinical evaluation of novel derivatives like the one in focus. We present a strategic approach that moves beyond a single readout to build a more complete toxicity profile. This document details three core, complementary cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity (necrosis), and a luminescent Caspase-3/7 assay for apoptosis. By integrating these methods, researchers can not only quantify cell death but also gain initial insights into the underlying cytotoxic mechanisms. Detailed, field-tested protocols, experimental design considerations, and troubleshooting guides are provided for researchers, scientists, and drug development professionals.

Part 1: Foundational Concepts & Strategic Framework

The Rationale: Why a Multi-Assay Approach?

Evaluating a compound's effect on cell health is a cornerstone of drug discovery and toxicology.[6][7][8] A compound can induce cell death through various mechanisms, primarily categorized as apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury).[7] Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that an LDH assay would miss but an MTT assay would detect. Conversely, rapid necrotic cell death might be underestimated by assays that rely on longer-term metabolic changes.

Therefore, a well-rounded cytotoxicity assessment should probe multiple cellular parameters. Our proposed strategy interrogates three distinct pillars of cell health:

  • Metabolic Competence: Are the cells' mitochondrial enzymes active?

  • Membrane Integrity: Is the plasma membrane intact?

  • Apoptotic Pathways: Are key effector caspases being activated?

Strategic Assay Selection

The choice of assay depends on the specific question being asked.[9] This logical flow can guide the experimental design process.

Assay_Selection cluster_0 Initial Research Question Question What is the primary effect of the compound on cells? Viability Reduced Proliferation or Metabolic Activity? Question->Viability Is it cytostatic? Necrosis Loss of Membrane Integrity? Question->Necrosis Is it cytotoxic? Apoptosis Programmed Cell Death? Question->Apoptosis Is it pro-apoptotic? MTT MTT Assay Viability->MTT LDH LDH Release Assay Necrosis->LDH Caspase Caspase-3/7 Assay Apoptosis->Caspase

Caption: Logic for selecting a primary cytotoxicity assay.

Critical Decision: Cell Line Selection

The choice of cell line is fundamental to the relevance of your results.[10][11] Considerations should include the compound's intended therapeutic target and the need to assess safety. For a compound with potential anticancer activity, a dual-pronged approach is recommended:

  • Cancer Cell Lines: Select lines relevant to the compound's hypothesized target. For broad screening, a panel is effective. Examples include:

    • HepG2: Human liver carcinoma.

    • MCF-7: Human breast adenocarcinoma.

    • HCT116: Human colon carcinoma.[12]

  • Non-Cancerous "Normal" Cell Line: This is crucial for determining a compound's selectivity. A high cytotoxic effect on cancer cells but a low effect on normal cells is desirable.

    • MRC-5: Human lung fibroblast.[13]

    • hTERT Gingival Fibroblasts: An immortalized "normal" cell line.[14]

The Selectivity Index (SI) can be calculated to quantify this, providing a measure of the compound's therapeutic window.[13]

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

A compound with an SI greater than 3 is generally considered selective.[13]

Part 2: Detailed Experimental Protocols

These protocols are designed for a 96-well plate format but can be adapted. Always include appropriate controls as outlined in Part 3.

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15] The amount of formazan produced is proportional to the number of viable cells.[16][17]

Materials:

  • MTT Reagent: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[15][17]

  • Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[17][18]

  • 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[17]

  • Mixing: Cover the plate and place it on an orbital shaker for 15 minutes to ensure all crystals are fully dissolved.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[16]

Protocol 2: LDH Release Assay for Necrosis

Principle: This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[19][20][21] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured colorimetrically.[19]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, Thermo Fisher). These kits provide the substrate mix, assay buffer, and stop solution.

  • Lysis Buffer (often 10X, provided in the kit) to generate maximum LDH release control.

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up additional control wells for this assay (see Part 3.1).

  • Induce Maximum Lysis: 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[22]

  • Supernatant Transfer: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[21]

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Reagent Addition: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19][21]

  • Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within one hour. Use a reference wavelength of 680 nm to subtract background.[22]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway.[23][24] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[25] The signal intensity is directly proportional to the amount of active caspase-3/7.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar.

  • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled plate. Reduce cell seeding volume to 80-100 µL.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate as per the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • "Add-Mix-Measure": Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[25]

  • Mixing: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Part 3: Experimental Design, Data Analysis & Visualization

Self-Validating Experimental Design: Plate Layout

A robust experiment requires meticulous controls. Omitting controls can lead to misinterpretation of results.

Well TypeCompoundCellsPurpose
Test Wells Serial DilutionsYesTo determine the dose-response of the compound.
Vehicle Control Highest solvent %YesTo measure the effect of the solvent (e.g., DMSO) on cell viability.
Untreated Control Medium onlyYesRepresents 100% cell viability or spontaneous LDH/caspase activity.
Positive Control Known ToxinYesTo confirm the assay is working and cells are responsive (e.g., Doxorubicin).
Maximum Release Lysis BufferYes(LDH Assay only) Represents 100% cytotoxicity.
Medium Blank NoneNoBackground absorbance/luminescence of the medium and assay reagents.
Data Calculation and Interpretation
  • Background Subtraction: Subtract the average absorbance/luminescence of the Medium Blank wells from all other readings.

  • Calculating Percentage Viability (MTT Assay):

    • % Viability = (Absorbance_of_Test_Well / Absorbance_of_Vehicle_Control) * 100

  • Calculating Percentage Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Test_Well_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)] * 100

      • Spontaneous LDH Activity is from the Untreated Control wells.

  • Reporting Caspase-3/7 Activity:

    • Results are often reported as "Fold Change" over the vehicle control.

    • Fold Change = Luminescence_of_Test_Well / Luminescence_of_Vehicle_Control

  • Determining IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the measured response (e.g., viability) by 50%. This value is determined by plotting the percentage viability/cytotoxicity against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Comprehensive Experimental Workflow

This diagram illustrates the entire process from initial setup to final data analysis.

Caption: End-to-end workflow for cytotoxicity assessment.

Visualizing the Apoptotic Pathway

Understanding where an assay intervenes is key to interpreting its results. The Caspase-3/7 assay directly measures the activity of the final executioners of apoptosis.

Apoptosis_Pathway cluster_signals Apoptotic Signals cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Intrinsic Intrinsic Pathway (e.g., DNA Damage) Initiator Initiator Caspases (Caspase-8, Caspase-9) Intrinsic->Initiator Extrinsic Extrinsic Pathway (e.g., Death Receptors) Extrinsic->Initiator Effector Effector Caspases (Caspase-3, Caspase-7) Initiator->Effector Activation Apoptosis Apoptosis (Cell Dismantling) Effector->Apoptosis Execution Assay Caspase-Glo® 3/7 Assay Measures This Activity Effector->Assay

Caption: Simplified apoptotic pathway highlighting Caspase-3/7.

Part 4: Troubleshooting Guide

Even with robust protocols, issues can arise. This guide addresses common challenges.[26][27][28][29][30]

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Use a multichannel pipette for consistency; Do not use the outer wells of the plate or fill them with sterile PBS to maintain humidity.[27]
Low Signal / Absorbance (MTT) Cell density is too low; Incubation time with MTT is too short; Compound interferes with MTT reduction.Optimize cell seeding density with a titration experiment; Increase incubation time to 3-4 hours; Run a compound-only control with MTT to check for direct chemical reduction.[26][27]
High Background (LDH) Serum in the medium contains LDH; Cells were handled too roughly, causing premature lysis.Use serum-free medium during the final hours of incubation if possible; Handle plates gently and avoid excessive pipetting.[26]
High Signal in Vehicle Control Solvent (e.g., DMSO) is cytotoxic at the concentration used.Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO); Run a solvent toxicity curve to determine the safe concentration for your cell line.[26][30]
Inconsistent Formazan Crystal Dissolution Solubilization time is insufficient; Inappropriate solvent used.Increase incubation time on the orbital shaker; Ensure the solubilization buffer is appropriate for your protocol (SDS or acidified isopropanol).

Conclusion

The evaluation of this compound for cytotoxicity requires a thoughtful and multi-pronged strategy. By employing assays that measure distinct cellular health markers—metabolic activity (MTT), membrane integrity (LDH), and apoptosis initiation (Caspase-3/7)—researchers can build a comprehensive and mechanistically insightful profile of their compound. This approach, combined with careful experimental design, appropriate controls, and the use of both cancerous and non-cancerous cell lines, will yield robust, reliable, and publication-quality data essential for advancing novel chemical entities through the drug discovery pipeline.

References

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Synthesis and cytotoxic evaluation of heterocyclic compounds by vinylic substitution of ketene dithioacetals. CiteAb. Available at: [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. Available at: [Link]

  • A Comprehensive Review of N-Heterocycles as Cytotoxic Agents. PubMed. Available at: [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Available at: [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.. Available at: [Link]

  • LDH Assay. Cell Biologics Inc.. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]

  • Cytotoxicity Assays. Life Science Applications. Available at: [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. Available at: [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. Available at: [Link]

  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing. Available at: [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. NIH. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

  • (PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Semantic Scholar. Available at: [Link]

  • Some biologically active pyrrolopyrimidines and pyrroloimidazoles. ResearchGate. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical assessment of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (hereinafter referred to as 'the compound') as a potential anticonvulsant agent. Recognizing the critical need for robust and reproducible data in drug development, these protocols are designed to offer a multi-faceted evaluation of the compound's efficacy and safety profile. The experimental designs detailed herein are grounded in established and validated animal models of epilepsy, including the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) seizure model, and the 6-Hz psychomotor seizure test. Furthermore, this guide emphasizes the importance of integrating behavioral observations with electroencephalographic (EEG) monitoring to provide a holistic understanding of the compound's effects on neuronal hyperexcitability. Protocols for preliminary pharmacokinetic and neurotoxicity assessments are also included to ensure a thorough preclinical evaluation.

Introduction: The Rationale for Preclinical Epilepsy Models

Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] The development of novel antiepileptic drugs (AEDs) is paramount, particularly for patients with treatment-resistant epilepsy. Animal models are indispensable tools in the discovery and development of new AEDs, providing a platform to investigate efficacy, mechanisms of action, and potential adverse effects before clinical trials.[2][3] An ideal animal model should mimic the clinical characteristics and pathophysiology of human epilepsy.[2]

While the precise mechanism of action of this compound is yet to be fully elucidated, related imidazole-dicarboxylic acid derivatives have been shown to act as partial agonists at the NMDA receptor.[4] The N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate receptor, plays a significant role in epileptogenesis.[4] Therefore, the protocols outlined in this document are designed to be sensitive to compounds that may modulate excitatory neurotransmission.

This guide will detail protocols for three well-established acute seizure models:

  • Maximal Electroshock (MES) Seizure Model: A model for generalized tonic-clonic seizures, effective in identifying compounds that prevent seizure spread.[5][6]

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: Used to model myoclonic and absence seizures, this model is sensitive to drugs that enhance GABAergic inhibition.[7][8] PTZ is a non-competitive antagonist of the GABA-A receptor.[7]

  • 6-Hz Psychomotor Seizure Model: A model of therapy-resistant focal seizures, which can identify compounds with novel mechanisms of action.[9][10]

Pre-Experimental Considerations

Animal Welfare and Ethical Considerations

All animal procedures must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with international standards for animal welfare.[1] Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

Animal Selection and Housing
  • Species and Strain: Male adult mice (e.g., ICR or C57BL/6) or rats (e.g., Sprague-Dawley or Wistar) are commonly used.[7][11] The choice of species and strain can influence seizure susceptibility and drug metabolism.[7][12]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the laboratory environment for at least 3 days before experimentation.[13]

Compound Formulation and Administration
  • Vehicle Selection: The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.9% saline, distilled water with a small percentage of Tween 80). The vehicle should be non-toxic and should not have any intrinsic anticonvulsant or proconvulsant activity.

  • Routes of Administration: Common routes include oral (PO) gavage, intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).[14][15] The choice of route depends on the compound's physicochemical properties and the desired pharmacokinetic profile. For initial screening, IP administration is often used for rapid absorption.[15]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model assesses a compound's ability to prevent the spread of seizures.[6]

Protocol:

  • Animal Preparation: Administer the compound or vehicle at a predetermined time before the test.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.[5] Place corneal electrodes on the eyes.

  • Stimulation: Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds.[5][6]

  • Observation: Immediately after stimulation, observe the animal for the presence of a tonic hindlimb extension seizure.[6]

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[6]

Data Analysis: Calculate the percentage of protected animals in each treatment group. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.[6]

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds that can raise the seizure threshold.[8]

Protocol:

  • Compound Administration: Administer the compound or vehicle to the animals.

  • PTZ Injection: At the time of expected peak effect of the compound, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ. A common dose to induce clonic seizures is 85 mg/kg (s.c.) in mice or 70 mg/kg (s.c.) in rats.[3]

  • Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures, characterized by clonus of the whole body lasting for at least 5 seconds.[3]

  • Endpoint: The absence of clonic seizures is considered protection.

Data Analysis: Determine the percentage of animals protected from clonic seizures in each group and calculate the ED₅₀.

6-Hz Psychomotor Seizure Test

This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[16]

Protocol:

  • Compound Administration: Administer the compound or vehicle.

  • Corneal Stimulation: After a set pre-treatment time, deliver a 6 Hz electrical stimulus of 0.2 ms duration for 3 seconds through corneal electrodes.[9] Different current intensities (e.g., 22, 32, or 44 mA in mice) can be used.[9]

  • Observation: Observe the animal for 120 seconds for characteristic seizure behaviors such as a "stunned" posture, forelimb clonus, and stereotyped movements.[10]

  • Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not exhibit the characteristic seizure behaviors.[10]

Data Analysis: Calculate the percentage of protected animals at each current intensity and determine the ED₅₀.

Advanced Evaluation: Integrating Behavioral Scoring and EEG

For a more in-depth analysis, behavioral seizure scoring should be combined with electroencephalographic (EEG) monitoring.[17]

Behavioral Seizure Scoring

The severity of seizures can be quantified using a standardized scoring system, such as the Racine scale.[18]

Modified Racine Scale for Rodents:

StageBehavioral Manifestation
0No response
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling (loss of postural control)

Source: Adapted from Racine (1972) and subsequent modifications.[18][19]

Electroencephalographic (EEG) Monitoring

EEG recordings provide direct evidence of epileptiform brain activity.[20]

Protocol:

  • Electrode Implantation: Surgically implant EEG electrodes over the cortex or into specific brain regions (e.g., hippocampus).[17] Allow for a post-operative recovery period.

  • Recording: Use a tethered or wireless telemetry system to record EEG signals before and after compound administration and seizure induction.[20][21]

  • Data Analysis: Analyze the EEG recordings for changes in spike-wave discharges, seizure duration, and frequency.[22]

EEG_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Prep Animal Preparation & Acclimation Surgery EEG Electrode Implantation Surgery Animal_Prep->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Baseline Baseline EEG Recording Recovery->Baseline Drug_Admin Compound/Vehicle Administration Baseline->Drug_Admin Post_Drug_EEG Post-Dose EEG Recording Drug_Admin->Post_Drug_EEG Seizure_Induction Seizure Induction (e.g., PTZ, MES) Post_Drug_EEG->Seizure_Induction Seizure_EEG EEG Recording During Seizure Seizure_Induction->Seizure_EEG Behavioral_Scoring Behavioral Scoring Seizure_Induction->Behavioral_Scoring Data_Analysis EEG Data Analysis Seizure_EEG->Data_Analysis Correlation Correlate EEG with Behavior Data_Analysis->Correlation Behavioral_Scoring->Correlation

Pharmacokinetic and Neurotoxicity Assessment

Preliminary Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial.[23]

Protocol:

  • Dosing: Administer the compound at various doses and through different routes.[23]

  • Blood Sampling: Collect blood samples at multiple time points after administration.

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, half-life (t₁/₂), and bioavailability.[23]

Neurotoxicity Assessment (Rotarod Test)

The rotarod test is commonly used to assess motor coordination and potential neurological deficits.[13]

Protocol:

  • Training: Train the animals to stay on a rotating rod.

  • Testing: After compound administration, place the animal on the rotarod and measure the latency to fall.

  • Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle-treated group may indicate neurotoxicity. Determine the median toxic dose (TD₅₀).

Data Presentation and Interpretation

Summarize all quantitative data in tables for clear comparison.

Table 1: Summary of Efficacy Data

Animal ModelEndpointED₅₀ (mg/kg)95% Confidence Interval
MESAbolition of tonic hindlimb extension
PTZProtection from clonic seizures
6-Hz (32 mA)Protection from psychomotor seizures
6-Hz (44 mA)Protection from psychomotor seizures

Table 2: Summary of Safety and Pharmacokinetic Data

ParameterValue
TD₅₀ (Rotarod)
Cmax (at ED₅₀ dose)
Tmax (at ED₅₀ dose)
t₁/₂
Bioavailability (%)

Decision_Tree Start Start Preclinical Evaluation MES_Test Maximal Electroshock (MES) Test Start->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test Start->PTZ_Test SixHz_Test 6-Hz Psychomotor Seizure Test Start->SixHz_Test Efficacy_Established Efficacy Established? MES_Test->Efficacy_Established PTZ_Test->Efficacy_Established SixHz_Test->Efficacy_Established EEG_Behavior Advanced EEG & Behavioral Analysis Efficacy_Established->EEG_Behavior Yes Stop Stop Development Efficacy_Established->Stop No PK_Tox Pharmacokinetic & Neurotoxicity Studies EEG_Behavior->PK_Tox Go_NoGo Go/No-Go Decision for Further Development PK_Tox->Go_NoGo Go_NoGo->Stop No-Go

Conclusion

The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound as a potential anticonvulsant. By employing a battery of well-validated animal models and integrating behavioral and electrophysiological endpoints, researchers can generate the comprehensive data necessary to make informed decisions about the continued development of this compound.

References

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in R
  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE.
  • Continuous Monitoring via Tethered Electroencephalography of Spontaneous Recurrent Seizures in Mice. Frontiers.
  • PTZ-Induced Epilepsy Model in Mice. JoVE Journal.
  • Video-EEG monitoring methods for characterizing rodent models of tuberous sclerosis and epilepsy. PubMed.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.
  • A Comparative Analysis of Pentylenetetrazol (PTZ)
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Detection of spontaneous seizures in EEGs in multiple experimental mouse models of epilepsy. PubMed.
  • Pentylenetetrazole-Induced Kindling Mouse Model. PMC - NIH.
  • Animal models of epilepsy: use and limit
  • Behavioral Characterization and Scoring of Seizures in Rodents. Request PDF.
  • AI-Based Electroencephalogram Analysis in Rodent Models of Epilepsy: A System
  • Long-term Continuous EEG Monitoring in Small Rodent Models of Human Disease Using the Epoch Wireless Transmitter System. JoVE.
  • Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures.
  • Denzimol in the Maximal Electroshock Seizure (MES)
  • Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kain
  • Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures.
  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services.
  • 6-Hz Psychomotor Seizure Model. Melior Discovery.
  • Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)
  • Seizures definition. Metris bv.
  • Animal models in epilepsy research: Legacies and new directions.
  • Efficacy of the ketogenic diet in the 6-Hz seizure test. PMC - NIH.
  • Development and Pharmacological Characterization of the R
  • Review of Animal Models for Epilepsy Research.
  • Behavioral and Cognitive Testing Procedures in Animal Models of Epilepsy.
  • Insight into Drug Resistance in Status Epilepticus: Evidence
  • Animal Models of Epilepsy: A Phenotype-oriented Review. PMC - PubMed Central.
  • Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. Frontiers.
  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. PubMed Central.
  • Visual detection of seizures in mice using supervised machine learning. PMC - NIH.
  • Identification of New Antiseizure Medication Candid
  • Routes of drug administr
  • Study of different routes of drugs administration in mice & r
  • Nonlinear mixed effects pharmacokinetic/pharmacodynamic analysis of the anticonvulsant ameltolide (LY201116) in a canine seizure model. FAO AGRIS.
  • Routes Of Drug Administr
  • Pharmacokinetics of new anticonvulsants in psychiatry. Cleveland Clinic Journal of Medicine.
  • Routes of Administration in Rats and Mice, Prof. Sawsan Aboul-Fotouh. YouTube.
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.
  • Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • Mechanisms of action of anticonvulsant agents. PubMed - NIH.
  • Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. PubMed.

Sources

"analytical techniques for quantifying 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid in biological samples"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Quantitative Analysis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol detailed herein is designed for preclinical and clinical pharmacokinetic studies, providing the necessary performance characteristics to meet regulatory expectations. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high throughput and excellent recovery. The method has been validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] All validation parameters, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, met the stringent acceptance criteria established by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Introduction

This compound is a heterocyclic small molecule with a molecular weight of 152.15 g/mol and the chemical formula C₇H₈N₂O₂.[6][7] As with many novel chemical entities in the drug development pipeline, understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for assessing its safety and efficacy. Accurate quantification of the analyte in biological matrices is the foundation of these critical PK studies.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[4][8] This note provides a comprehensive, step-by-step protocol for its quantification in human plasma, designed to be readily implemented in a regulated bioanalytical laboratory. The causality behind key experimental choices, from sample preparation to instrument parameters, is explained to provide a deeper understanding of the method's mechanics.

Principle of the Method

The method quantifies the analyte using a reversed-phase C18 column for chromatographic separation, followed by detection with a triple quadrupole mass spectrometer.[9][10] An internal standard (IS) is used to correct for variability during sample processing and instrument analysis. The sample preparation involves a simple protein precipitation (PPT) step with acetonitrile, which efficiently removes the majority of plasma proteins that could interfere with the analysis or damage the analytical column.[11] Quantification is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard, ensuring high selectivity.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)

  • Internal Standard (IS): A suitable stable isotope-labeled version of the analyte (e.g., ¹³C₃,¹⁵N₂-labeled) is highly recommended. If unavailable, a structurally similar analog with close chromatographic retention can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (Optima™ LC/MS grade).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.

Instrumentation
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at high pressures (e.g., Waters Acquity UPLC, Shimadzu Nexera).[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™, Waters Xevo™, Agilent Triple Quadrupole).

Analytical Procedures

LC-MS/MS Conditions

Instrument parameters must be optimized to achieve the best sensitivity and selectivity for the analyte. The following tables provide a validated starting point.

Table 1: Liquid Chromatography Parameters
Parameter Condition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C
Table 2: Mass Spectrometry Parameters
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte MRM Transition Q1: 153.1 m/z → Q3: 107.1 m/z (Hypothetical)
IS MRM Transition To be determined based on IS structure
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Collision Energy (CE) Optimized for analyte (e.g., 25 eV)
Dwell Time 150 ms

Note: The MRM transition for the analyte is proposed based on its molecular weight (152.15) and expected protonation [M+H]⁺. The product ion (107.1) is a plausible fragment resulting from the loss of the carboxylic acid group (-COOH, 45 Da) and a hydrogen atom. These values must be empirically determined and optimized during method development.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the IS reference standards and dissolve in methanol to create primary stocks.

  • Working Solutions: Prepare serial dilutions of the primary analyte stock in 50:50 acetonitrile/water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples. Prepare a separate working solution for the IS.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate analyte working solutions to prepare a set of 8 non-zero standards covering the desired concentration range (e.g., 1 to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC): ~3x LLOQ

    • Medium QC (MQC): Mid-range of the calibration curve

    • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

Detailed Sample Preparation Protocol

This protocol utilizes protein precipitation, a method chosen for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins.[11] This high-throughput approach is ideal for analyzing large batches of samples from clinical studies.

  • Aliquot: Label 1.5 mL polypropylene tubes. Aliquot 50 µL of plasma sample, CC standard, or QC sample into the appropriate tubes.

  • Add Internal Standard: Add 25 µL of the IS working solution to all tubes except for the blank matrix samples.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to fully denature the proteins and keeps the analyte protonated for better ESI+ ionization.

  • Vortex: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Place the vials in the autosampler tray and inject 5 µL into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

The following diagram illustrates the key steps in the plasma sample preparation protocol.

G cluster_prep Sample Preparation Protocol plasma 1. Aliquot 50 µL Plasma (Sample, Standard, or QC) add_is 2. Add 25 µL Internal Standard (IS) plasma->add_is add_ppt 3. Add 200 µL Acetonitrile (Protein Precipitation) add_is->add_ppt vortex 4. Vortex for 1 minute add_ppt->vortex centrifuge 5. Centrifuge at >12,000 x g vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Protein Precipitation) UHPLC UHPLC Separation (C18 Column) SamplePrep->UHPLC MassSpec Mass Spectrometry (ESI+ MRM Detection) UHPLC->MassSpec DataProc Data Processing (Quantification) MassSpec->DataProc

Caption: High-level overview of the bioanalytical workflow.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc.. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bioanalytical & Biomarker Services. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? . Ovid. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . LCGC International. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . Tecan. Available from: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS . RSC Publishing. Available from: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology . Spectroscopy Europe. Available from: [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME . ResearchGate. Available from: [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk . WUR eDepot. Available from: [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites . National Institutes of Health (NIH). Available from: [Link]

  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma . PubMed. Available from: [Link]

Sources

Application Notes & Protocols: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives as Versatile Catalysts in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Chiral Tertiary Amine Catalysis

In the landscape of asymmetric organocatalysis, chiral tertiary amines have emerged as powerful tools for constructing stereochemically complex molecules.[1][2] While scaffolds like dimethylaminopyridine (DMAP) and N-methylimidazole (NMI) have been foundational, their applications can be hampered by a trade-off between catalytic activity and enantioselectivity. The development of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton represents a significant advancement, offering a rigid bicyclic structure that effectively resolves this conflict.[1][2][3]

The DPI framework provides a unique structural advantage. The bicyclic system creates a large bond angle around the catalytic sp²-hybridized nitrogen atom, enhancing its nucleophilicity and, consequently, its catalytic activity. Simultaneously, a stereocontrol group can be strategically positioned at a precise distance from this active site, allowing for exquisite control over the chiral environment without introducing prohibitive steric hindrance.[1][2][3] This modular design has led to a family of easily synthesized and highly effective catalysts for a range of valuable enantioselective transformations, including acylations, phosphorylations, and rearrangements.[1][3]

Catalyst Synthesis: A Modular Approach

The power of the DPI catalyst family lies in its straightforward and adaptable synthesis. The core scaffold is typically constructed from readily available starting materials, allowing for systematic modification of the stereodirecting group to optimize performance for specific applications.

The key intermediate, hydroxy-DPI (HO-DPI), is efficiently synthesized from imidazole and acrolein.[1][2][3][4] This racemic intermediate is then resolved to isolate the desired enantiomer. From this chiral building block, a diverse library of catalysts can be generated through simple, often single-step, functionalizations such as alkylation, amidation, or carbamate formation.[1][2][3]

cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_catalysts Catalyst Family Imidazole Imidazole HO_DPI rac-HO-DPI Imidazole->HO_DPI + Acrolein Acrolein Acrolein Acrolein->HO_DPI Resolved_HO_DPI Chiral HO-DPI HO_DPI->Resolved_HO_DPI Optical Resolution Alkoxy_DPI Alkoxy-DPI Resolved_HO_DPI->Alkoxy_DPI Alkylation Amide_DPI Amide-DPI (e.g., Cy-PDPI) Resolved_HO_DPI->Amide_DPI Amidation Carbamate_DPI Carbamate-DPI (e.g., Ad-DPI) Resolved_HO_DPI->Carbamate_DPI Carbamoylation

Figure 1: General synthetic workflow for the preparation of the chiral DPI catalyst family from common starting materials.

Application Note 1: Enantioselective Acylation & Kinetic Resolution

DPI derivatives excel as nucleophilic catalysts for asymmetric acyl transfer reactions. They are particularly effective in the kinetic resolution of racemic secondary alcohols and amines, a cornerstone strategy for accessing enantiopure compounds.

Causality of Experimental Choice: The mechanism hinges on the nucleophilic sp² nitrogen of the DPI catalyst attacking an acylating agent (typically an anhydride) to form a highly reactive chiral acyl-imidazolium intermediate. This intermediate is the key to enantioselection. The chiral environment, dictated by the catalyst's stereodirecting group, preferentially accommodates one enantiomer of the racemic substrate for the subsequent acyl transfer, leaving the other enantiomer unreacted. The choice of a bulky yet conformationally defined group, like cyclohexyl (Cy) or adamantyl (Ad), is critical for creating a selective binding pocket that maximizes the energy difference between the two diastereomeric transition states.

CAT DPI-Cat* INT [Ac-Cat]⁺ AcO⁻ CAT->INT + Ac₂O AC2O Ac₂O AC2O->INT ROH_R (R)-ROH INT->ROH_R (slow) PROD_S (S)-ROAc INT->PROD_S + (S)-ROH (fast) ROH_S (S)-ROH ROH_S->PROD_S PROD_S->CAT - AcOH CAT Ad-DPI Catalyst Activated_Complex [Ad-DPI-P*]⁺ (Chiral Activated Complex) CAT->Activated_Complex Phosphoryl_Agent Phosphorylating Agent (P*) Phosphoryl_Agent->Activated_Complex Product Desired Diastereomer of Remdesivir Precursor Activated_Complex->Product + Nu-OH (Stereocontrolled Attack) Nucleoside Nucleoside (Nu-OH) Nucleoside->Product Product->CAT + Byproduct Byproduct Byproduct Product->Byproduct cluster_cycle Catalytic Cycle A O-Acylated Azlactone B Chiral Ion Pair {[Ac-Cat]⁺[Enolate]⁻} A->B + Cat (Deprotonation) C [3,3]-Sigmatropic Rearrangement B->C Intramolecular (Stereocontrolled) D Product (C-Acylated Azlactone) C->D Cat Alkoxy-DPI D->Cat Release Cat->B

Sources

Application of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Compounds in the Development of Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ionic liquids (ILs), salts with melting points below 100 °C, are a versatile class of compounds with wide-ranging applications, including as solvents, electrolytes, and catalysts.[1][2][3][4][5][6][7] The unique properties of ILs, such as negligible vapor pressure, high thermal stability, and tunable miscibility, make them attractive alternatives to traditional volatile organic solvents.[6][7] The cation structure is a key determinant of the physicochemical properties of an ionic liquid. This guide explores the application of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold as a novel cationic core for the design and synthesis of task-specific ionic liquids. This fused heterocyclic system offers inherent structural rigidity and potential for functionalization, leading to ionic liquids with tailored properties for various applications, including in the pharmaceutical and electrochemical fields.[1][8][9][10]

Introduction: The Promise of a Fused Imidazolium Core

The vast majority of ionic liquid research has centered on imidazolium cations, prized for their stability and synthetic accessibility.[11] However, the exploration of fused bicyclic systems, such as the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole, presents a compelling frontier in ionic liquid design.

The fusion of a pyrrolidine ring to the imidazole core introduces several advantageous characteristics:

  • Enhanced Stability: The fused ring system provides steric protection to the otherwise reactive C2 proton of the imidazole ring, potentially leading to greater electrochemical and thermal stability.[9][10] This is a critical attribute for applications in batteries, fuel cells, and high-temperature catalysis.

  • Tunable Lipophilicity: The saturated pyrrolidine ring offers a scaffold for introducing various functional groups, allowing for precise control over the lipophilicity and, consequently, the miscibility of the resulting ionic liquid with a range of organic solvents and water.

  • Chiral Architectures: The pyrrolidine ring contains stereocenters, opening the door to the development of chiral ionic liquids for applications in asymmetric synthesis and chiral separations.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolium-based ionic liquids.

Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolium Ionic Liquids

The synthesis of these ionic liquids typically involves a two-step process: the synthesis of the neutral 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core, followed by quaternization to form the desired imidazolium cation.

Synthesis of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

Several synthetic routes to the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core have been reported.[12][13][14][15] A common and efficient method involves the condensation of a suitable pyrrolidine derivative with a reagent that provides the remaining atoms of the imidazole ring.

Synthesis_Workflow cluster_synthesis Synthesis of the Heterocyclic Core Aminopyrrolidine 2-(Aminomethyl)pyrrolidine Condensation Cyclocondensation Aminopyrrolidine->Condensation Glyoxal Glyoxal Glyoxal->Condensation Heterocycle 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Condensation->Heterocycle

Caption: General workflow for the synthesis of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core.

Protocol 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as ethanol.

  • Step 2: Reagent Addition. To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.05 eq) dropwise at room temperature.

  • Step 3: Reflux. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Step 5: Purification. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

Quaternization to Form Imidazolium Salts

The neutral heterocyclic base is then quaternized by reaction with an appropriate alkylating agent to introduce the desired alkyl or functionalized side chain at the N1 position. The choice of alkylating agent and the counter-anion are critical in determining the final properties of the ionic liquid.

Quaternization_Workflow cluster_quaternization Formation of the Ionic Liquid Heterocycle 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Quaternization Quaternization Heterocycle->Quaternization AlkylHalide Alkyl Halide (R-X) AlkylHalide->Quaternization IonicLiquid [R-pyrrolo[1,2-a]imidazolium][X] Quaternization->IonicLiquid

Caption: General workflow for the quaternization step to form the ionic liquid.

Protocol 2: Synthesis of 1-Alkyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium Halide

  • Step 1: Reaction Setup. Dissolve 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq) in a suitable solvent like acetonitrile or toluene in a round-bottom flask.

  • Step 2: Alkylating Agent Addition. Add the desired alkyl halide (e.g., 1-bromobutane, 1.1 eq) to the solution.

  • Step 3: Reaction. Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The formation of a precipitate or a second liquid phase often indicates product formation.

  • Step 4: Isolation. If a solid precipitates, collect it by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum. If a second liquid phase forms, separate the layers and wash the ionic liquid phase with a non-polar solvent to remove unreacted starting materials.

  • Step 5: Anion Exchange (Optional). The initial halide anion can be exchanged for other anions (e.g., BF₄⁻, PF₆⁻, NTf₂⁻) through metathesis reactions with the corresponding alkali metal or ammonium salt to fine-tune the ionic liquid's properties.

Characterization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolium Ionic Liquids

Thorough characterization is essential to confirm the structure and purity of the synthesized ionic liquids and to determine their key physicochemical properties.

PropertyAnalytical TechniqueTypical Information Obtained
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of the covalent structure of the cation and anion.
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Precise mass of the cation, confirming its elemental composition.
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature, indicating the upper limit of thermal stability.
Phase Behavior Differential Scanning Calorimetry (DSC)Melting point, glass transition temperature, and other phase transitions.
Purity Elemental AnalysisDetermination of the elemental composition (C, H, N).
Viscosity RheometryA measure of the fluid's resistance to flow, crucial for solvent applications.
Conductivity Impedance SpectroscopyA measure of the ionic mobility, important for electrochemical applications.

Potential Applications

The unique structural features of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolium-based ionic liquids open up a wide range of potential applications.

Applications cluster_apps Potential Applications IL_Core 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolium Ionic Liquids Electrolytes Electrolytes for Batteries & Fuel Cells IL_Core->Electrolytes Catalysis Catalysis and Green Synthesis IL_Core->Catalysis Pharma Pharmaceuticals & Drug Delivery IL_Core->Pharma Separations Separations and Extractions IL_Core->Separations

Caption: Potential application areas for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolium ionic liquids.

Electrolytes in Electrochemical Devices

The enhanced stability of the fused imidazolium core makes these ionic liquids promising candidates for use as electrolytes in batteries and fuel cells.[9][10] Their non-volatility and high ionic conductivity can lead to safer and more efficient energy storage and conversion devices.

Green Solvents and Catalysts

As with other ionic liquids, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolium salts can serve as environmentally benign solvents for a variety of chemical reactions. Their tunable properties allow for the optimization of reaction rates and selectivities. Furthermore, the fused ring system can be functionalized with catalytic moieties to create "task-specific" ionic liquids that act as both solvent and catalyst.

Pharmaceutical Applications

The imidazole scaffold is a common motif in many biologically active molecules. The quaternization of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been shown to yield compounds with antimicrobial activity.[8] This opens the possibility of designing ionic liquids with inherent biological activity, or for use as novel drug delivery systems for existing active pharmaceutical ingredients (APIs).[1]

Separation and Extraction

By carefully tuning the functional groups on the cation and the nature of the anion, these ionic liquids can be designed for specific separation and extraction tasks. This includes the extraction of metal ions, the separation of azeotropic mixtures, and the purification of biomolecules.

Conclusion and Future Outlook

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising platform for the development of a new generation of ionic liquids. The inherent stability and tunability of this fused heterocyclic system offer significant advantages over traditional imidazolium-based ionic liquids. Future research in this area will likely focus on the synthesis of a wider range of derivatives with diverse functionalities, a deeper investigation into their physicochemical properties, and the exploration of their performance in a variety of cutting-edge applications. The continued development of these novel ionic liquids holds the potential to contribute significantly to the advancement of green chemistry, energy storage, and pharmaceutical sciences.

References

  • Wikipedia. Ionic liquid. [Link]

  • National Institutes of Health (NIH). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]

  • MDPI. Industrial Applications of Ionic Liquids. [Link]

  • Royal Society of Chemistry. An Introduction to Ionic Liquids. [Link]

  • ResearchGate. Applications of ionic liquids. [Link]

  • SlideShare. Ionic liquids & its applications. [Link]

  • National Institutes of Health (NIH). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. [Link]

  • ACS Publications. Introduction: Ionic Liquids for Diverse Applications. [Link]

  • ACS Publications. Introduction: Ionic Liquids. [Link]

  • ResearchGate. I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. [Link]

  • International Union of Crystallography. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]

  • Taylor & Francis Online. Synthesis and functionalization of 6,7-dihydro-5H- pyrrolo[1,2-c]imidazole. [Link]

  • Taylor & Francis Online. Synthesis and functionalization of 6,7-dihydro-5H- pyrrolo[1,2-c]imidazole. [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. [Link]

  • ResearchGate. (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]

  • PubMed. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. [Link]

Sources

Application Notes and Protocols: A Methodology for Assessing the Synergistic Effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic Acid with Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Synergy

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound, or an antibiotic potentiator, enhances the efficacy of existing antibiotics. This strategy can revive the utility of antibiotics that have lost effectiveness, reduce the required therapeutic dose, and potentially slow the development of resistance.

The compound at the center of this guide, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid, belongs to the pyrroloimidazole class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a range of biological activities, including notable antibacterial and antifungal properties.[1] The inherent antimicrobial characteristics of the broader pyrroloimidazole family provide a strong scientific rationale for investigating our target compound as a potential antibiotic synergizer. This document outlines a comprehensive, field-proven methodology to rigorously assess the synergistic potential of this compound when combined with conventional antibiotics.

Experimental Workflow: A Phased Approach to Synergy Assessment

Our investigation into the synergistic effects of this compound (hereinafter referred to as "Compound X") is structured in a logical, phased approach. This ensures a thorough evaluation, from initial screening to a deeper understanding of the underlying mechanisms of action.

Synergy_Assessment_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Dynamic Interaction Analysis cluster_phase3 Phase 3: Mechanistic Investigation cluster_data Data Interpretation P1_1 MIC Determination of Compound X and Antibiotics P1_2 Checkerboard Assay P1_1->P1_2 P1_3 FICI Calculation P1_2->P1_3 P2_1 Time-Kill Curve Assay P1_3->P2_1 Synergistic Combinations P2_2 Analysis of Bactericidal/ Bacteriostatic Effects P2_1->P2_2 P3_1 Membrane Potential Assay P2_2->P3_1 Confirmed Synergy P3_2 Intracellular ATP Assay P3_1->P3_2 Data_Interp Comprehensive Synergy Profile of Compound X P3_2->Data_Interp

Figure 1: A phased experimental workflow for assessing the synergistic effects of Compound X with antibiotics.

Phase 1: Initial Screening for Synergistic Interactions

The primary objective of this phase is to identify potential synergistic combinations of Compound X and selected antibiotics using a high-throughput screening method.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Rationale: Before assessing synergy, it is crucial to determine the intrinsic antimicrobial activity of Compound X and each antibiotic individually. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This baseline data is essential for the subsequent checkerboard assay and the calculation of the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • Compound X

  • Selected antibiotics (e.g., ampicillin, ciprofloxacin, gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Compound X and each antibiotic in an appropriate solvent.

  • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay

Rationale: The checkerboard assay is a widely used in vitro method to systematically test a range of concentrations of two antimicrobial agents, both alone and in combination.[2][3] This allows for the determination of the MIC of each agent in the presence of the other, which is then used to calculate the FICI.

Materials:

  • Compound X and antibiotics with known MICs

  • Bacterial strains

  • CAMHB

  • 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • In a 96-well plate, serially dilute Compound X horizontally and the antibiotic vertically in CAMHB. This creates a matrix of varying concentrations of both compounds.[4]

  • Inoculate each well with the bacterial suspension as described in the MIC protocol.

  • Include control wells with no antimicrobial agents (growth control) and no bacteria (sterility control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity to determine the MIC of each compound alone and in combination.

Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to quantify the interaction between the two compounds.[1][5]

Formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Source: Bio-protocol, ResearchGate[1][5]

Phase 2: Dynamic Interaction Analysis

While the checkerboard assay provides a static snapshot of synergy, the time-kill curve assay offers a dynamic view of the interaction over time, revealing whether the combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol 3: Time-Kill Curve Assay

Rationale: This assay measures the rate of bacterial killing by an antimicrobial agent or a combination of agents over a 24-hour period. It is considered the gold standard for assessing bactericidal activity and confirming synergistic interactions.[6][7]

Materials:

  • Synergistic combinations identified from the checkerboard assay

  • Bacterial strains

  • CAMHB

  • Shaking incubator

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Prepare flasks with CAMHB containing sub-inhibitory concentrations (e.g., 0.5 x MIC) of Compound X, the antibiotic, and the combination. Include a growth control flask without any compounds.

  • Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).

  • Incubate the plates at 37°C for 24 hours and count the colonies.

Data Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[6]

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[8]

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[8]

Hypothetical Time-Kill Curve Data:

Time (hours)Growth Control (log10 CFU/mL)Compound X (0.5x MIC)Antibiotic (0.5x MIC)Combination
05.75.75.75.7
47.26.86.54.8
88.57.97.53.2
249.18.88.2< 2.0

Phase 3: Mechanistic Investigation

Understanding the mechanism by which Compound X potentiates antibiotic activity is crucial for its development as a therapeutic agent. Based on the known mechanisms of antibiotic enhancers, we will investigate its effect on bacterial membrane integrity and energy metabolism.

Protocol 4: Bacterial Membrane Potential Assay

Rationale: The bacterial cytoplasmic membrane maintains a transmembrane potential that is essential for key cellular processes like ATP synthesis and transport.[9] Disruption of this potential is a common mechanism of action for antimicrobial compounds.[9][10] This assay will determine if Compound X affects the membrane potential of the target bacteria.

Membrane_Potential_Assay start Bacterial Culture (Log Phase) step1 Incubate with Voltage-Sensitive Dye (e.g., DiSC3(5)) start->step1 step2 Add Compound X or Control step1->step2 step3 Monitor Fluorescence (Fluorometer/Microscopy) step2->step3 result Depolarization = Increased Fluorescence step3->result

Figure 2: Workflow for the bacterial membrane potential assay.

Materials:

  • Compound X

  • Bacterial strains

  • Voltage-sensitive fluorescent dye (e.g., DiSC3(5))

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest and resuspend the cells in a suitable buffer.

  • Add the voltage-sensitive dye to the bacterial suspension and incubate to allow for dye uptake and fluorescence quenching.

  • Add Compound X, the antibiotic, the combination, or CCCP to the bacterial suspension.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.[10]

Protocol 5: Intracellular ATP Assay

Rationale: ATP is the primary energy currency of the cell, and its levels are a direct indicator of metabolic activity and cell viability.[11] A decrease in intracellular ATP levels can suggest that a compound interferes with energy production pathways, which could lead to bacterial cell death or sensitization to other antibiotics.

Materials:

  • Compound X

  • Bacterial strains

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™)[12]

  • Luminometer

Procedure:

  • Expose bacterial cultures to Compound X, the antibiotic, and the combination at their synergistic concentrations for a defined period.

  • Lyse the bacterial cells to release intracellular ATP.

  • Add the ATP assay reagent, which contains luciferase and luciferin.

  • Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

Regulatory Context and Standardization

All antimicrobial susceptibility testing should be performed in accordance with established guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standards ensures the reproducibility and comparability of results. The U.S. Food and Drug Administration (FDA) also provides guidance on the development of antimicrobial susceptibility test devices, which is relevant for the validation of new compounds and methods.

Conclusion

The methodology outlined in these application notes provides a robust framework for the comprehensive assessment of the synergistic potential of this compound with conventional antibiotics. By following this phased approach, researchers can generate reliable and reproducible data to determine not only the presence of synergy but also the dynamics of the interaction and potential mechanisms of action. Such a thorough evaluation is a critical step in the pre-clinical development of novel antibiotic adjuvants that could play a vital role in combating the global threat of antimicrobial resistance.

References

  • Bio-protocol. Interpretation of Fractional Inhibitory Concentration Index (FICI). Available at: [Link]

  • Promega GmbH. BacTiter-Glo™ Microbial Cell Viability Assay Protocol. Available at: [Link]

  • Microbiology Society. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Available at: [Link]

  • Regulatorik. FDA Guidance on Antimicrobial Susceptibility Test System Devices: Specific Aspects. Available at: [Link]

  • ESCMID. EUCAST. Available at: [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]

  • GARDP Revive. Checkerboard assay. Available at: [Link]

  • MedTech Dive. FDA finalizes guidance on development of antimicrobial tests. Available at: [Link]

  • ResearchGate. How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? Available at: [Link]

  • EUCAST. EUCAST Home. Available at: [Link]

  • National Institutes of Health. New and simplified method for drug combination studies by checkerboard assay. Available at: [Link]

  • National Institutes of Health. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Available at: [Link]

  • ScienceDirect. A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. Available at: [Link]

  • National Institutes of Health. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Available at: [Link]

  • EUCAST. Expert Rules. Available at: [Link]

  • National Institutes of Health. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Available at: [Link]

  • MDPI. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Available at: [Link]

  • Frontiers. Fluorescence-Based Membrane Potential Assays in Bacteria. Available at: [Link]

  • National Institutes of Health. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Available at: [Link]

  • RAPS. FDA adds breakpoint updates to antimicrobial susceptibility test system device labeling guidance. Available at: [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • U.S. Food and Drug Administration. Antimicrobial Susceptibility Test (AST) Systems - Class II Special Controls Guidance for Industry and FDA. Available at: [Link]

  • EUCAST. Guidance Documents. Available at: [Link]

  • American Society for Microbiology. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Available at: [Link]

  • ResearchGate. EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]

  • IOSR Journal. Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. Available at: [Link]

  • Microbiology Society. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Available at: [Link]

  • SpringerLink. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase. Available at: [Link]

  • ResearchGate. Time kill curve assay chart showing the synergistic effect of a... Available at: [Link]

  • National Institutes of Health. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Available at: [Link]

Sources

Troubleshooting & Optimization

"common side reactions in the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound.

Introduction to the Synthesis

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The synthesis of the 3-carboxylic acid derivative, while conceptually straightforward, can be fraught with challenges, including low yields, difficult purifications, and the formation of persistent impurities. A common and effective strategy involves a two-step process: first, the construction of the core 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system, followed by the introduction of the carboxylic acid functionality at the 3-position. A plausible and often employed method for this functionalization is the Vilsmeier-Haack formylation, followed by oxidation of the resulting aldehyde. This guide will focus on troubleshooting this synthetic approach.

Proposed Synthetic Pathway

Synthetic_Pathway Proline Proline Core_Scaffold 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole Proline->Core_Scaffold Cyclocondensation Reagent_A e.g., Chloroacetaldehyde Reagent_A->Core_Scaffold Formyl_Intermediate 3-Formyl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole Core_Scaffold->Formyl_Intermediate Vilsmeier-Haack Formylation Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Formyl_Intermediate Target_Molecule 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole-3-carboxylic acid Formyl_Intermediate->Target_Molecule Oxidation Oxidant e.g., KMnO4, Ag2O Oxidant->Target_Molecule

Caption: Proposed synthetic route to the target molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis.

Problem 1: Low or No Yield of the Core 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

Question: I am attempting the initial cyclocondensation to form the bicyclic core, but I am getting a low yield or a complex mixture of products. What could be the issue?

Answer:

The formation of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a critical step, and low yields often point to issues with the starting materials, reaction conditions, or competing side reactions.

Plausible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Proline: Ensure you are using high-purity L-proline or D-proline. The presence of other amino acids can lead to a mixture of products.

    • Electrophile (e.g., Chloroacetaldehyde): Acetaldehydes are prone to polymerization, especially under basic conditions. Use freshly distilled or a stable equivalent (e.g., a hydrate or acetal) and add it slowly to the reaction mixture.

  • Suboptimal Reaction Conditions:

    • Temperature: The cyclocondensation reaction is often sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it is too high, it can promote side reactions like polymerization or decomposition. Experiment with a temperature gradient to find the optimal condition.

    • Solvent: The choice of solvent is crucial. Protic solvents can interfere with the intermediates. Aprotic solvents like DMF, acetonitrile, or toluene are generally preferred.

    • pH Control: The reaction is typically performed under neutral or slightly basic conditions to facilitate the nucleophilic attack of the proline nitrogen. However, strongly basic conditions can promote undesired side reactions. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.

  • Competing Side Reactions:

    • Self-Condensation of the Aldehyde: Aldehydes can undergo self-aldol condensation. This can be minimized by maintaining a low concentration of the free aldehyde, for instance, by slow addition.

    • Formation of Aminals: The aldehyde can react with two molecules of proline to form an aminal, which may not cyclize efficiently.

Experimental Protocol for Optimization:

  • Starting Material Check: Verify the purity of your proline and electrophile by NMR or another suitable analytical technique.

  • Solvent Screen: Set up small-scale reactions in parallel using different aprotic solvents (e.g., DMF, CH3CN, Toluene) to identify the one that gives the cleanest conversion.

  • Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by TLC or LC-MS to determine the optimal balance between reaction rate and byproduct formation.

  • Controlled Addition: Add the electrophile dropwise to the solution of proline and base over an extended period (e.g., 1-2 hours) to maintain its low concentration in the reaction mixture.

Problem 2: Incomplete Vilsmeier-Haack Formylation and Presence of a Chlorinated Byproduct

Question: During the Vilsmeier-Haack formylation of the core scaffold, I observe unreacted starting material and a significant amount of a chlorinated byproduct. How can I improve the conversion and selectivity?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[2] However, incomplete reaction and side reactions like chlorination are known challenges.[3]

Plausible Causes and Solutions:

  • Insufficient Reagent: The Vilsmeier reagent (formed from POCl3 and DMF) may not have been generated in sufficient quantity or may have decomposed.

    • Solution: Use a freshly prepared Vilsmeier reagent. Ensure that the POCl3 is of high quality and the DMF is anhydrous. An excess of the reagent (1.5 to 3 equivalents) is often necessary to drive the reaction to completion.

  • Reaction Temperature: The temperature plays a critical role in the Vilsmeier-Haack reaction.

    • Solution: If the reaction is incomplete, a moderate increase in temperature (e.g., from room temperature to 40-60 °C) can improve the conversion. However, excessive heat can promote the formation of chlorinated byproducts.

  • Chlorination as a Side Reaction: The Vilsmeier reagent can also act as a chlorinating agent, particularly at higher temperatures or with prolonged reaction times.[3]

    • Solution: To minimize chlorination, maintain a lower reaction temperature and monitor the reaction closely. Once the starting material is consumed (as determined by TLC or LC-MS), quench the reaction promptly.

Troubleshooting Workflow:

Vilsmeier_Troubleshooting Start Low Conversion in Vilsmeier-Haack Reaction Check_Reagent Check Vilsmeier Reagent (Freshly prepared? Anhydrous?) Start->Check_Reagent Check_Reagent->Start No Increase_Equiv Increase Equivalents of Vilsmeier Reagent Check_Reagent->Increase_Equiv Yes Increase_Temp Moderately Increase Reaction Temperature Increase_Equiv->Increase_Temp Monitor_Reaction Monitor Reaction Closely (TLC/LC-MS) Increase_Temp->Monitor_Reaction Chlorination_Observed Significant Chlorination Byproduct Observed? Monitor_Reaction->Chlorination_Observed Decrease_Temp Decrease Reaction Temperature Chlorination_Observed->Decrease_Temp Yes Success Improved Conversion and Selectivity Chlorination_Observed->Success No Quench_Promptly Quench Reaction Promptly After Completion Decrease_Temp->Quench_Promptly Quench_Promptly->Success

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Problem 3: Low Yield During the Oxidation of the 3-Formyl Intermediate

Question: I have successfully synthesized the 3-formyl intermediate, but the subsequent oxidation to the carboxylic acid is giving me a low yield. What are the potential pitfalls?

Answer:

The oxidation of the aldehyde to a carboxylic acid can be challenging due to the potential for over-oxidation, side reactions, or decomposition of the product.

Plausible Causes and Solutions:

  • Choice of Oxidant: The choice of oxidizing agent is critical.

    • Strong Oxidants (e.g., KMnO4): While effective, strong oxidants can sometimes lead to cleavage of the heterocyclic ring or other undesired side reactions if not carefully controlled.

    • Milder Oxidants (e.g., Ag2O, Pinnick oxidation with NaClO2): These are often preferred for sensitive substrates. The Tollens' reagent (Ag2O) is a classic choice for aldehyde oxidation. The Pinnick oxidation is also known for its high selectivity for aldehydes.

  • Reaction Conditions:

    • Temperature: Oxidations can be exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the oxidant can prevent runaway reactions and improve selectivity.

    • pH: The pH of the reaction medium can influence the stability of both the starting material and the product. For example, some heterocyclic carboxylic acids can be prone to decarboxylation under acidic conditions.[4] A buffered system or a basic medium is often used for oxidations.

  • Product Instability and Decarboxylation: The target molecule, this compound, may be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions during workup and purification.

    • Solution: Use mild workup procedures. Avoid strong acids and prolonged heating. Purification by crystallization from a suitable solvent system at low temperature is often preferable to chromatography on silica gel, which can be acidic.

Recommended Oxidation Protocol (Pinnick Oxidation):

  • Dissolve the 3-formyl intermediate in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene as a scavenger for hypochlorite.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of sodium chlorite (NaClO2) in water, keeping the temperature below 5 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Carefully acidify the mixture to pH 3-4 with a dilute acid (e.g., 1M HCl) at low temperature to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look out for in the final product?

A1: Based on the proposed synthetic route, the most likely impurities are:

  • Unreacted 3-formyl intermediate: This can be identified by its characteristic aldehyde proton signal in the 1H NMR spectrum (around 9-10 ppm).

  • Decarboxylated product (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole): This will have a simpler NMR spectrum and a lower mass.

  • Chlorinated derivatives: If the Vilsmeier-Haack reaction was not optimized, you might have chlorinated impurities. These can be identified by their mass spectrum (characteristic isotopic pattern for chlorine) and NMR.

Q2: What is the best way to purify the final carboxylic acid?

A2: Given the potential for decarboxylation on acidic silica gel, purification by recrystallization is highly recommended. A solvent system of ethanol/water, isopropanol, or ethyl acetate/hexanes could be a good starting point. If chromatography is unavoidable, use a neutral or deactivated silica gel and a mobile phase buffered with a small amount of a volatile acid like acetic acid or a base like triethylamine to suppress ionization and tailing.

Q3: Can I introduce the carboxylic acid group directly during the cyclocondensation?

A3: While theoretically possible by using a three-carbon building block that already contains a carboxylate group (or a protected form), this can be challenging. For example, reacting proline with ethyl bromopyruvate could potentially lead to the corresponding ester. However, such reagents can be unstable and prone to self-condensation and other side reactions, often leading to lower yields and more complex purification. The stepwise approach of forming the core followed by functionalization is generally more reliable.

Q4: How stable is the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system?

A4: The fused pyrrolo[1,2-a]imidazole ring system is generally quite stable. However, like many heterocyclic systems, it can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents. The dihydro- form is more flexible than a fully aromatic analogue. It is always advisable to handle the compound under neutral or mildly acidic/basic conditions and to avoid excessive heat.

Data Summary Table

Reaction StepKey ParametersPotential Side ReactionsMitigation Strategies
Cyclocondensation Temperature, Solvent, BaseAldehyde self-condensation, Aminal formationSlow addition of electrophile, Use of aprotic solvents, Optimization of temperature and base
Vilsmeier-Haack Reagent stoichiometry, TemperatureIncomplete reaction, ChlorinationUse of fresh reagent in excess, Moderate temperature, Close reaction monitoring
Oxidation Oxidant choice, Temperature, pHRing cleavage, Incomplete oxidation, DecarboxylationUse of mild oxidants (e.g., Pinnick), Low temperature, Mild workup conditions

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health. [Link]

  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. National Institutes of Health. [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate. [Link]

  • Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Wiley Online Library. [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. National Institutes of Health. [Link]

  • Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. ResearchGate. [Link]

  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

Sources

Technical Support Center: Purification of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (CAS 914637-68-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this unique bicyclic imidazole derivative. As researchers and drug development professionals, achieving high purity is paramount, and this guide is designed to help you navigate the specific challenges posed by this molecule's structure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification and handling of this compound.

Q1: What are the primary challenges in purifying this specific compound?

A1: The purification of this compound is complicated by three main factors derived from its molecular structure:

  • Amphoteric Nature: The molecule possesses both a basic imidazole nitrogen and an acidic carboxylic acid group. This allows it to exist as a zwitterion near its isoelectric point, leading to high polarity and unusual solubility profiles. It can be soluble in both acidic and basic aqueous solutions, complicating standard extractions.

  • High Polarity: The combination of the fused ring system and two ionizable groups makes the compound highly polar. This often results in poor solubility in common non-polar organic solvents used in chromatography and recrystallization. One study noted its good solubility, which can make isolation difficult.[1]

  • Interaction with Silica Gel: The basic nitrogen of the pyrroloimidazole core can interact strongly with the acidic silanol groups of standard silica gel, leading to significant peak tailing and poor separation during column chromatography.[2]

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the compound's properties is crucial for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 914637-68-6 [3][4][5]
Molecular Formula C₇H₈N₂O₂ [4]
Molecular Weight 152.15 g/mol [4]
Appearance Typically an off-white to pale solid. Inferred
pKa (estimated) ~4-5 (Carboxylic Acid), ~6-7 (Imidazole N) Estimated based on functional groups

| Solubility | Good solubility in polar protic solvents (water, methanol, DMSO).[1] Limited solubility in non-polar solvents (hexane, ethyl acetate). | Inferred &[1] |

Q3: What are the likely impurities from its synthesis?

A3: Impurities will depend on the synthetic route, but common contaminants may include:

  • Unreacted starting materials.

  • Partially reacted intermediates (e.g., the corresponding aldehyde or nitrile if the carboxylic acid is formed via oxidation or hydrolysis).[1]

  • Byproducts from side reactions.

  • Reagents used in the synthesis, such as oxidizing agents (e.g., manganese dioxide from permanganate oxidation) or coupling agents.[1]

Q4: How should I properly store the purified compound?

A4: Like many complex organic molecules, proper storage is key to maintaining purity. Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (-20°C is recommended for long-term storage). Protect it from light and moisture to prevent potential degradation.

Part 2: Troubleshooting Guide

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Issue 1: Poor Recovery After Aqueous Workup/Extraction

Q: I'm losing most of my product in the aqueous layer during a standard organic/aqueous extraction. Why is this happening and how can I prevent it?

A: Probable Cause: This is a classic issue for amphoteric molecules. At a neutral pH, your compound is likely zwitterionic, making it highly polar and more soluble in the aqueous phase than in common organic solvents like ethyl acetate or dichloromethane.

Solution: pH-Controlled Acid-Base Extraction

The key is to manipulate the pH of the aqueous layer to ensure your target compound is in its neutral, most organic-soluble form.

Protocol 1: Detailed Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

    • Shake gently and allow the layers to separate. The protonated imidazole nitrogen will likely keep the compound in the aqueous layer. This step is for removing neutral/acidic impurities from a basic product, so we will modify it.

  • Modified Protocol for Isolating the Amphoteric Compound:

    • Step A (Acidification): Dissolve the crude material in water and acidify the solution to a pH of ~2 with 1 M HCl. This protonates the imidazole nitrogen, ensuring the compound is fully dissolved in the aqueous phase as a cation. Wash this acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar, neutral impurities.

    • Step B (Basification & Extraction): Carefully adjust the pH of the aqueous layer to ~8-9 with a base like sodium bicarbonate or dilute sodium hydroxide. This deprotonates the carboxylic acid while keeping the imidazole nitrogen protonated (as a zwitterion) or neutralizes the most acidic proton. Fine-tuning the pH is critical. At its isoelectric point, the compound may precipitate. Alternatively, basifying further to pH >10 will deprotonate the carboxylic acid, making it an anion. The goal is to find a pH where the molecule is least water-soluble.

    • Step C (Isolation): If the product precipitates, it can be isolated by filtration. If it remains in solution, you may need to saturate the aqueous layer with NaCl to "salt out" the product and then perform multiple extractions with a more polar organic solvent like a 9:1 mixture of dichloromethane:isopropanol.

Diagram 1: Acid-Base Extraction Workflow A visual representation of how pH affects the compound's charge and solubility during extraction.

G cluster_0 Acidic Conditions (pH ~2) cluster_1 Adjust to Isoelectric Point (pH ~5-6) cluster_2 Basic Conditions (pH ~9) Acid Compound is Cationic (Protonated Imidazole) Soluble in Aqueous Layer Wash Wash with Ethyl Acetate (Removes Neutral Impurities) Acid->Wash Isoelectric Compound is Zwitterionic (Minimum Solubility) Precipitates from Solution Wash->Isoelectric Adjust pH with NaHCO₃ Filter Isolate by Filtration Isoelectric->Filter Base Compound is Anionic (Deprotonated Carboxylic Acid) Soluble in Aqueous Layer Isoelectric->Base Increase pH further

Caption: pH manipulation for selective extraction.

Issue 2: Severe Peak Tailing in Normal-Phase Column Chromatography

Q: My compound streaks badly on a silica gel column, and I can't get clean fractions. What's causing this and how do I fix it?

A: Probable Cause: The basic nitrogen atom in the imidazole ring is interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel.[2] This strong, non-specific binding causes the compound to elute slowly and unevenly, resulting in a tailed peak.

Solution 1: Modify the Mobile Phase

Adding a small amount of a basic modifier to your eluent can neutralize the active sites on the silica gel.

  • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol + 0.5% Et₃N). This is highly effective but can be difficult to remove from the final product.

  • Ammonia: Using a solvent system like Dichloromethane/Methanol saturated with ammonia can also be effective. Prepare a 7N solution of ammonia in methanol and add it to your mobile phase (e.g., 95:5:0.5 DCM:MeOH:NH₃(aq)).

Solution 2: Change the Stationary Phase

If modifying the mobile phase is insufficient or undesirable, switch to a different stationary phase.

  • Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Basic alumina will have minimal interaction with the imidazole nitrogen, leading to much better peak shapes.[2]

  • Reverse-Phase (C18): Given the compound's polarity, reverse-phase chromatography is an excellent option. The separation is based on hydrophobic interactions, avoiding the issues with acidic silica.

Table 2: Recommended Chromatography Systems

Chromatography Type Stationary Phase Example Mobile Phase Rationale
Modified Normal-Phase Silica Gel 90:10:1 DCM/MeOH/Et₃N Triethylamine blocks acidic silanol sites, reducing tailing.[2]
Alternative Normal-Phase Neutral Alumina 95:5 Ethyl Acetate/Methanol Alumina is less acidic than silica, improving peak shape for basic compounds.[2]

| Reverse-Phase | C18 Silica | Water/Acetonitrile + 0.1% Formic Acid | Formic acid protonates the imidazole, ensuring good peak shape and solubility in the mobile phase. |

Issue 3: Difficulty with Crystallization

Q: I can't get my compound to crystallize. It either stays in solution or "oils out." What should I do?

A: Probable Cause: The compound's high polarity and potential for strong intermolecular hydrogen bonding make it highly soluble in polar solvents, while its rigid structure can make lattice formation difficult. Oiling out occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated, non-crystalline liquid.

Solution: Systematic Solvent Screening and Techniques

A methodical approach is required to find suitable crystallization conditions.

Protocol 2: Recrystallization Solvent Screening

  • Solubility Testing: Test the solubility of a small amount of your purified (post-chromatography) material in a range of solvents at room temperature and at their boiling points. The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Anti-Solvent Method: This is often the most successful technique for polar compounds.

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., Methanol, DMSO, water).

    • Slowly add a "bad" or "anti-solvent" in which your compound is insoluble (e.g., Diethyl Ether, Ethyl Acetate, Acetonitrile) dropwise until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. Slow cooling is critical for forming high-quality crystals.

  • Vapor Diffusion: Dissolve the compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the good solvent, gradually inducing crystallization.

Diagram 2: Purification Strategy Flowchart A decision tree to guide researchers through the purification process.

G Crude Crude Product Extraction Acid-Base Extraction (pH Manipulation) Crude->Extraction PurityCheck1 Check Purity (TLC, LC-MS) Extraction->PurityCheck1 Chromatography Chromatography Tailing Peak Tailing? Chromatography->Tailing PurityCheck1->Chromatography Impure Crystallization Recrystallization PurityCheck1->Crystallization High Purity OilingOut Oils Out or Stays in Solution? Crystallization->OilingOut PurityCheck2 Final Purity Check (NMR, LC-MS, EA) PurityCheck2->Crystallization Needs Polishing PureProduct Pure Compound PurityCheck2->PureProduct Pure Tailing->PurityCheck2 No Modify Modify Mobile Phase (add Et3N) or Change Stationary Phase (Alumina, C18) Tailing->Modify Yes Modify->Chromatography Re-run OilingOut->PurityCheck2 Crystals Form AntiSolvent Use Anti-Solvent or Vapor Diffusion Method OilingOut->AntiSolvent Yes AntiSolvent->Crystallization Retry

Caption: A systematic workflow for purification.

References

  • Morales-Collazo, O., Brennecke, J. F., & Laria, J. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5). Available at: [Link]

  • ResearchGate. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Kavina, A. A., et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 902-911. Available at: [Link]

  • Chinese Chemical Society. (2022). Chiral Bicyclic Imidazole-Catalyzed Direct Enantioselective C-Acetylation of Indolones. CCS Chemistry. Available at: [Link]

  • MDPI. (2023). HPLC method for separating enantiomers of imidazole derivatives. Separations. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in obtaining high-yield, high-purity material. The unique fused bicyclic structure of this scaffold makes it a valuable building block in medicinal chemistry, but its synthesis can present challenges. This guide provides a structured approach to identifying and resolving common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall reaction yield for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is consistently low. What are the primary factors I should investigate?

A1: Consistently low yields are often multifactorial. The most common culprits fall into three categories: starting material integrity, suboptimal reaction conditions, and competing side reactions.

  • Purity of Precursors: The synthesis is highly sensitive to the purity of the starting materials, such as substituted pyrrolidinones or imidazoles. Impurities can introduce competing reaction pathways or poison catalysts. Always verify the purity of your starting materials by NMR or LC-MS before beginning the synthesis.

  • Intramolecular vs. Intermolecular Reactions: A key step in many synthetic routes is an intramolecular cyclization.[1] If the concentration of your reactant is too high, intermolecular reactions can occur, leading to oligomers or polymers instead of the desired bicyclic product.[2][3]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in dehydration reactions using reagents like phosphoryl chloride (POCl₃), poor temperature control can lead to charring and the formation of complex byproducts.[4]

Q2: I'm observing significant byproduct formation during the intramolecular cyclization step. How can I identify and minimize these unwanted products?

A2: Byproduct formation is a classic challenge in cyclization chemistry. The primary competing pathway is often intermolecular polymerization.

To mitigate this, employ high-dilution techniques . This involves the slow, controlled addition of the substrate to a large volume of the reaction solvent, often over several hours. This maintains a very low substrate concentration, kinetically favoring the desired intramolecular reaction over the intermolecular alternative.[2]

Identification of byproducts should be performed using a combination of analytical techniques:

  • NMR Spectroscopy: Can reveal structural isomers or oligomeric species.

  • LC-MS: Helps to identify the molecular weights of the byproducts, confirming if polymerization is the issue.

A common synthetic route involves the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides.[4] In this case, incomplete cyclization or side reactions involving the chlorinating agent can lead to a mixture of products. Ensuring anhydrous conditions is critical.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Low Overall Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check Purity of Starting Materials (NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Analyze Crude Reaction Mixture (TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Significant Byproducts or Polymerization?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; E [label="Sub-optimal Reaction Conditions?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; F [label="Implement High-Dilution Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Optimize Temperature & Reagent Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Review Work-up & Purification", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Product Degradation?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; J [label="Use Milder Purification (e.g., Sublimation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="High-Purity Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges A -> B; A -> C; C -> D [label="Analysis Results"]; D -> F [label="Yes"]; D -> E [label="No"]; E -> G [label="Yes"]; E -> H [label="No"]; F -> K; G -> K; H -> I; I -> J [label="Yes"]; I -> K [label="No"]; } ax_width=760 caption: Troubleshooting flowchart for low reaction yield.

Q3: The key ring-closing step appears to be the rate-limiting and lowest-yielding step. What specific parameters should I focus on for optimization?

A3: The intramolecular cyclization to form the five-membered imidazole ring fused to the pyrrolidine core is indeed the crux of the synthesis. The formation of five-membered rings via intramolecular reactions is generally kinetically and thermodynamically favored over many other ring sizes.[3][5] However, efficiency depends heavily on the specific synthetic route.

For methods involving dehydration and cyclization (e.g., using POCl₃), consider the following:[4]

  • Temperature Control: The reaction can be exothermic. Maintain strict temperature control (e.g., 0 °C to reflux) as specified in the protocol. Runaway temperatures are a primary cause of failure.

  • Solvent: A non-coordinating, aprotic solvent like dichloromethane (DCM) or toluene is often preferred.

  • Reagent Stoichiometry: Use a slight excess of the dehydrating agent, but avoid a large excess which can promote side reactions.

For methods involving annulation of a pre-formed imidazole, base selection is key. A non-nucleophilic base is often required to promote cyclization without competing side reactions.

ParameterEffect on YieldRecommendationRationale
Concentration High concentration decreases yieldUse <0.01 M concentrationFavors intramolecular cyclization and minimizes polymerization.[2][3]
Temperature Varies by method; too high can cause decompositionScreen temperatures from RT to refluxBalances reaction rate against thermal degradation of reactants/products.
Solvent Polar/protic solvents can interfereUse dry, aprotic solvents (DCM, Toluene, MeCN)Prevents unwanted reactions with carbene intermediates or dehydrating agents.[2]
Base/Catalyst Incorrect choice leads to side reactionsScreen non-nucleophilic bases (e.g., DBU) or specific catalystsThe choice of catalyst or base can significantly impact the reaction pathway and yield.[6]

Q4: My final product looks pure by NMR, but my isolated yield after column chromatography is very low. What is happening?

A4: This issue strongly suggests that your product is either unstable on silica gel or is highly volatile. The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core is a relatively small, polar molecule.

  • Silica Gel Adsorption/Decomposition: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic surface of standard silica gel, leading to irreversible adsorption or decomposition. To mitigate this, you can "deactivate" the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (~1%).

  • Volatility: The parent compound has a relatively low molecular weight (108.14 g/mol ) and can be lost during solvent removal under high vacuum, especially if warmed.[7][8]

  • Alternative Purification: If chromatography proves problematic, consider alternative methods. Sublimation has been successfully used to obtain high-purity crystalline solid of the title compound and can be an excellent, solvent-free alternative for volatile solids.[9] Recrystallization from a suitable solvent system is another option if the crude product is sufficiently pure.

Experimental Protocol: Synthesis via Dehydration of a Pyrrolidin-1-yl-acetamide

This protocol is a representative method based on the dehydration-cyclization strategy, which is a convenient and frequently cited approach.[4]

dot graph "Experimental_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: 2-(2-oxopyrrolidin-1-yl)acetamide", shape=ellipse, fillcolor="#FFFFFF"]; Step1 [label="1. Dissolve in anhydrous DCM\n2. Cool to 0 °C"]; Step2 [label="3. Add POCl3 dropwise"]; Step3 [label="4. Reflux reaction mixture"]; Step4 [label="5. Quench with ice-water & basify with NaOH"]; Step5 [label="6. Extract with DCM"]; Step6 [label="7. Dry (Na2SO4), filter, concentrate"]; Step7 [label="8. Purify (Chromatography or Sublimation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Product: 6,7-Dihydro-5H-pyrrolo\n[1,2-a]imidazole", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } ax_width=760 caption: Workflow for synthesis via dehydration-cyclization.

Materials:

  • N-substituted-2-(2-oxopyrrolidin-1-yl)acetamide (1.0 eq)

  • Phosphoryl chloride (POCl₃) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or solid NaOH/KOH for basification

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the starting 2-(2-oxopyrrolidin-1-yl)acetamide (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphoryl chloride (1.5 eq) dropwise via syringe over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C during addition.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back down to 0 °C. Very carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Caution: Avoid excessive heating to prevent loss of the volatile product.[9]

  • Purification: Purify the resulting crude oil or solid.

    • Column Chromatography: Use silica gel deactivated with 1% triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Sublimation: If the product is a solid, sublimation under vacuum can yield very pure material.[9]

References

  • Gothwal, A., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. National Institutes of Health. Available at: [Link]

  • Krasavin, M., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health. Available at: [Link]

  • Kavina, A. A., et al. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate. Available at: [Link]

  • Trivedi, E. R., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. National Institutes of Health. Available at: [Link]

  • Portiankin, A., et al. (2023). Synthesis and functionalization of 6,7-dihydro-5H- pyrrolo[1,2-c]imidazole. Taylor & Francis Online. Available at: [Link]

  • Shvydenko, T., et al. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Taylor & Francis Online. Available at: [Link]

  • Wiley SpectraBase. 6,7-DIHYDRO-2-(4-NITROPHENYL)-5H-PYRROLO-[1,2-A]-IMIDAZOL. SpectraBase. Available at: [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

  • PubChem. 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole. National Center for Biotechnology Information. Available at: [Link]

  • Silva, M., et al. (2020). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Improving Solubility of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges during biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Section 1: Understanding the Solubility Challenge

The molecular structure of this compound is the primary determinant of its solubility behavior. The structure contains both a carboxylic acid group (acidic, pKa ~4-5) and a basic imidazole moiety (the nitrogens in the ring system can be protonated).[1][2] This makes the compound zwitterionic , meaning it can carry both a positive and a negative charge, and its net charge is highly dependent on the pH of the solvent.

At a specific pH, known as the isoelectric point (pI), the positive and negative charges will balance, resulting in a net neutral molecule. Zwitterionic compounds typically exhibit their minimum solubility at their pI because the strong intermolecular electrostatic attractions (zwitterion-zwitterion) favor crystal lattice formation over solvation by water.

The key to solubilizing this compound is to manipulate the pH of the solution to move it far away from the pI, ensuring the molecule carries a net positive or net negative charge.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pi At Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) low_ph_node low_ph_node pi_node pi_node low_ph_node->pi_node Increase pH pi_node->low_ph_node Decrease pH high_ph_node high_ph_node pi_node->high_ph_node Increase pH high_ph_node->pi_node Decrease pH

Caption: Ionization states of the zwitterionic compound at different pH values.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's wrong?

This is the most common issue encountered. The isoelectric point (pI) of your molecule is likely close to neutral pH. At or near its pI, the compound's solubility is at its minimum. PBS at pH 7.4 may not be sufficiently acidic or basic to fully protonate or deprotonate the molecule into a soluble salt form.

Q2: What is the very first and most effective method I should try?

pH adjustment . This is the most direct and effective strategy. Your goal is to prepare a concentrated stock solution at a pH far from the pI and then dilute this stock into your final assay medium. The large dilution factor should prevent the compound from precipitating, even if the final pH of the assay medium is closer to the pI. See the protocols in Section 3 for detailed steps.

Q3: Can I just dissolve it in 100% DMSO? What are the risks?

Yes, you can prepare a high-concentration stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for many organic molecules.[3] However, there are two primary risks for biological assays:

  • "Crashing Out": When the DMSO stock is diluted into your aqueous assay buffer, the compound can rapidly precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is a very common problem.[3]

  • Solvent Toxicity: Most cell-based assays are sensitive to organic solvents. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid artifacts or cellular toxicity.[4] This limits the final concentration of your compound that can be achieved.

Q4: Should I use sonication or heat to force it into solution?

These methods can be used cautiously as a last resort.

  • Sonication: Can help break up particles and accelerate the dissolution process, but it will not increase the intrinsic equilibrium solubility. If the compound is not soluble, it will eventually precipitate again.

  • Heating: Gently warming the solution can temporarily increase solubility. However, be aware that the compound may precipitate out as the solution cools to room or incubator temperature. More importantly, you risk thermal degradation of your compound, so this must be validated carefully.

Section 3: Troubleshooting Workflow & Step-by-Step Protocols

We have designed a logical workflow to guide you from the simplest and most effective techniques to more advanced options for particularly challenging situations.

G start Start: Compound Insoluble in Assay Buffer ph_adjust Strategy 1: pH Adjustment (See Protocol 3.1) start->ph_adjust check_ph Is compound soluble in acidic or basic stock? ph_adjust->check_ph success Success! Dilute stock into final assay buffer and verify final pH. check_ph->success Yes cosolvent Strategy 2: Use of Co-solvents (See Protocol 3.2) check_ph->cosolvent No check_cosolvent Does compound dissolve in DMSO/Ethanol and remain soluble upon dilution? cosolvent->check_cosolvent check_cosolvent->success Yes excipients Strategy 3: Use of Excipients (Advanced) check_cosolvent->excipients No consult Consult Literature or Consider Resynthesis (e.g., as a salt form) excipients->consult

Caption: Decision workflow for solubilizing your compound.

Protocol 3.1: Solubilization via pH Adjustment (Recommended First Step)

The causality here is simple: by converting the entire population of molecules into a charged species (either a carboxylate salt at high pH or an imidazolium salt at low pH), you maximize water-solubility.[5][6]

Method A: Basic Stock Preparation (Deprotonating the Carboxylic Acid)

  • Weigh your compound accurately.

  • Add a small volume of high-purity water (e.g., to make a 100X or 1000X final concentration). The compound will likely not dissolve and will form a slurry.

  • Add 1N NaOH dropwise while vortexing. Add just enough to dissolve the compound completely. The solution should become clear.

  • Check the pH of this stock solution. It will be highly basic.

  • Dilute this stock solution at least 1:100 into your final assay buffer. The buffering capacity of your final medium should bring the pH back to the desired physiological range.

  • Self-Validation: Always measure the pH of the final assay medium after adding the compound stock to ensure it is within the acceptable range for your experiment. If the pH is too high, you may need to use a more dilute base (e.g., 0.1N NaOH) for the stock or adjust the final buffer.

Method B: Acidic Stock Preparation (Protonating the Imidazole Ring)

  • Follow the same steps as above, but use 1N HCl dropwise instead of 1N NaOH.

  • This will create a clear, acidic stock solution.

  • Dilute this stock 1:100 or more into your final assay buffer.

  • Self-Validation: As with the basic stock, confirm the final pH of your assay medium after dilution to ensure it has not become too acidic.

Protocol 3.2: Solubilization via Co-solvents

This method is appropriate if pH adjustment fails or is incompatible with your assay. Co-solvents work by reducing the polarity of the solvent, which can help solvate the hydrophobic portions of your molecule.[7][8]

  • Weigh your compound.

  • Add 100% DMSO (or another suitable solvent, see table below) to achieve a high stock concentration (e.g., 10-50 mM). Use gentle vortexing or brief sonication if needed.

  • Ensure the stock is a completely clear solution before use.

  • Dilute the stock into your final assay medium. It is critical to add the DMSO stock to the aqueous buffer (not the other way around) with vigorous vortexing to minimize localized high concentrations that can cause precipitation.

  • Self-Validation: After dilution, visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). Centrifuge a small aliquot to see if a pellet forms. Always run a "vehicle control" in your assay containing the same final concentration of the co-solvent to measure its effect on the biological system.

Table 1: Common Co-solvents and Recommended Assay Concentrations

Co-SolventTypeTypical Stock ConcentrationRecommended Max Assay Conc. (v/v)Notes
DMSO Aprotic Polar10-100 mM< 0.5%Most common, but can be toxic to some cells.[3][4]
Ethanol Protic Polar10-50 mM< 1.0%Can be less toxic than DMSO but may be more volatile.[9]
PEG 400 Polymer10-50 mM< 2.0%Polyethylene glycol 400 is often used in formulations.[10]
Propylene Glycol Glycol10-50 mM< 1.0%Another common formulation excipient.[10]
Strategy 3: Use of Solubilizing Excipients (Advanced)

If both pH adjustment and co-solvents fail, excipients can be considered. These molecules are designed to encapsulate or interact with poorly soluble drugs to keep them in solution.[11]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. Your compound can form an "inclusion complex" where it sits inside the hydrophobic core, while the hydrophilic exterior makes the entire complex water-soluble.[10][12]

  • Non-ionic Surfactants (e.g., Polysorbate 80, Kolliphor® EL): At concentrations above the critical micelle concentration (CMC), these molecules form micelles that can encapsulate your hydrophobic compound.[10][12]

Causality & Self-Validation: The use of these excipients must be carefully validated. They can interact with cell membranes or proteins in your assay, potentially causing artifacts. Always run a control with the excipient alone at the same concentration used to dissolve your compound to ensure it has no independent biological effect.

Section 4: References
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.

  • This compound. CymitQuimica.

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.

  • Solubilizer Excipients. Protheragen.

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. PharmaExcipients.

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • What is the standard pH of carboxylic acids? Quora.

  • Imidazoles Archives. Alchem.Pharmtech.

  • Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids. ResearchGate.

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health.

Sources

"troubleshooting guide for inconsistent results in anticonvulsant screening of pyrroloimidazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrroloimidazole Anticonvulsant Screening

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the troubleshooting guide for the anticonvulsant screening of novel pyrroloimidazole compounds. This resource, structured as a series of frequently asked questions (FAQs), is designed to help you navigate the common challenges and inconsistencies that can arise during preclinical evaluation. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to ensure your experimental results are both reproducible and reliable.

Frequently Asked Questions (FAQs)

High-Level Troubleshooting

Question 1: Why am I seeing significant variability in the anticonvulsant activity of my pyrroloimidazole compounds from one experiment to the next?

Answer: Inconsistent results are a frequent challenge in preclinical screening and typically stem from three main areas: the compound itself, the experimental protocol, or the biological model. A systematic approach is crucial to pinpoint the source of variability.

  • Compound Integrity & Formulation: Pyrroloimidazoles, like many heterocyclic compounds, can be susceptible to issues with solubility, stability, and aggregation. If the compound is not fully dissolved or degrades in the vehicle, the dose administered will be inconsistent, leading to high variability.

  • Assay Protocol & Execution: Even minor deviations in experimental procedures can introduce significant variance. This is particularly true for in vivo models like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, where factors such as animal handling, timing of administration, and stimulus intensity are critical.[1]

  • Biological Model Variability: Inherent biological differences between animals (e.g., genetics, age, weight, stress levels) can affect seizure thresholds and drug metabolism, contributing to varied outcomes.[2][3]

To begin troubleshooting, use the following workflow to systematically investigate and eliminate potential sources of error.

G cluster_0 Initial Problem cluster_1 Troubleshooting Categories cluster_2 Specific Checks cluster_3 Resolution start Inconsistent Anticonvulsant Results compound Compound Integrity & Formulation (See Q2) start->compound Investigate assay Assay Protocol & Execution (See Q3 & Q4) start->assay Investigate model Biological Model Variability (See Q4) start->model Investigate solubility Check Solubility & Stability compound->solubility protocol Standardize Assay Procedure assay->protocol animal Assess Animal Health & Husbandry model->animal formulation Verify Formulation Protocol solubility->formulation end Reproducible Results formulation->end Implement Changes controls Review Control Group Data protocol->controls controls->end Implement Changes animal->end Implement Changes

Caption: High-level troubleshooting workflow for inconsistent results.

Compound-Specific Issues

Question 2: My pyrroloimidazole compound shows promising in vitro activity, but the results are poor or not reproducible in in vivo models. What's causing this disconnect?

Answer: This is a classic "in vitro-in vivo" correlation problem, often rooted in the physicochemical properties of the compound and its formulation. Pyrroloimidazoles can be poorly soluble in aqueous media, which is a critical barrier to achieving effective concentrations in vivo.[4]

Core Issues & Troubleshooting Steps:

  • Poor Aqueous Solubility: A compound that is soluble in DMSO for in vitro assays may precipitate when diluted into an aqueous vehicle for animal dosing. This leads to an inaccurate and inconsistent administered dose.

    • Troubleshooting Protocol:

      • Assess Solubility: Determine the kinetic solubility of your compound in the intended in vivo vehicle. A simple visual inspection for precipitation after preparing the formulation is a first step.

      • Optimize Formulation: If solubility is low, a more complex vehicle may be required. The goal is to create a stable, homogenous solution or suspension.[5] Forming a salt of the compound can dramatically improve solubility and bioavailability.[6][7]

  • Chemical and Metabolic Instability: The compound may be degrading in the formulation vehicle over time or being rapidly metabolized by the animal after administration.

    • Troubleshooting Protocol:

      • Formulation Stability: Prepare your formulation and analyze the concentration of the active compound at time zero and after several hours at room temperature using HPLC. A significant decrease indicates instability.

      • Metabolic Stability (Optional but Recommended): An in vitro liver microsomal stability assay can provide an early indication of how quickly the compound might be cleared in vivo.

Table 1: Common Excipients for Formulating Poorly Soluble Compounds for In Vivo Studies

Excipient ClassExamplesProperties & Considerations
Co-solvents PEG 400, Propylene Glycol, EthanolCan increase solubility but may cause irritation or toxicity at high concentrations.[8]
Surfactants Tween® 80, Kolliphor® EL (Cremophor)Form micelles to encapsulate the drug; can improve absorption but may have their own biological effects.
Suspending Agents Carboxymethylcellulose (CMC), MethylcelluloseUsed to create uniform suspensions for insoluble compounds. Requires vigorous mixing before each dose.
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes to enhance solubility; generally well-tolerated for parenteral administration.[9]
Assay & Model-Specific Issues

Question 3: How can I differentiate true anticonvulsant activity from false positives caused by sedation or motor impairment?

Answer: This is a critical step in drug development, as general CNS depression or motor toxicity can be mistaken for seizure protection, especially in tests like the MES model where the endpoint is the abolition of a motor response (tonic hindlimb extension).[10][11] A dedicated secondary screen to assess motor function is essential. The Rotarod test is the gold standard for this purpose.[12][13]

Experimental Protocol: The Rotarod Test for Mice

  • Objective: To evaluate a compound's effect on motor coordination and balance.

  • Apparatus: An automated rotarod unit with a textured rod (e.g., 3 cm diameter) that can accelerate at a constant rate.

  • Procedure:

    • Acclimation & Training: Acclimate mice to the testing room for at least 60 minutes.[12] Some protocols recommend pre-training animals for 1-3 days by placing them on the rod at a low, constant speed (e.g., 4 rpm) for 60 seconds.[14]

    • Testing:

      • Administer the test compound or vehicle at the same pre-treatment time used for the anticonvulsant screen.

      • Place the mouse on the rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[15]

      • Record the latency (time) until the mouse falls off the rod or passively rotates with it for a full turn.

      • Conduct three trials with a 10-15 minute inter-trial interval.[12][15]

  • Interpretation: A statistically significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Table 2: Interpreting Combined MES and Rotarod Results

MES Test ResultRotarod Test ResultInterpretation
Protected No Impairment True Anticonvulsant Activity: The compound prevents seizure spread without causing motor deficits at this dose.
Protected Impairment Potential False Positive: The "protection" in the MES test may be due to motor toxicity preventing the animal from extending its limbs. The compound has a narrow therapeutic window.
Not Protected No Impairment Inactive: The compound is not effective in the MES model at this dose.
Not Protected Impairment Neurotoxic but Not Anticonvulsant: The compound causes motor deficits without providing seizure protection.

Question 4: We are using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests and see high variability in our control groups. How can we reduce this?

Answer: The MES and scPTZ tests are foundational models for identifying activity against generalized tonic-clonic and absence/myoclonic seizures, respectively.[16][17][18] However, their outcomes are highly sensitive to procedural and biological variables.[19] Standardization is the key to reducing variability.

G cluster_0 Sources of Variability cluster_1 Standardization Actions cluster_2 Outcome animal Animal Factors strain Use consistent strain, sex, age, and weight animal->strain housing Standardize housing density, light/dark cycle animal->housing procedural Procedural Factors stimulus Calibrate stimulus parameters (current, duration) daily procedural->stimulus electrode Ensure consistent electrode placement procedural->electrode timing Strictly control dosing and test times procedural->timing environmental Environmental Factors handling Minimize handling stress; acclimatize animals environmental->handling noise Conduct tests in a quiet, dedicated room environmental->noise end Reduced Control Group Variability strain->end Leads to housing->end Leads to stimulus->end Leads to electrode->end Leads to timing->end Leads to handling->end Leads to noise->end Leads to

Caption: Key factors to standardize in acute seizure models.

Protocol Standardization Checklist:

  • Animal Consistency:

    • Source: Use animals from a single, reliable vendor.

    • Strain, Sex, Age, Weight: Keep these parameters within a narrow, consistent range. For example, use only male CF-1 mice weighing 20-25g.

    • Husbandry: Standardize housing conditions, including cage density, bedding, diet, and the light-dark cycle.[20]

  • Procedural Rigor:

    • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before any procedure to reduce stress.[21]

    • Dosing: Use precise dosing volumes and maintain a consistent route of administration (e.g., oral gavage, intraperitoneal). Ensure the formulation is homogenous before drawing each dose.

    • Timing: The interval between drug administration and seizure induction (the pre-treatment time) must be precisely controlled and consistent for all animals.[11]

  • Model-Specific Parameters:

    • For MES:

      • Calibrate the shocker daily.

      • Use corneal electrodes and apply an anesthetic (e.g., 0.5% tetracaine) and saline to ensure good electrical contact.[10]

      • Ensure stimulus parameters (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) are exact for every animal.[22]

    • For scPTZ:

      • Use a freshly prepared PTZ solution.

      • Administer a consistent volume subcutaneously in the same anatomical location (e.g., loose skin of the neck).

      • Observe for a fixed period (e.g., 30 minutes) and use a clear, defined endpoint, such as a generalized clonic seizure lasting for at least 5 seconds.[23]

By rigorously controlling these factors, you can significantly reduce the variability in your control groups, thereby increasing the statistical power and reliability of your screening results.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research.
  • ResearchGate. (2024). Rotarod-Test for Mice v1. Retrieved from [Link]

  • National Institutes of Health. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Retrieved from [Link]

  • Protocols.io. (2024). Rotarod test in rats. Retrieved from [Link]

  • Slideshare. (n.d.). screening methods for Antiepileptic activity. Retrieved from [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-44. Retrieved from [Link]

  • BMC. (2023). Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. Retrieved from [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • BioMed. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • National Institutes of Health. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test... Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]

  • Semantic Scholar. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • ResearchGate. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation? Retrieved from [Link]

  • International Journal of Novel Research in Pharmaceutical Sciences. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Retrieved from [Link]

  • National Institutes of Health. (2014). Animal models of epilepsy: use and limitations. Retrieved from [Link]

  • National Institutes of Health. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs. Retrieved from [Link]

  • White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. Retrieved from [Link]

  • ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

  • ResearchGate. (2015). Animal models in epilepsy research: Legacies and new directions. Retrieved from [Link]

  • bioRxiv. (2015). Animal models of epilepsy: legacies and new directions. Retrieved from [Link]

  • ResearchGate. (2014). Animal models of epilepsy: use and limitations. Retrieved from [Link]

  • Frontiers. (n.d.). A Systematic Review on Non-mammalian Models in Epilepsy Research. Retrieved from [Link]

  • Kupferberg, H. J. (1989). Strategies for identifying and developing new anticonvulsant drugs. American journal of hospital pharmacy, 46(11 Suppl 2), S11-14. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Monitoring Antiepileptic Drugs: A Level-Headed Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antiepileptic Drug Monitoring. Retrieved from [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Retrieved from [Link]

  • Gilbert, M. R., & Mack, C. M. (1989). Screening and characterization of antiepileptic drugs with rapidly recurring hippocampal seizures in rats. Epilepsy research, 4(2), 123–134. Retrieved from [Link]

  • National Institutes of Health. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]

  • Dash, A. K., & Yelvigi, M. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. AAPS PharmSciTech, 8(3), E78. Retrieved from [Link]

  • ResearchGate. (2018). Solubility and Stability of Proroxan at Various PH Values. Retrieved from [Link]

  • Molecules. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]

Sources

"stability issues and degradation products of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

A Guide for Researchers on Stability, Degradation, and Experimental Best Practices

Welcome to the technical support guide for this compound (CAS 914637-68-6). As Senior Application Scientists, we have compiled this resource to address common questions and challenges encountered during the handling, storage, and analysis of this molecule. This guide is structured in a question-and-answer format to provide direct, actionable advice for your research and development projects.

Section 1: General Handling and Storage FAQs

This section covers the foundational knowledge required for maintaining the integrity of your compound from the moment it arrives in your lab.

Q1: How should I store this compound upon receipt?

A1: Proper storage is the first and most critical step in preventing degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised.

Parameter Recommendation Rationale
Temperature 2-8°C[1]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The imidazole and pyrrole-like moieties can be susceptible to oxidation.
Container Tightly sealed, amber glass vials.To protect from light (photodegradation) and moisture (hydrolysis).
State Store as a dry, solid powder.Stability is generally highest in the solid state. Avoid storing in solution for long periods.

Q2: What solvents are recommended for preparing solutions, and are there any I should avoid?

A2: The choice of solvent is critical, as it can directly influence the stability of the compound in solution.

  • Recommended Solvents: For immediate use, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable for creating stock solutions. For aqueous buffers, prepare fresh solutions and use them promptly.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol could potentially lead to esterification of the carboxylic acid group over time, especially under acidic conditions. While the fused ring system provides some stability, pyrrole-like structures can be unstable in the presence of strong acids[2].

  • Solvents to Avoid for Long-Term Storage: Avoid storing the compound in any solvent for extended periods. If storage in solution is unavoidable, flash-freeze aliquots and store them at -80°C under an inert atmosphere.

Section 2: Understanding Potential Stability Issues

The unique fused-ring structure of this molecule, containing both imidazole and a reduced pyrrole ring, presents specific stability considerations. While the core scaffold is noted for its relative stability due to the protective nature of the fused system[3][4], the imidazole ring and the carboxylic acid functional group are known reactive centers.

Q3: My compound seems to be degrading even under recommended storage. What are the most likely degradation pathways?

A3: Based on the chemistry of imidazole-containing compounds and carboxylic acids, several degradation pathways are plausible. These are often initiated by exposure to common laboratory conditions like light, air, and moisture.[5]

  • Oxidation: The electron-rich imidazole ring is susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen (autoxidation) or trace metal impurities. Degradation may result in ring-opened products or the formation of N-oxides.

  • Photodegradation: Many imidazole and pyrrole-containing compounds are light-sensitive.[2][5][6] Exposure to ambient or UV light can provide the energy needed to initiate radical reactions, leading to dimerization, polymerization, or complex rearrangements. A visible color change (e.g., yellowing or browning) is a common indicator of photodegradation.[2]

  • Hydrolysis: While the core structure is generally stable, the carboxylic acid group can be susceptible to decarboxylation under certain conditions (e.g., heat). Furthermore, if the compound is part of a larger molecule with more labile groups (e.g., esters, amides), those are primary sites for acid- or base-catalyzed hydrolysis.

  • Acid/Base Instability: The compound's stability can be pH-dependent. Strong acidic conditions can lead to protonation of the imidazole ring, which may alter its electronic properties and stability.[2] Strong basic conditions can deprotonate the carboxylic acid and potentially facilitate base-mediated oxidation.[6]

Below is a diagram illustrating these potential degradation routes.

G cluster_main cluster_stressors cluster_products parent This compound ox_products Ring-Opened Products N-Oxides parent->ox_products photo_products Dimers / Polymers Rearrangement Products parent->photo_products hydro_products Decarboxylation Product parent->hydro_products oxidation Oxidation (O₂, H₂O₂, Metal Ions) oxidation->ox_products photo Photolytic Stress (UV/Visible Light) photo->photo_products hydrolysis Hydrolytic/Thermal Stress (Acid/Base, Heat) hydrolysis->hydro_products

Caption: Potential degradation pathways for the target molecule under various stress conditions.

Section 3: Troubleshooting Guide - Performing a Forced Degradation Study

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation (stress testing) study is essential. This is a requirement under ICH guidelines for drug development.[7][8]

Q4: How do I design and execute a forced degradation study for this compound?

A4: A forced degradation study systematically exposes the compound to harsh conditions to accelerate degradation. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[5]

Experimental Workflow for Forced Degradation

The following diagram outlines the typical workflow for a stress testing study.

G prep 1. Prepare Solutions - API in suitable solvent - Control (no stress) - Blank (no API) stress 2. Apply Stress Conditions (See Table 2 for details) prep->stress neutralize 3. Neutralize/Quench - Stop degradation reaction - e.g., adjust pH to neutral stress->neutralize analyze 4. Analyze Samples - Stability-indicating HPLC/UPLC - Use DAD/PDA for peak purity neutralize->analyze identify 5. Characterize Degradants - LC-MS for mass identification - NMR for structural elucidation analyze->identify report 6. Report & Conclude - Identify degradation pathways - Validate analytical method identify->report

Caption: A standard experimental workflow for conducting a forced degradation study.

Standard Stress Conditions

The table below details the recommended starting conditions for a forced degradation study, which should be optimized for your specific experimental setup.

Stress Condition Typical Reagents & Conditions Primary Degradation Pathway Targeted Reference
Acid Hydrolysis 0.1 M HCl; Room Temp to 60°CHydrolysis of labile functional groups.[7]
Base Hydrolysis 0.1 M NaOH; Room Temp to 60°CBase-catalyzed hydrolysis; potential for base-mediated oxidation.[6][7]
Oxidation 3% H₂O₂; Room TempOxidation of electron-rich moieties like the imidazole ring.[5][7]
Thermal Dry Heat; 60-80°C (or 20°C below melting point)Thermally induced degradation (e.g., decarboxylation).[7]
Photolytic ICH Q1B conditions (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV)Photodegradation, radical formation, polymerization.[5][7]
Step-by-Step Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Dilute an aliquot of the stock solution with the 50:50 acetonitrile:water mixture to your target analytical concentration (e.g., 0.1 mg/mL). This is your time-zero, unstressed sample.

  • Stress Sample: To a separate aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Gently mix and allow it to stand at room temperature, protected from light.

  • Time Points: Withdraw small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis: Immediately dilute the withdrawn aliquots to the target analytical concentration and analyze via a stability-indicating HPLC-UV method. A C18 column with a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Evaluation: Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. Use a photodiode array (PDA) detector to assess peak purity.

Section 4: FAQs for Common Experimental Problems

Q5: I left my sample in a clear vial on the lab bench for a day and now see several new, small peaks in my HPLC chromatogram. What happened?

A5: This is a classic sign of photodegradation.[5][6] The imidazole and pyrrole-like structures are known to be sensitive to light. Exposure to ambient laboratory light, especially if it has a UV component, can initiate degradation. To prevent this, always use amber vials or wrap clear vials in aluminum foil and minimize exposure to light during handling.

Q6: My solution of the compound turned slightly yellow/brown after a few hours. Is it still usable?

A6: A color change often indicates the formation of chromophoric degradation products or polymers, a known issue with pyrrole-containing compounds.[2] While the compound may not be fully degraded, its purity is compromised. This solution should not be used for quantitative experiments or assays where purity is critical. The best practice is to always use freshly prepared solutions.

Q7: I am trying to develop an LC-MS method and see multiple peaks with the same mass as my parent compound. What could be the cause?

A7: If you are seeing multiple peaks with the same parent mass, you are likely observing isomers that were either formed during synthesis or are degradation products resulting from rearrangement. Photodegradation can sometimes lead to the formation of structural isomers. Alternatively, if your compound has stereocenters, you could be observing diastereomers that are separating under your chromatographic conditions. Ensure your starting material is of high purity and that your sample handling procedures prevent degradation.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC - NIH. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016). MedCrave.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds - Benchchem. (2025). BenchChem.
  • This compound - CymitQuimica. (n.d.). CymitQuimica.
  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - ResearchGate. (2020).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (2019).
  • 1955541-74-8 | 5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride. (n.d.). Chemscene.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2014). Asian Journal of Research in Chemistry.
  • Pyrrole - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

Sources

Technical Support Center: Navigating Cell Permeability Challenges with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet significant hurdle of poor cell permeability with this promising class of compounds. Our goal is to equip you with the knowledge and practical strategies to translate potent biochemical activity into robust cellular and in vivo efficacy.

I. Foundational Understanding: The Permeability Puzzle

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including neuroprotective agents and potential cancer therapeutics.[1][2] However, the inherent physicochemical properties of some derivatives can limit their ability to passively diffuse across the lipid bilayer of cell membranes.[3] Key factors influencing this include polarity, molecular size, and the presence of hydrogen bond donors and acceptors.[3][4]

This guide will dissect these challenges and provide a systematic approach to diagnosing and overcoming poor cell permeability.

II. Troubleshooting Guide: From Benchtop to Cellular Activity

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivative shows high target affinity in biochemical assays but has low or no activity in cell-based assays. What's the likely cause and what should I investigate first?

Answer:

This is a classic and often frustrating scenario in drug discovery. The discrepancy between biochemical potency and cellular activity strongly suggests a problem with your compound's ability to reach its intracellular target. The primary suspects are poor cell permeability and/or active efflux by cellular transporters. Here’s a systematic approach to deconstruct the problem:

Step 1: Assess Physicochemical Properties

Before diving into complex cellular assays, a quick analysis of your compound's calculated properties can be highly informative. Compare them against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[5]

PropertyGuideline (Lipinski's Rule of Five)Implication for Permeability
Molecular Weight (MW) ≤ 500 DaLarger molecules generally have lower passive diffusion.[3]
LogP (Lipophilicity) ≤ 5A measure of a compound's solubility in lipids versus water. An optimal range is crucial; too low (hydrophilic) and it won't partition into the membrane, too high (lipophilic) and it may get stuck in the membrane or have poor aqueous solubility.
Hydrogen Bond Donors (HBD) ≤ 5Groups like -OH and -NH can form hydrogen bonds with water, which must be broken for the molecule to enter the lipid membrane.[6]
Hydrogen Bond Acceptors (HBA) ≤ 10Atoms like oxygen and nitrogen can accept hydrogen bonds from water.[6]
Polar Surface Area (PSA) ≤ 140 ŲA measure of the surface sum over all polar atoms. High PSA is often correlated with poor permeability.[3]

Step 2: Experimental Evaluation of Permeability

If the in silico analysis raises red flags, the next step is to experimentally measure your compound's permeability. Two widely used in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9] It's a good first-pass assessment of passive diffusion.[7]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[10] It provides a more biologically relevant measure of permeability and can also indicate if a compound is a substrate for efflux pumps.[10]

Workflow for Differentiating Permeability and Efflux Issues

G cluster_0 Medicinal Chemistry Approaches cluster_1 Formulation Approaches A Poor Cell Permeability B Medicinal Chemistry A->B C Formulation Science A->C D Reduce H-Bonding B->D E Optimize Lipophilicity B->E F Prodrug Strategy B->F G Lipid-Based Formulations C->G H Nanoparticle Encapsulation C->H

Caption: Strategies to improve cell permeability.

III. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold that I should be aware of regarding permeability?

The fused ring system of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole provides a relatively rigid core. [11][12]The pyrrolidine ring often adopts an envelope conformation. [11][13]Substituents on the imidazole and pyrrolidine rings will significantly impact the overall physicochemical properties. Pay close attention to the introduction of polar groups or those that can act as hydrogen bond donors/acceptors.

Q2: Are there any known efflux pump inhibitors that I can use in my experiments?

Yes, several well-characterized efflux pump inhibitors can be used as tool compounds in your in vitro assays to confirm efflux activity. Verapamil is a commonly used inhibitor of P-glycoprotein (P-gp). [10]If the permeability of your compound in the Caco-2 assay increases in the presence of an efflux pump inhibitor, it provides strong evidence that your compound is a substrate for that transporter.

Q3: Can computational tools predict the cell permeability of my compounds?

Computational models can be very useful for predicting physicochemical properties and permeability. Quantitative Structure-Activity Relationship (QSAR) models can be built using experimental data to predict the permeability of new compounds. [7]These tools can help prioritize which compounds to synthesize and test, but they should always be validated with experimental data.

IV. Experimental Protocols

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well donor and acceptor plates

  • Hydrophobic PVDF membrane

  • Lipid solution (e.g., 1% lecithin in dodecane) [9]* Phosphate-buffered saline (PBS) at various pH values

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical instrument (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare the lipid membrane by adding 5 µL of the lipid solution to each well of the donor plate and allowing the solvent to evaporate. [14]2. Fill the acceptor wells with the appropriate buffer.

  • Add the test compound solution (diluted in buffer) to the donor wells.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking. [14]6. After incubation, determine the concentration of the compound in both the donor and acceptor wells.

  • Calculate the apparent permeability coefficient (Papp).

B. Caco-2 Permeability Assay

Objective: To measure the permeability of a compound across a monolayer of Caco-2 cells and determine its potential for active transport.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound stock solution

  • Control compounds (high and low permeability)

  • TEER meter

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). [10]3. For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and fresh buffer to the basolateral side.

  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Incubate for a defined period (e.g., 2 hours). [10]6. At the end of the incubation, take samples from both compartments and analyze the compound concentration.

  • Calculate the Papp values for both directions and the efflux ratio.

V. References

  • [Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[5][10][15]riazole derivatives as necroptosis inhibitors - PMC]([Link])

Sources

"addressing off-target effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid in cellular models"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Off-Target Effects in Cellular Models

Welcome to the technical support center for researchers utilizing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid and its analogs. As Senior Application Scientists, we have compiled this in-depth guide to help you navigate the common challenges associated with off-target effects in your cellular experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the scientific rigor and reproducibility of your findings.

Introduction: Understanding Your Compound

Compounds containing the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core structure have been identified as potent inhibitors of the WIN site of WD repeat-containing protein 5 (WDR5).[1][2][3] WDR5 is a critical scaffold protein involved in chromatin regulation and has emerged as a promising therapeutic target in various cancers.[1][4] Your compound, this compound, likely shares this on-target activity.

However, any small molecule inhibitor has the potential for off-target interactions, which can lead to confounding results, misinterpretation of data, and potential cellular toxicity.[5][6] This guide is designed to help you proactively identify, validate, and mitigate these off-target effects.

Frequently Asked Questions (FAQs)

Q1: My phenotypic results are not consistent with WDR5 inhibition. What could be the cause?

A1: While WDR5 is the likely primary target, several factors could contribute to this discrepancy:

  • Off-Target Effects: The compound may be interacting with other proteins in the cell, leading to the observed phenotype.

  • Cellular Context: The signaling pathways downstream of WDR5 may differ between cell lines or experimental conditions.[5]

  • Compound Stability and Permeability: The compound may be unstable in your cell culture media or have poor cell permeability, preventing it from reaching its intracellular target.

Q2: I'm observing unexpected cytotoxicity at concentrations where I expect to see specific pathway modulation. Is this likely an off-target effect?

A2: It is highly probable. Off-target interactions are a common cause of cellular toxicity.[6] It is crucial to determine if the cytotoxicity is due to on-target (WDR5-mediated) or off-target effects.

Q3: How can I be sure that the observed phenotype is due to the inhibition of WDR5 and not an off-target?

A3: Rigorous target validation is key. This involves a multi-pronged approach, including:

  • Using a Structurally Related Inactive Control: This is a compound that is structurally similar to your active molecule but does not bind to WDR5.

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate WDR5 expression should phenocopy the effects of your compound if it is on-target.[7]

  • Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound binds to WDR5 in intact cells.[8][9]

Troubleshooting Guide: A Step-by-Step Approach to Investigating Off-Target Effects

This section provides a structured workflow to systematically investigate and address potential off-target effects of this compound.

Step 1: Confirm On-Target Engagement in a Cellular Context

Before investigating off-targets, it is essential to confirm that your compound engages with its intended target, WDR5, within your cellular model.

CETSA is a powerful method to assess target engagement in intact cells.[9][10] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[10]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Separation cluster_3 Quantification Treat Treat cells with compound or vehicle control Heat Heat cell lysates to a temperature gradient Treat->Heat Lyse cells Separate Separate soluble proteins from aggregated proteins Heat->Separate Centrifuge Quantify Quantify soluble WDR5 (e.g., by Western Blot) Separate->Quantify Analyze supernatant

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Interpreting CETSA Data:

ObservationInterpretationNext Steps
Increased thermal stability of WDR5 with compound treatment. Compound engages WDR5 in cells. Proceed to investigate if the phenotype is WDR5-dependent.
No change in WDR5 thermal stability. Compound may not engage WDR5 in your cellular model. Troubleshoot compound permeability or consider alternative target engagement assays.

Detailed CETSA Protocol:

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer.

  • Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[11]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Quantification of Soluble WDR5: Collect the supernatant and quantify the amount of soluble WDR5 using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the percentage of soluble WDR5 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[8]

Step 2: Unbiased Identification of Off-Targets

If you suspect off-target effects are contributing to your observed phenotype, unbiased proteome-wide approaches can help identify these unknown interacting partners.

AP-MS is a classic and powerful technique for identifying protein-protein interactions and the targets of small molecules.[12][13]

APMS_Workflow cluster_0 Probe Synthesis cluster_1 Protein Binding cluster_2 Affinity Capture cluster_3 Identification Synthesize Synthesize a chemical probe (compound + affinity tag) Bind Incubate probe with cell lysate Synthesize->Bind Capture Capture probe-protein complexes on beads Bind->Capture Identify Elute and identify bound proteins by Mass Spectrometry Capture->Identify Wash & Elute

Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Key Considerations for AP-MS:

  • Probe Design: The design of the chemical probe is critical. The affinity tag (e.g., biotin) should be attached to a position on the molecule that does not interfere with its binding to target proteins.[14]

  • Negative Controls: Include a negative control, such as beads alone or a probe with an inactive analog, to distinguish specific binders from non-specific interactions.

  • Data Analysis: Use quantitative proteomics to identify proteins that are significantly enriched in the presence of your active compound compared to the negative control.

Step 3: Validating Off-Target Engagement and Phenotypic Contribution

Once potential off-targets are identified, it is crucial to validate their engagement with your compound and determine their contribution to the observed cellular phenotype.

CRISPR-Cas9 technology allows for the precise editing of the genome to knockout or modify genes of interest, providing a powerful tool for target validation.[7][15]

CRISPR_Validation_Workflow cluster_0 Gene Knockout cluster_1 Phenotypic Assay cluster_2 Compound Treatment cluster_3 Data Analysis Knockout Generate knockout cell lines for WDR5 and potential off-targets Assay Perform phenotypic assay on knockout and wild-type cells Knockout->Assay Treat Treat all cell lines with your compound Assay->Treat Analyze Compare phenotypic response across cell lines Treat->Analyze

Sources

"refining dosage and administration routes for in vivo studies of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole compounds. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the critical phase of establishing robust dosage and administration routes for your in vivo experiments. The unique chemical scaffold of these compounds presents both opportunities and challenges, which this guide aims to address directly.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions.

Q1: Where do I even begin with determining the dose for my novel 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole compound?

A1: The essential first step is to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[4][5] The MTD is the highest dose you can administer without causing unacceptable signs of toxicity.[6][7] This study uses a small number of animals and involves administering escalating single doses of your compound while closely monitoring for adverse effects.[5][8] The data from the MTD study will define the upper limit for your subsequent efficacy studies.

Q2: Which route of administration (ROA) should I choose?

A2: The choice of ROA is critical and depends on your compound's physicochemical properties (especially solubility), the desired pharmacokinetic profile, and the ultimate clinical application.[9][10][11] Common routes for preclinical studies include:

  • Oral (PO): Most convenient but subject to bioavailability issues due to poor absorption or first-pass metabolism.[10][12]

  • Intraperitoneal (IP): Bypasses first-pass metabolism, leading to higher bioavailability than oral administration for many compounds. It is widely used in rodent studies.

  • Intravenous (IV): Achieves 100% bioavailability and provides a rapid onset of action, making it ideal for initial pharmacokinetic studies.[10][11] However, it requires excellent compound solubility in an aqueous vehicle.

  • Subcutaneous (SC): Often provides slower, more sustained absorption compared to IP or IV routes.

Q3: My compound has very poor aqueous solubility. How can I formulate it for in vivo administration?

A3: This is a common challenge for small molecules.[13][14] A multi-component vehicle is typically required. A widely used formulation for oral or IP administration consists of a mixture of solvents and surfactants, such as DMSO, PEG400, and Tween-80 in saline .[15] For some compounds, complexation with cyclodextrins can also significantly enhance aqueous solubility.[16] It is crucial to test the stability of your formulation and to run a vehicle-only control group in your animal studies to rule out effects from the formulation itself.

Q4: I'm not seeing any effect in my efficacy model, even at the MTD. What's wrong?

A4: A lack of efficacy at a well-tolerated dose can stem from several factors.[17] The most common culprits are poor bioavailability or a lack of target engagement. The compound may not be absorbed sufficiently to reach its site of action, or it may be metabolized and cleared too rapidly.[4] It is essential to conduct pharmacokinetic (PK) studies to measure compound concentration in the plasma over time and pharmacodynamic (PD) studies to confirm the compound is interacting with its intended target in vivo.[18]

Part 2: Core Methodologies & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the key experimental phases.

Guide 1: Formulation Development for Poorly Soluble Compounds

The bioavailability of your compound is fundamentally dependent on its formulation.[19][20] For many heterocyclic compounds like the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole series, which are often lipophilic, achieving a stable and homogenous solution is the first major hurdle.

This protocol describes a common vehicle for administering poorly water-soluble compounds.

Materials:

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the required amount of your compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add a small volume of DMSO to the compound. Vortex thoroughly until completely dissolved. The final concentration of DMSO in the vehicle should ideally be kept below 10% (and often below 5%) to minimize potential toxicity.[15]

  • Add Co-solvents: Sequentially add PEG400 and then Tween-80 to the DMSO solution, vortexing well after each addition to ensure homogeneity.

  • Final Dilution: Slowly add the sterile saline to reach the final volume. Vortex vigorously. The solution should remain clear. If precipitation occurs, the formulation is not suitable and the ratios of components must be re-optimized.

Data Presentation: Example Formulation Ratios

ComponentPurposeTypical Final Concentration (%)Notes
DMSOPrimary Organic Solvent5 - 10%Minimizes precipitation of the hydrophobic compound.[15]
PEG400Co-solvent30 - 40%Helps maintain solubility as the aqueous component is added.
Tween-80Surfactant/Emulsifier5 - 10%Prevents the compound from crashing out of solution and aids in absorption.
SalineAqueous Vehicle40 - 60%Brings the formulation to the final volume for injection.
Guide 2: Determining the Maximum Tolerated Dose (MTD)

The MTD study is a cornerstone of preclinical safety assessment, establishing the dose range for subsequent studies.[6][7][8] It is not designed to determine lethal doses but rather to identify the dose that causes reversible, manageable toxicities.[5]

cluster_0 Phase 1: Safety & Feasibility cluster_1 Phase 2: Exposure & Efficacy cluster_2 Phase 3: Optimization Formulation 1. Formulation Development MTD 2. Maximum Tolerated Dose (MTD) Study Formulation->MTD Stable Vehicle PK 3. Pharmacokinetic (PK) Profiling MTD->PK Safe Dose Range PD 4. Target Engagement / PD Study PK->PD Exposure Data Efficacy 5. Efficacy Study in Disease Model PD->Efficacy Biologically Active Dose Refine 6. Refine Dose & Schedule Efficacy->Refine Therapeutic Window

Caption: General workflow for preclinical in vivo dose refinement.

Objective: To determine the highest single dose of the compound that does not cause dose-limiting toxicity.

Methodology:

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old, of a single sex to reduce variability.

  • Groups: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose-escalation groups (e.g., 10, 30, 100, 300 mg/kg).

  • Dosing: Administer a single dose of the compound via the chosen route (e.g., oral gavage).

  • Monitoring: Closely observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, ruffled fur) immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48 hours) for up to 14 days.[5]

  • Endpoints: The primary endpoints are clinical observations and body weight. A body weight loss of more than 10-15% is often considered a sign of significant toxicity.[5] The MTD is defined as the highest dose at which no severe adverse events are observed.

Guide 3: Verifying Exposure and Target Engagement

Once a safe dose range is established, you must confirm that the compound reaches the systemic circulation (pharmacokinetics) and engages its molecular target (pharmacodynamics).

Caption: Decision tree for selecting an in vivo administration route.

A basic PK study involves administering a single dose of your compound and collecting blood samples at various time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours). The concentration of the compound in the plasma is then quantified, typically by LC-MS. This will give you critical parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, or total exposure).

A PD study confirms that your compound is having the intended biological effect. This requires a measurable biomarker of target activity. For example, if your compound is a kinase inhibitor, a key PD experiment would be to measure the phosphorylation of its direct substrate.[18]

Experimental Protocol: Western Blot for Target Engagement

  • Dose animals with the vehicle or your compound at one or more doses below the MTD.

  • At the predicted Tmax (from PK data) or a relevant time point, collect the target tissue (e.g., tumor, brain).

  • Prepare protein lysates from the tissues.

  • Perform a Western blot using an antibody specific for the phosphorylated form of the target's substrate (p-Substrate) and an antibody for the total amount of the substrate (Total-Substrate).

  • A significant decrease in the p-Substrate/Total-Substrate ratio in the compound-treated groups compared to the vehicle group indicates successful target engagement.

Part 3: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
High variability in animal response - Inconsistent formulation (compound crashing out).- Inaccurate dosing technique.- Animal-to-animal differences in metabolism.- Prepare fresh formulation for each experiment and visually inspect for precipitation.- Ensure all personnel are properly trained in the administration technique (e.g., oral gavage).- Increase the number of animals per group to improve statistical power.
No observable effect at high doses - Poor bioavailability of the compound.[4]- Rapid metabolism and clearance.- The compound is not active in the chosen model.- Consider a different administration route (e.g., switch from PO to IP) to improve absorption.[4]- Conduct pharmacokinetic (PK) studies to quantify compound exposure.[8]- Perform a target engagement study (see Guide 3) to confirm the compound is hitting its target in vivo.
Unexpected toxicity at low doses - Vehicle toxicity.- Off-target effects of the compound.- The compound is more potent in vivo than predicted.- Always run a vehicle-only control group to assess the toxicity of the formulation itself.- Reduce the dose and perform a more granular dose-escalation study.- Consider in vitro off-target screening to identify potential unintended interactions.[21]
Compound precipitates during injection - Formulation is not stable under physiological conditions.- Concentration is too high for the chosen vehicle.- Reduce the final concentration of the compound.- Re-optimize the formulation vehicle (e.g., increase the percentage of co-solvents or surfactants).- Consider using a different formulation strategy, such as complexation with cyclodextrins.[16]

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Pacific BioLabs. [Link]

  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023-03-01). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Optimizing Cancer Treatment: A Comprehensive Review of Active and Passive Drug Delivery Strategies. (2023-09-01). National Institutes of Health. [Link]

  • Route of Administration. Sygnature Discovery. [Link]

  • Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. (2025-01-09). MDPI. [Link]

  • Maximum tolerable dose (MTD) studies. Southern Research. [Link]

  • Maximum Tolerated Dose (MTD): Concept, Determination, and Significance. LinkedIn. [Link]

  • The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023-05-01). Altasciences. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2021-08-04). National Institutes of Health. [Link]

  • Optimal control methods for drug delivery in cancerous tumour by anti-angiogenic therapy and chemotherapy. (2020-04-14). National Institutes of Health. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2017-01-12). National Institutes of Health. [Link]

  • Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. (2021-06-10). Premier Consulting. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]

  • Optimizing the structure of drug delivery systems can help target cancer cells. (2021-01-28). News-Medical.net. [Link]

  • Video: Routes of Drug Administration: Overview. (2023-09-22). JoVE. [Link]

  • Predicting drug delivery efficiency into tumor tissues through molecular simulation of transport in complex vascular networks. (2016-02-18). National Institutes of Health. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016-12-07). ACS Publications. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. ResearchGate. [Link]

  • The Route Less Travelled: Utilizing Pre-Clinical Models to Address Challenges with Novel Drug Delivery Systems. (2020-05-28). Pharmaceutical Outsourcing. [Link]

  • Overcoming the Small Molecule Bioavailability Challenge. (2019-10-15). Contract Pharma. [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023-01-12). National Institutes of Health. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024-12-06). National Institutes of Health. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

  • (A) Oral bioavailability of small molecule drugs and peptides via... ResearchGate. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie. [Link]

  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. (2025-12-03). ResearchGate. [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. PubChem. [Link]

  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. (2020-05-29). National Institutes of Health. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022-10-06). National Institutes of Health. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024-12-06). MDPI. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2023-10-01). National Institutes of Health. [Link]

  • Discovery of Potent 2-Aryl-6,7-Dihydro-5 H -Pyrrolo[1,2- a ]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. ResearchGate. [Link]

  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. (2023-01-17). National Institutes of Health. [Link]

  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (2020-05-20). ResearchGate. [Link]

  • 6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOLE-5-CARBOXAMIDE 250mg. A2Z Chemical. [Link]

  • Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N′bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC. (2017-01-16). National Institutes of Health. [Link]

Sources

Technical Support Center: Strategies to Reduce Toxicity of Novel Pyrroloimidazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyrroloimidazole-based therapeutic agents. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to address common challenges related to the toxicity of this important class of compounds. Our goal is to equip you with the knowledge and practical strategies to develop safer and more effective therapeutics.

Introduction to Pyrroloimidazole-Based Agents and Associated Toxicities

The pyrroloimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. However, like many nitrogen-containing heterocyclic compounds, pyrroloimidazole derivatives can present toxicity challenges that may hinder their clinical development. Understanding the underlying mechanisms of toxicity is the first step toward rationally designing safer drug candidates.

Common toxicity concerns with heterocyclic compounds, including pyrroloimidazoles, often stem from:

  • Metabolic Activation: The imidazole and pyrrole rings can be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[1][2] This metabolic process can generate chemically reactive metabolites that covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and organ toxicity, particularly drug-induced liver injury (DILI).[3][4][5]

  • Off-Target Effects: Unintended interactions with other biological targets can lead to a range of adverse effects.

  • Mitochondrial Toxicity: Some compounds can impair mitochondrial function, leading to a decrease in cellular energy production and an increase in oxidative stress.[6]

  • Reactive Oxygen Species (ROS) Production: The metabolism of these compounds can sometimes lead to the generation of ROS, which can damage cellular components.[6]

This guide will provide you with actionable strategies and detailed protocols to identify, understand, and mitigate these potential toxicities.

Part 1: Troubleshooting Guides

Troubleshooting Guide 1: High In Vitro Cytotoxicity Observed in Primary Screens

Problem: Your novel pyrroloimidazole-based compound shows potent therapeutic activity but also exhibits high cytotoxicity in initial in vitro assays (e.g., MTT, LDH).

Potential Causes:

  • Reactive Metabolite Formation: The cytotoxicity may be mediated by the formation of reactive metabolites by enzymes present in the cell lines.[3][4][7]

  • Off-Target Kinase Inhibition: Many pyrroloimidazole-based compounds are kinase inhibitors. Broad-spectrum kinase inhibition can lead to general cellular toxicity.

  • Mitochondrial Impairment: The compound might be directly affecting mitochondrial function.[6]

Experimental Workflow for Troubleshooting:

A High In Vitro Cytotoxicity Observed B Assess Metabolic Activation A->B C Evaluate Off-Target Activity A->C D Investigate Mitochondrial Toxicity A->D E Co-incubation with CYP Inhibitors (e.g., 1-aminobenzotriazole) B->E F Incubation with Liver Microsomes + GSH Trapping B->F G Kinase Panel Screening C->G H Seahorse Assay (Mitochondrial Respiration) D->H I MitoTracker Staining (Mitochondrial Membrane Potential) D->I J Structural Modification (Bioisosteric Replacement) E->J F->J G->J H->J I->J K Prodrug Approach J->K

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

Detailed Protocols:

Protocol 1.1: Assessing Metabolic Activation with CYP Inhibitors

  • Objective: To determine if cytotoxicity is dependent on metabolic activation by CYP enzymes.

  • Procedure:

    • Plate your target cells in a 96-well plate as you would for a standard cytotoxicity assay.[8][9][10]

    • Prepare two sets of plates. In one set, pre-incubate the cells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) for 1-2 hours.

    • Add your pyrroloimidazole compound at various concentrations to both sets of plates.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Perform a standard cytotoxicity assay (e.g., MTT or LDH).[8][11][12]

  • Interpretation: If the cytotoxicity of your compound is significantly reduced in the presence of the CYP inhibitor, it strongly suggests that a metabolite is responsible for the toxicity.

Protocol 1.2: Glutathione (GSH) Trapping of Reactive Metabolites

  • Objective: To detect the formation of electrophilic reactive metabolites.

  • Procedure:

    • Incubate your compound with liver microsomes (human or rodent) and a NADPH regenerating system in the presence of glutathione (GSH).

    • After incubation, analyze the reaction mixture using LC-MS/MS to identify GSH adducts of your compound or its metabolites.

  • Interpretation: The presence of GSH adducts is direct evidence of reactive metabolite formation.[3]

Troubleshooting Guide 2: Evidence of In Vivo Toxicity (e.g., Hepatotoxicity)

Problem: Your lead compound is well-tolerated in vitro but shows signs of toxicity, such as elevated liver enzymes (ALT, AST), in animal models.[13][14]

Potential Causes:

  • High Levels of Metabolic Activation In Vivo: The in vivo metabolic environment is more complex than in vitro models, potentially leading to higher concentrations of toxic metabolites.[1][3]

  • Poor Pharmacokinetic Properties: High drug exposure in the liver can exacerbate toxicity.

  • Inhibition of Bile Salt Export Pump (BSEP): Inhibition of BSEP can lead to cholestatic liver injury.[15][16][17]

Strategies for Mitigation:

Strategy 2.1: Structure-Activity Relationship (SAR) and Bioisosteric Replacement

  • Rationale: The goal is to modify the chemical structure to block metabolic "hot spots" without losing therapeutic activity.[18][19] This is a core principle of medicinal chemistry.[20][21][22][23]

  • Approach:

    • Identify Metabolic Hot Spots: Use in vitro metabolism studies (liver microsomes, hepatocytes) followed by LC-MS/MS analysis to identify the sites on the pyrroloimidazole core that are most susceptible to metabolism.

    • Bioisosteric Replacement: Replace metabolically liable groups with bioisosteres that are more resistant to metabolism.[20][21][22][23] For example, a metabolically unstable methyl group could be replaced with a trifluoromethyl group or incorporated into a cyclopropyl ring. Replacing a hydrogen atom with fluorine at a site of metabolic oxidation can prevent metabolism at that position.[22][24]

Table 1: Common Bioisosteric Replacements to Reduce Metabolism

Metabolically Liable GroupPotential Bioisosteric ReplacementRationale
Phenyl ringPyridyl ringIntroduce a nitrogen to decrease lipophilicity and alter metabolism.
Methyl groupTrifluoromethyl group, DeuteriumC-F and C-D bonds are stronger than C-H, reducing metabolic cleavage.[24]
Methoxy groupDifluoromethoxy groupIncreases metabolic stability.

Strategy 2.2: Prodrug Approach

  • Rationale: A prodrug is an inactive form of a drug that is converted to the active form in the body.[25][26][27] This can be used to alter the drug's distribution and reduce exposure to organs like the liver.[26][27][28][29]

  • Approach:

    • Design a prodrug that masks the part of the molecule responsible for toxicity.

    • Incorporate a linker that is cleaved at the desired site of action (e.g., in a tumor microenvironment) to release the active drug.[25][27]

A Pyrroloimidazole Drug B Metabolic Activation (CYP Enzymes) A->B Metabolism F Block Metabolic Hotspot (Bioisosteric Replacement) A->F Medicinal Chemistry C Reactive Metabolite B->C D Covalent Binding to Proteins C->D E Hepatotoxicity D->E G Reduced Reactive Metabolite Formation F->G H Reduced Hepatotoxicity G->H

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Among the promising heterocyclic compounds, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives have emerged as a class of significant interest. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of these derivatives, offering experimental data, insights into their structure-activity relationships, and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the discovery of new and effective antimicrobial agents.

Introduction to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core is a fused heterocyclic system that combines the structural features of pyrrolidine and imidazole. This arrangement provides a three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of its biological activity. Several derivatives of this scaffold have demonstrated a wide spectrum of antimicrobial activity against a variety of pathogenic bacteria and fungi.[1]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives has been evaluated against a panel of clinically relevant microorganisms. The data, primarily presented as Minimum Inhibitory Concentrations (MICs), reveal significant variations in activity based on the specific substitutions on the core scaffold.

Antibacterial Activity

A notable feature of these derivatives is their potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. Furthermore, several compounds exhibit broad-spectrum activity, inhibiting the growth of Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1]

Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of Selected 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Compound IDR1 SubstituentR2 SubstituentS. aureusE. coliK. pneumoniaeA. baumannii
Derivative 1 H4-Fluorophenyl>32>32>32>32
Derivative 2 H4-Chlorophenyl416168
Derivative 3 H3,4-Dichlorophenyl4884
Derivative 4 (4-phenoxyphenylcarbamoyl)methyl3,4-Dichlorophenyl4884
Ciprofloxacin --0.5-20.015-10.015-10.125-2
Vancomycin --0.5-2---

Note: MIC values for derivatives are sourced from[1]. MIC ranges for standard antibiotics are provided for comparative purposes and are based on typical values. The specific values can vary between strains.

Antifungal Activity

The antifungal potential of this class of compounds has also been investigated, with promising activity observed against the opportunistic yeast Cryptococcus neoformans.[1] Some imidazole derivatives have also shown activity against Candida albicans, a common cause of fungal infections.[2][3]

Table 2: Comparative Antifungal Activity (MIC in μg/mL) of Selected 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Compound IDR1 SubstituentR2 SubstituentC. neoformansC. albicans
Derivative 3 H3,4-Dichlorophenyl8>32
Derivative 4 (4-phenoxyphenylcarbamoyl)methyl3,4-Dichlorophenyl4>32
Amphotericin B --0.12-10.25-1
Fluconazole --2-160.25-4

Note: MIC values for derivatives are sourced from[1]. MIC ranges for standard antifungals are provided for comparative purposes and are based on typical values. The specific values can vary between strains.

Structure-Activity Relationship (SAR)

The antimicrobial potency of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives is intricately linked to the nature and position of substituents on the core structure. A careful analysis of the SAR provides crucial insights for the rational design of more effective analogues.

A key determinant of antibacterial activity, particularly against S. aureus, is the substitution on the phenyl ring at the 3-position of the imidazole moiety. The presence of electron-withdrawing groups, such as chlorine atoms, significantly enhances activity. For instance, a monochloro-substitution at the para-position of the phenyl ring leads to a notable increase in potency, while a 3,4-dichloro substitution generally results in the most potent compounds within the tested series.

SAR_Analysis cluster_R2 Substitution at Position 3 (R2) cluster_R1 Substitution at N1 (R1) Core 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core Unsubstituted Unsubstituted Phenyl (Low Activity) Core->Unsubstituted Basic Scaffold Quat_Ammonium Quaternary Ammonium Group (Broad Spectrum) Core->Quat_Ammonium Quaternization Mono_Cl 4-Chlorophenyl (Increased Activity) Unsubstituted->Mono_Cl Addition of EWG Di_Cl 3,4-Dichlorophenyl (High Activity) Mono_Cl->Di_Cl Enhanced EWG effect

Caption: Structure-Activity Relationship of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives.

Mechanism of Action

For the derivatives that are quaternary ammonium salts, the primary mechanism of antimicrobial action is the disruption of the microbial cell membrane.[4] This process can be conceptualized in the following steps:

  • Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen atom of the derivative is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Hydrophobic Interaction and Membrane Penetration: The long alkyl or aryl chains (hydrophobic tails) of the derivative penetrate the hydrophobic core of the cell membrane.

  • Membrane Disruption: This penetration disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential ions and macromolecules, such as potassium ions, ATP, and nucleic acids.

  • Cell Death: The loss of cellular contents and the dissipation of the proton motive force ultimately lead to cell death.

MoA cluster_steps Mechanism of Action QAC Quaternary Ammonium Compound (QAC) Adsorption 1. Electrostatic Adsorption QAC->Adsorption Attraction CellMembrane Bacterial Cell Membrane (Negatively Charged) Penetration 2. Hydrophobic Penetration CellMembrane->Penetration Adsorption->CellMembrane Disruption 3. Membrane Disruption Penetration->Disruption Leakage 4. Leakage of Cellular Contents Disruption->Leakage Death 5. Cell Death Leakage->Death

Caption: Proposed Mechanism of Action for Quaternary Ammonium Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are crucial. The following section details the protocols for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a working inoculum of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add 50 µL of the test compound at twice the highest desired final concentration.

    • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column. This will result in 50 µL of varying concentrations of the compound in each well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Microtiter Plate (Serial Dilutions) start->prep_plate inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Synthesis of a Potent Derivative

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a suitable 2-aminopyrroline derivative with a substituted α-haloketone. For the synthesis of the highly active quaternary ammonium salts, a subsequent quaternization step is performed.

Exemplary Synthesis of 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl) methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride
  • Synthesis of the 3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core: This would likely be achieved by the condensation of 2-amino-1-pyrroline with 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one.

  • Synthesis of the alkylating agent: Preparation of 2-chloro-N-(4-phenoxyphenyl)acetamide.

  • Quaternization: Reaction of the pyrrolo[1,2-a]imidazole core with the alkylating agent to form the final quaternary ammonium salt.

Researchers interested in synthesizing this specific compound should refer to the primary literature on the synthesis of related 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives for detailed reaction conditions and characterization data.

Conclusion and Future Directions

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising platform for the development of novel antimicrobial agents. The key takeaways from this comparative analysis are:

  • Potent Antibacterial Activity: Derivatives with specific substitutions, particularly di-chloro substitution on the 3-phenyl ring, exhibit potent activity against a range of Gram-positive and Gram-negative bacteria.

  • Promising Antifungal Activity: Activity against Cryptococcus neoformans has been demonstrated, warranting further investigation into the broader antifungal spectrum.

  • Clear Structure-Activity Relationships: The defined SAR provides a roadmap for the rational design of next-generation derivatives with enhanced potency and spectrum.

  • Membrane-Disrupting Mechanism: For quaternary ammonium derivatives, the mechanism of action involves the disruption of the microbial cell membrane, a target that is less prone to the development of resistance.

Future research in this area should focus on:

  • Expansion of the Fungal Spectrum: Systematic evaluation of the antifungal activity against a broader panel of clinically relevant fungi, including various Candida species and molds.

  • Optimization of the Scaffold: Synthesis and evaluation of new derivatives with modifications at different positions of the core structure to improve efficacy and reduce potential toxicity.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of infection to assess their therapeutic potential.

  • Elucidation of Resistance Mechanisms: Investigating the potential for resistance development to these compounds to proactively address future clinical challenges.

By leveraging the insights provided in this guide, the scientific community can accelerate the development of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-based antimicrobials to combat the growing threat of infectious diseases.

References

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • The impact and mechanism of quaternary ammonium compounds on the transmission of antibiotic resistance genes. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Evaluation of Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus respiratory tract superinfections among patients with COVID-19 at a tertiary-care hospital in Tehran, Iran. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. (n.d.). Google Patents.
  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Establishment of epidemiological cut-off values for eravacycline, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Acinetobacter baumannii and Staphylococcus aureus. (2024). Oxford Academic. Retrieved January 18, 2026, from [Link]

  • A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. (2025). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Minimum inhibitory concentrations (MIC) distribution of antifungals... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. (2020). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Antimicrobial susceptibility of K. pneumoniae strains (MIC, mg/L). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2018). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • (PDF) The impact and mechanism of quaternary ammonium compounds on the transmission of antibiotic resistance genes. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Optimizing antifungal dosing for invasive Cryptococcus infections: minimum inhibitory concentration distributions and pharmacokinetic/pharmacodynamic insights from 2010–2023 Antimicrobial Testing Leadership and Surveillance data. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

  • 12 A review: Imidazole synthesis and its biological activities. (n.d.). International Journal of Pharmaceutical Science and Research. Retrieved January 18, 2026, from [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Susceptibility Summary 2024. (n.d.). UCLA Health. Retrieved January 18, 2026, from [Link]

  • Interaction of quaternary ammonium ionic liquids and bacterial cell membrane. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. (n.d.). Oxford Academic. Retrieved January 18, 2026, from [Link]

Sources

A Head-to-Head Comparison of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic Acid with Other NMDA Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid with other well-established N-methyl-D-aspartate (NMDA) receptor antagonists. As direct experimental data on the NMDA receptor activity of this specific pyrrolo[1,2-a]imidazole derivative is limited in publicly available literature, this comparison will leverage data from structurally related compounds and provide a framework for its potential evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of NMDA receptor modulation.

Introduction to NMDA Receptors and the Therapeutic Potential of their Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a variety of neurological disorders including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[3][4] Consequently, NMDA receptor antagonists, which inhibit the action of the NMDA receptor, have been a major focus of drug discovery efforts.[3]

NMDA receptor antagonists are a diverse class of compounds, ranging from the dissociative anesthetic ketamine to the Alzheimer's disease therapeutic memantine.[1][3] They can be classified based on their mechanism of action, including competitive antagonists that bind to the glutamate recognition site, uncompetitive channel blockers that bind within the ion channel, and non-competitive antagonists that bind to allosteric sites.[3] Each class presents a unique pharmacological profile with distinct therapeutic potentials and side-effect profiles.

The Emergence of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a bicyclic heterocyclic system that has recently garnered interest in medicinal chemistry.[5][6][7] While the specific compound, this compound, is commercially available for research purposes, its biological activity, particularly as an NMDA receptor antagonist, is not yet well-documented in peer-reviewed literature.[8] However, studies on related derivatives suggest potential neurological activity. For instance, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid and its bis-methylamide have been investigated for their anticonvulsant effects, a therapeutic area where NMDA receptor antagonists have shown promise.[9][10]

The presence of a carboxylic acid moiety in this compound suggests a potential interaction with the glutamate binding site on the NMDA receptor, which could classify it as a competitive antagonist. This hypothesis, however, requires rigorous experimental validation.

Comparative Analysis of NMDA Receptor Antagonists

To provide a clear perspective, the following table compares the known properties of several classes of NMDA receptor antagonists with the hypothesized characteristics of this compound.

FeatureCompetitive Antagonists (e.g., AP5, CPP)Uncompetitive Channel Blockers (e.g., Ketamine, Memantine, MK-801)Glycine Site Antagonists (e.g., Kynurenic acid, (+)-HA-966)NR2B-Selective Antagonists (e.g., Ifenprodil)This compound (Hypothesized)
Binding Site Glutamate binding site on NR2 subunit[2]Within the ion channel pore[11]Glycine binding site on NR1 subunit[11]Allosteric site at the interface of NR1 and NR2B subunits[12][13]Potentially the glutamate binding site on the NR2 subunit
Mechanism of Action Prevents glutamate binding, thus preventing channel opening.[2]Blocks the open ion channel in a use-dependent manner.[11]Prevents glycine co-agonist binding, which is necessary for channel activation.[11]Allosterically inhibits receptor function, often with a preference for the NR2B subunit.[12]Potentially prevents glutamate binding.
Selectivity Generally low subunit selectivity.[2]Generally low subunit selectivity.[14]Can exhibit some subunit selectivity.High selectivity for NR2B-containing receptors.[12]Unknown
In Vivo Effects Neuroprotective, anticonvulsant; limited clinical use due to side effects.[10][11]Anesthetic, analgesic, antidepressant (Ketamine); cognitive enhancer (Memantine); psychotomimetic side effects.[1][3]Neuroprotective, anticonvulsant; may have a better side-effect profile than other classes.[11]Neuroprotective, potential for treating chronic pain and depression with fewer psychotomimetic effects.[15]Potentially anticonvulsant and neuroprotective.
Key Experimental Data IC50 values in the low micromolar to nanomolar range in radioligand binding and electrophysiology assays.[16]IC50 values in the low micromolar to nanomolar range; exhibit voltage-dependency.[16]IC50 values vary widely depending on the compound.[11]High affinity for NR2B, with Ki values in the nanomolar range.[12]Not yet available.

Experimental Protocols for Evaluation

The characterization of a novel compound like this compound as an NMDA receptor antagonist would involve a series of in vitro and in vivo experiments.

In Vitro Assays
  • Radioligand Binding Assays : To determine the binding affinity (Ki) of the compound for the NMDA receptor. This is typically done using radiolabeled ligands that bind to specific sites on the receptor, such as [3H]MK-801 for the channel site or [3H]CGP 39653 for the glutamate site.[17][18]

  • Electrophysiology : Whole-cell patch-clamp recordings from cultured neurons or Xenopus oocytes expressing specific NMDA receptor subunits can be used to determine the compound's potency (IC50) and mechanism of action (e.g., competitive vs. non-competitive).[12]

  • Fluorescence-Based Calcium Assays : These assays measure changes in intracellular calcium levels in response to NMDA receptor activation and can be used for high-throughput screening of potential antagonists.[14][19]

In Vivo Models
  • NMDA-Induced Seizure Models : The anticonvulsant activity of the compound can be assessed in rodents by determining its ability to protect against seizures induced by the administration of NMDA.[9]

  • Models of Excitotoxicity : The neuroprotective effects of the compound can be evaluated in animal models of stroke or traumatic brain injury, where NMDA receptor-mediated excitotoxicity plays a significant role.[15]

  • Behavioral Models : To assess the compound's effects on learning, memory, and its potential for producing psychotomimetic side effects, various behavioral paradigms in rodents can be employed, such as the Morris water maze or prepulse inhibition tests.[11][20]

Visualizing Key Pathways and Workflows

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2) Glutamate->NMDAR Binds to NR2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to NR1 Antagonist Competitive Antagonist Antagonist->NMDAR Blocks Glutamate Binding Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Plasticity Synaptic Plasticity Signaling->Plasticity Excitotoxicity Excitotoxicity Signaling->Excitotoxicity

Caption: Simplified NMDA receptor signaling pathway.

Experimental Workflow for NMDA Receptor Antagonist Screening

Antagonist_Screening_Workflow cluster_workflow Screening Workflow Start Compound Library (including Pyrrolo[1,2-a]imidazoles) Primary_Screen Primary Screen (e.g., High-Throughput Calcium Assay) Start->Primary_Screen Hit_Validation Hit Validation (Dose-Response Curves) Primary_Screen->Hit_Validation Secondary_Assay Secondary Assay (Electrophysiology) Hit_Validation->Secondary_Assay Mechanism_Study Mechanism of Action Studies (Competitive vs. Non-competitive) Secondary_Assay->Mechanism_Study Selectivity_Panel Selectivity Profiling (vs. other receptors) Mechanism_Study->Selectivity_Panel In_Vivo_Testing In Vivo Efficacy & Toxicology (Animal Models) Selectivity_Panel->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A typical workflow for screening novel NMDA receptor antagonists.

Conclusion and Future Directions

While direct experimental evidence for the NMDA receptor antagonist activity of this compound is currently lacking, its structural features and the observed anticonvulsant properties of a related dicarboxylic acid derivative suggest that this compound class warrants further investigation. The pyrrolo[1,2-a]imidazole scaffold represents a novel chemotype that could lead to the development of new modulators of the NMDA receptor with potentially unique pharmacological profiles.

Future research should focus on a systematic evaluation of this compound and its analogs using the in vitro and in vivo assays outlined in this guide. Such studies will be crucial to determine their potency, selectivity, mechanism of action, and therapeutic potential for treating neurological disorders. The exploration of this and other novel chemical scaffolds will continue to be a vital endeavor in the quest for safer and more effective NMDA receptor-targeted therapies.

References

  • Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Comparison of various N-methyl-D-aspartate receptor antagonists in a model of short-term memory and on overt behaviour - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Anti-NMDA receptor encephalitis: a review of mechanistic studies - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - NIH. (2023, January 12). Retrieved January 18, 2026, from [Link]

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pharmacology of NMDA Receptors - NCBI. (n.d.). Retrieved January 18, 2026, from [Link]

  • In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease | Journal of Neuroscience. (2009, March 11). Retrieved January 18, 2026, from [Link]

  • NMDA receptor antagonist - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • NMDA Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved January 18, 2026, from [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed. (2018, September 5). Retrieved January 18, 2026, from [Link]

  • KR20170049602A - Pyrrolopyrimidine derivatives as nr2b nmda receptor antagonists - Google Patents. (n.d.).
  • Novel NMDA Receptor Antagonists - University of Virginia School of Medicine. (2022, June 3). Retrieved January 18, 2026, from [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Initial structure-activity relationship studies of a novel series of pyrrolo[1,2-a]pyrimid-7-ones as GnRH receptor antagonists - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[5][14]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b] - NIH. (2023, February 8). Retrieved January 18, 2026, from [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pyrrolo[1,2-b][5][11][16]benzothiadiazepines (PBTDs): A new class of agents with high apoptotic activity in chronic myelogenous leukemia K562 cells and in cells from patients at onset and who were imatinib-resistant - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][14][16]benzodiazepines as DNA-interactive antitumour antibiotics - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Validating the Mechanism of Action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of experimental strategies to validate the MoA of novel chemical entities, using the hypothetical case of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid as a putative inhibitor of the scaffold protein WDR5. While derivatives of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been identified as inhibitors of the WDR5 WIN-site, this guide will walk through the rigorous process of confirming this specific molecule's on-target activity through knockout studies and comparing this gold-standard approach with other validation methodologies.[1]

The Critical Role of Target Validation

The journey of a drug from discovery to clinical application is fraught with challenges, a significant portion of which can be attributed to an incomplete understanding of the drug's MoA.[2] Mischaracterization of a drug's target can lead to wasted resources and, ultimately, clinical failure. Therefore, robust target validation is not merely a confirmatory step but a critical pillar of the entire drug development pipeline.[3][4] Knockout studies, particularly those employing CRISPR-Cas9 technology, have emerged as a powerful tool for definitively linking a compound's biological effect to a specific gene product.[3][5][6][]

Hypothetical Mechanism of Action: Targeting WDR5

For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as "Compound X") is a novel inhibitor of WDR5. WDR5 is a scaffold protein that plays a crucial role in chromatin regulation and has been identified as a potential therapeutic target in various cancers, including mixed-lineage leukemia.[1] Our objective is to design a series of experiments to validate that the cytotoxic or anti-proliferative effects of Compound X are directly mediated through the inhibition of WDR5.

The Knockout Approach: A Definitive Test

The fundamental principle of a knockout study for MoA validation is straightforward: if a compound's activity is dependent on a specific protein, then the genetic removal of that protein should render the cells insensitive to the compound.[8] The advent of CRISPR-Cas9 gene editing has made the generation of knockout cell lines more efficient and precise than previous technologies.[9]

Experimental Workflow for CRISPR-Cas9 Knockout Validation

The following diagram and protocol outline the key steps in validating the MoA of Compound X through the generation and analysis of a WDR5 knockout cell line.

G cluster_0 Phase 1: Knockout Cell Line Generation cluster_1 Phase 2: Phenotypic Analysis gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Cloning Transfection Transfection Vector Construction->Transfection Delivery Single Cell Sorting Single Cell Sorting Transfection->Single Cell Sorting Isolation Clonal Expansion Clonal Expansion Single Cell Sorting->Clonal Expansion Growth KO Validation KO Validation Clonal Expansion->KO Validation Verification WDR5 KO Cells WDR5 KO Cells KO Validation->WDR5 KO Cells Proceed with validated clone Wild-Type Cells Wild-Type Cells Compound X Treatment Compound X Treatment Wild-Type Cells->Compound X Treatment WDR5 KO Cells->Compound X Treatment Viability Assay Viability Assay Compound X Treatment->Viability Assay Target Engagement Target Engagement Compound X Treatment->Target Engagement Data Analysis Data Analysis Viability Assay->Data Analysis Target Engagement->Data Analysis

Sources

"structure-activity relationship (SAR) comparison of different 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole analogs"

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs based on this core, with a focus on their applications as inhibitors of c-Jun N-terminal kinase 3 (JNK3), Receptor-Interacting Protein Kinase 1 (RIPK1) in necroptosis, and WD repeat-containing protein 5 (WDR5). By synthesizing technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural modifications that influence the potency and selectivity of these compounds.

Introduction: The Versatile 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a bicyclic heteroaromatic system that provides a rigid and three-dimensional framework, making it an attractive starting point for the design of small molecule inhibitors targeting various protein classes. Its unique topology allows for the precise spatial orientation of substituents, enabling specific interactions with the binding sites of target proteins. This has led to the discovery of potent and selective inhibitors for a range of therapeutic targets, from protein kinases to epigenetic modulators.[1][2][3] This guide will delve into the SAR of this scaffold against three distinct and therapeutically relevant targets.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections provide a comparative analysis of the SAR for different classes of inhibitors.

JNK3 Inhibitors for Neuroprotection

c-Jun N-terminal kinase 3 (JNK3) is a key player in neuronal apoptosis, making it a promising target for the development of neuroprotective agents.[4] Analogs of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been identified as potent JNK3 inhibitors.

A crucial aspect of the SAR for JNK3 inhibition is stereochemistry. Studies have shown that the (S)-enantiomers of these analogs are significantly more potent than the corresponding (R)-enantiomers, with up to a 20-fold difference in inhibitory activity.[4] This highlights the importance of a specific three-dimensional arrangement for optimal binding to the JNK3 active site. The inhibitory potency of these compounds correlates well with the inhibition of c-Jun phosphorylation, a downstream target of JNK3, and demonstrates neuroprotective effects in cellular models of neuronal cell death.[4]

Key SAR Insights for JNK3 Inhibitors:

  • Stereochemistry is Critical: The (S)-enantiomer is strongly preferred for JNK3 inhibition.

  • Substituents on the Pyrrolidine Ring: Modifications at this position can influence potency and selectivity against other kinases like p38.

  • Aromatic Substituents: The nature and substitution pattern of aryl groups attached to the imidazole ring are key determinants of potency.

Necroptosis Inhibitors Targeting RIPK1

Necroptosis is a form of programmed necrosis regulated by RIPK1, and its inhibition is a potential therapeutic strategy for inflammatory and neurodegenerative diseases.[1][5] A series of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives, a closely related scaffold, have been developed as potent necroptosis inhibitors by targeting the allosteric pocket of RIPK1.[1]

Systematic SAR studies on these analogs have revealed several key structural features that govern their anti-necroptotic activity. For instance, the introduction of a fluorine atom at the 7'-position of the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole moiety was found to enhance activity, likely through additional van der Waals interactions with murine RIPK1.[1] Molecular docking studies suggest that these compounds bind to a hydrophobic pocket of RIPK1 and form critical hydrogen bonds.[1]

Key SAR Insights for RIPK1 Inhibitors:

  • Fluorine Substitution: A 7'-fluoro substituent on the pyrrolidine ring can enhance activity against murine RIPK1.

  • Allosteric Pocket Binding: The overall shape and hydrophobicity of the molecule are crucial for fitting into the allosteric site of RIPK1.

  • Linker Moiety: The nature of the linker connecting the core scaffold to other parts of the molecule influences the overall conformation and binding affinity.

WDR5 Inhibitors for Cancer Therapy

WD repeat-containing protein 5 (WDR5) is a scaffold protein involved in chromatin regulation and is overexpressed in various cancers, making it an attractive epigenetic drug target.[3][6] Fragment-based screening and structure-based design have led to the discovery of potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as inhibitors of the WDR5 WIN-site.[3]

The SAR of these inhibitors has been explored by modifying the 2-aryl substituent. Docking studies suggest that these compounds bind to the "WIN" site of WDR5.[3] The expansion of a fragment hit from this class resulted in lead compounds with dissociation constants in the low nanomolar range and micromolar cellular activity against acute myeloid leukemia (AML) cell lines.[3]

Key SAR Insights for WDR5 Inhibitors:

  • 2-Aryl Substitution: The nature and substitution pattern of the aryl group at the 2-position of the imidazole ring are critical for potent WDR5 inhibition.

  • WIN-Site Interaction: The pyrrolo[1,2-a]imidazole core serves as a scaffold to present the 2-aryl group for optimal interaction with the WIN site of WDR5.

  • Fragment-Based Expansion: Small fragments can be elaborated into potent inhibitors by adding substituents that occupy additional pockets in the binding site.

Tabular Summary of SAR Data

TargetScaffold ModificationKey Substituent(s)Biological Activity (IC50/Kd)Reference(s)
JNK3 Stereochemistry(S)-enantiomerUp to 20x more potent than (R)-enantiomer[4]
RIPK1 7'-position of pyrrolidineFluoro groupEnhanced anti-necroptotic activity[1]
WDR5 2-position of imidazoleVarious aryl groupsKd < 10 nM[3][6]

Experimental Protocols

General Synthesis of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

A common method for the synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core involves the reaction of 2-aminopyrroline with an α-haloketone, followed by cyclization.[7]

Step-by-step methodology:

  • Formation of 2-aminopyrroline: This intermediate can be prepared from pyrrolidin-2-one through various methods.

  • Alkylation: The 2-aminopyrroline is reacted with a suitable α-haloketone in the presence of a base.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization, often with heating, to afford the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.

Synthesis_Workflow cluster_synthesis General Synthesis Pyrrolidinone Pyrrolidin-2-one Aminopyrroline 2-Aminopyrroline Pyrrolidinone->Aminopyrroline Formation Intermediate Alkylated Intermediate Aminopyrroline->Intermediate Alkylation Haloketone α-Haloketone Haloketone->Intermediate FinalProduct 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole Intermediate->FinalProduct Cyclization

Caption: General synthetic workflow for the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.

Biological Assay Protocols

This assay measures the inhibition of JNK3-mediated phosphorylation of a fluorescently labeled substrate.[2]

Step-by-step methodology:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the JNK3 enzyme, a fluorescently labeled substrate (e.g., ATF2), and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period.

  • Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of JNK3.

  • Calculate the IC50 value from the dose-response curve.

JNK3_Assay_Workflow cluster_assay JNK3 TR-FRET Assay Prepare Prepare Reagents (Enzyme, Substrate, Compound) Incubate Incubate with ATP Prepare->Incubate Stop Stop Reaction & Add Antibody Incubate->Stop Read Read TR-FRET Signal Stop->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the JNK3 TR-FRET inhibition assay.

This assay assesses the ability of compounds to protect cells from necroptosis induced by a combination of stimuli.[8]

Step-by-step methodology:

  • Seed cells (e.g., HT-29) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time.

  • Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).

  • Incubate the plate for 24-48 hours.

  • Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the percentage of cell viability relative to untreated and vehicle-treated controls.

  • Determine the EC50 value from the dose-response curve.

This biochemical assay measures the disruption of the WDR5-peptide interaction.[9]

Step-by-step methodology:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add GST-tagged WDR5, a biotinylated peptide (e.g., from MLL1), and the test compound.

  • Add a terbium-labeled anti-GST antibody and streptavidin-d2.

  • Incubate the plate at room temperature to allow for binding.

  • Measure the TR-FRET signal. A decrease in the FRET signal indicates that the test compound is disrupting the WDR5-peptide interaction.

  • Calculate the IC50 value from the dose-response curve.

Conclusion

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has proven to be a highly versatile platform for the development of potent and selective inhibitors for a diverse range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure, including stereochemistry and the nature and position of substituents, can have a profound impact on biological activity. The detailed experimental protocols provided herein offer a practical resource for researchers working on the synthesis and evaluation of novel analogs based on this promising scaffold. Further exploration of the chemical space around this core is likely to yield new and improved therapeutic agents for a variety of diseases.

References

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as necroptosis inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. (2018). PubMed Central. Retrieved January 18, 2026, from [Link]

  • The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. (2005). PubMed. Retrieved January 18, 2026, from [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Methodology of drug screening and target identification for new necroptosis inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. (2022). PNAS. Retrieved January 18, 2026, from [Link]

  • The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. (2005). PubMed. Retrieved January 18, 2026, from [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Methodology of drug screening and target identification for new necroptosis inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. (2022). PNAS. Retrieved January 18, 2026, from [Link]

  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Tozasertib Analogues as Inhibitors of Necroptotic Cell Death. (2018). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. (2018). PubMed. Retrieved January 18, 2026, from [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules, exhibiting a range of therapeutic properties.[1][2] Among its derivatives, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid stands out as a key building block for the synthesis of novel pharmaceutical candidates. The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide provides an in-depth comparison of various synthetic routes to this target molecule, offering a critical evaluation of their respective efficiencies based on yield, step count, reagent accessibility, and reaction conditions.

Introduction to the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core

The fused bicyclic system of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a cornerstone in the development of various therapeutic agents.[1] Its rigid structure and the presence of nitrogen atoms in both rings allow for diverse functionalization and interaction with biological targets. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] The introduction of a carboxylic acid group at the 3-position provides a versatile handle for further chemical modifications, enabling the exploration of a wider chemical space and the optimization of pharmacological properties.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly approached through two main strategies:

  • Construction of the bicyclic core with subsequent C3-functionalization.

  • Annulation of a pyrrolidine ring onto a pre-functionalized imidazole precursor.

This guide will dissect and compare specific implementations of these strategies, providing detailed protocols and insights into the rationale behind the experimental choices.

Route 1: Post-Cyclization C3-Carboxylation

This strategy involves the initial synthesis of the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, followed by the introduction of the carboxylic acid group at the 3-position.

Step 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

A common and effective method for the synthesis of the core scaffold involves the condensation of a suitable pyrrolidine derivative with an imidazole precursor. One established protocol involves the reaction of 4-chlorobutyronitrile with methanol in the presence of hydrogen chloride to form an imidate, which is then reacted with aminoacetaldehyde to yield the desired bicyclic product.[4][5]

Experimental Protocol:

  • Imidate Formation: A solution of 4-chlorobutyronitrile and methanol in ether is saturated with hydrogen chloride gas at room temperature. The reaction mixture is stirred for 24 hours. The resulting white precipitate (the imidate) is collected by filtration, washed with ether, and dried under vacuum.

  • Cyclization: To a solution of the imidate in dichloromethane, aminoacetaldehyde and triethylamine are added. The mixture is heated to 333 K for 2 hours to form the amidine intermediate.

  • Final Ring Closure: The dried amidine is then stirred in formic acid at 353 K for 20 hours. After basification with sodium bicarbonate, the product is extracted with dichloromethane, dried, and purified by sublimation to afford 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Causality of Experimental Choices:

  • The use of hydrogen chloride in the first step is crucial for the activation of the nitrile group towards nucleophilic attack by methanol.

  • Triethylamine in the second step acts as a base to neutralize the hydrogen chloride formed during the reaction and to facilitate the cyclization.

  • Formic acid in the final step serves as both a solvent and a catalyst for the intramolecular cyclization to form the imidazole ring.

Step 2: C3-Carboxylation via Vilsmeier-Haack Formylation and Subsequent Oxidation

The introduction of a carboxylic acid group at the C3 position can be achieved through a two-step sequence involving an initial formylation reaction followed by oxidation. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[2]

Experimental Protocol:

  • Vilsmeier-Haack Formylation: To a solution of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in dry DMF at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde.

  • Oxidation of the Aldehyde: The isolated aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). For example, the aldehyde is dissolved in acetone and treated with a solution of KMnO₄ in water. The reaction is monitored by TLC, and upon completion, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the desired this compound.

Causality of Experimental Choices:

  • The Vilsmeier reagent (formed in situ from DMF and POCl₃) is a potent electrophile that attacks the electron-rich C3 position of the pyrrolo[1,2-a]imidazole ring.

  • The choice of oxidizing agent in the second step depends on the substrate's sensitivity. Potassium permanganate is a strong but often effective oxidant for this transformation.

Workflow for Route 1

cluster_0 Core Synthesis cluster_1 C3-Functionalization A 4-Chlorobutyronitrile C Imidate Intermediate A->C Imidate Formation B Methanol, HCl E 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole C->E Cyclization D Aminoacetaldehyde, Et3N G 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde E->G Vilsmeier-Haack Formylation F DMF, POCl3 I This compound G->I Oxidation H KMnO4 cluster_0 Precursor Synthesis cluster_1 Ring Annulation A Ethyl 2-chloroacetoacetate C Ethyl Imidazole-4-carboxylate A->C Imidazole Formation B Formamidine E N-alkylated Imidazole C->E N-Alkylation D 1,3-Dihalopropane, NaH G Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate E->G Intramolecular Cyclization F Base I This compound G->I Hydrolysis H NaOH, H3O+

Caption: Synthetic workflow for Route 2.

Comparison of Synthetic Routes

MetricRoute 1: Post-Cyclization C3-CarboxylationRoute 2: Annulation onto Pre-functionalized Imidazole
Overall Yield Generally moderate, can be lowered by the two-step C3-functionalization.Potentially higher, as the key functional group is introduced early.
Number of Steps Fewer steps to the core, but additional steps for functionalization.More steps to the final product, but may be more convergent.
Atom Economy Can be lower due to the use of stoichiometric reagents in the Vilsmeier-Haack and oxidation steps.Potentially higher, depending on the efficiency of the cyclization step.
Reagent Accessibility Readily available and relatively inexpensive starting materials.May require the synthesis of the substituted imidazole precursor.
Scalability The Vilsmeier-Haack reaction and oxidation can be challenging to scale up.The intramolecular cyclization may be more amenable to large-scale synthesis.
Versatility The core scaffold can be used to synthesize a variety of C3-functionalized derivatives.The synthesis is more targeted towards the specific 3-carboxylic acid derivative.

Conclusion and Future Perspectives

Both synthetic strategies presented offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the research or development program, including the desired scale of synthesis, the availability of starting materials, and the need for synthetic versatility.

Route 1, involving post-cyclization functionalization, offers a more direct route to the core scaffold, which can then be diversified. However, the subsequent functionalization steps may lower the overall yield and present scalability challenges.

Route 2, which builds the pyrrolidine ring onto a pre-functionalized imidazole, may offer a more convergent and potentially higher-yielding approach, especially for large-scale production. However, it may require more effort in the initial synthesis of the substituted imidazole precursor.

Future research in this area could focus on the development of more efficient and direct methods for the C3-carboxylation of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, potentially through direct lithiation and carboxylation, or through the use of novel catalytic methods. Such advancements would further enhance the accessibility of this important class of molecules for drug discovery and development.

References

  • Shcherbakov, S. V., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-28. [Link]

  • Kavina, A. A., et al. (2018). FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 902-909. [Link]

  • Carmona-Negrón, J. A., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(6), x200681. [Link]

  • Pandey, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 254-273. [Link]

  • Kan, Y., et al. (2007). Synthesis and Crystal Structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4681. [Link]

  • ResearchGate. (2020). (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]

  • Popov, A. V., et al. (2019). Vilsmeier–Haack formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 55(1), 74-76.
  • Rajput, A. P., & Rajput, S. S. (2015). Synthesis and antimicrobial activity of some new 2, 6-dichloro-1-(2, 6-dichloro-4-trifluoromethyl-phenyl)-1, 4-dihydro-pyridine-3, 5-dicarbaldehyde derivatives. Der Pharma Chemica, 7(5), 166-171.
  • Pahutski, T. F., et al. (2023). Synthesis and insecticidal activity of N-arylpyrazole-4-methylpiperidines. Bioorganic & Medicinal Chemistry Letters, 84, 129202.
  • Tasneem, S., et al. (2022). Micellar Catalyzed Vilsmeier-Haack Reaction: A Kinetic Study. Journal of Dispersion Science and Technology, 43(13), 2201-2208.

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Preclinical Gap with Pyrrolo[1,2-a]imidazoles

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, from nootropics to potent necroptosis inhibitors.[1][2] As researchers explore this versatile scaffold for novel anticancer agents, the critical challenge of preclinical drug development comes to the forefront: ensuring that promising results in a petri dish translate to meaningful efficacy in a living system. This guide provides an in-depth framework for the cross-validation of in vitro and in vivo data, a crucial process for de-risking drug candidates and accelerating their path to the clinic.

The transition from a controlled in vitro environment to a complex in vivo model is fraught with challenges, often referred to as the in vitro-in vivo correlation (IVIVC) gap.[3] A compound may exhibit nanomolar potency against a cancer cell line but fail in animal models due to poor pharmacokinetics, rapid metabolic degradation, or an inability to penetrate solid tumors.[4][5] Therefore, a rigorous, stepwise evaluation process is not just recommended; it is essential for identifying robust clinical candidates and avoiding costly late-stage failures.[6] This guide details the experimental workflows, data interpretation, and logical cross-validation necessary to build a compelling efficacy case for novel 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

Phase 1: In Vitro Efficacy Profiling - Establishing Intrinsic Potency

The primary goal of in vitro testing is to efficiently screen compounds to determine their intrinsic biological activity and elucidate their mechanism of action.[6][7] These assays serve as the foundational step, providing essential data on a compound's cytotoxicity and anti-proliferative effects.[7]

Workflow for In Vitro Compound Screening

The following diagram outlines a standard, self-validating workflow for initial in vitro screening.

in_vitro_workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Line Culture (e.g., HT-29, MCF-7) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Cell Treatment (72h incubation) seeding->treatment compound_prep 3. Compound Dilution (Serial Dilutions) compound_prep->treatment assay 5. Viability Assay (e.g., MTT, CellTiter-Glo) treatment->assay readout 6. Plate Reading (Absorbance/Luminescence) assay->readout analysis 7. IC50 Calculation readout->analysis caption In Vitro Screening Workflow

Caption: A stepwise workflow for determining compound potency in vitro.

Experimental Protocol: Anti-Proliferative MTT Assay

This protocol is a self-validating system designed to measure the ability of a compound to inhibit cell proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colon cancer) into 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivative in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations.

    • Self-Validation Controls:

      • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%). This establishes the baseline for 100% cell viability.

      • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

      • Blank Control: Include wells with medium but no cells to provide a background reading.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Phase 2: In Vivo Efficacy Assessment - The Whole System Test

While in vitro assays are indispensable for initial screening, they cannot predict a drug's behavior in a complex organism.[6] In vivo models are more reliable indicators of clinical potential because they simultaneously evaluate a drug's absorption, distribution, metabolism, and excretion (ADME), alongside its efficacy and toxicity.[4][9] The subcutaneous xenograft model, where human tumor cells are implanted in immunodeficient mice, is a well-established standard for preclinical evaluation.[10]

Workflow for In Vivo Efficacy Studies

The following diagram illustrates the critical path for a xenograft study, from model establishment to endpoint analysis.

in_vivo_workflow cluster_setup Model Establishment cluster_dosing Treatment Phase cluster_endpoint Endpoint & Analysis inoculation 1. Tumor Cell Inoculation (Subcutaneous) growth 2. Tumor Growth Monitoring inoculation->growth randomization 3. Animal Randomization (Tumor Volume ~100-150 mm³) growth->randomization dosing 4. Compound Administration (e.g., PO, IP for 21 days) randomization->dosing monitoring 5. Daily Monitoring (Tumor Volume, Body Weight) dosing->monitoring euthanasia 6. Study Termination monitoring->euthanasia collection 7. Tumor Excision & Weighing euthanasia->collection analysis 8. TGI Calculation collection->analysis caption In Vivo Xenograft Study Workflow

Caption: A standard workflow for assessing compound efficacy in a mouse xenograft model.

Experimental Protocol: Human Tumor Xenograft Model

This protocol provides a framework for assessing the in vivo anti-tumor activity of a lead compound identified from in vitro screening.

Objective: To evaluate the tumor growth inhibition (TGI) of a test compound in an immunodeficient mouse model.

Methodology:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% CMC in water) on the same schedule as the treatment groups. This is the baseline for normal tumor growth.

    • Group 2 (Test Compound): Administer the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole compound at a predetermined dose (e.g., 50 mg/kg, daily, by oral gavage).

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent known to be effective against HCT-116 tumors (e.g., 5-Fluorouracil). This validates the tumor model's responsiveness.

  • Dosing and Monitoring: Administer treatment for 21 days. Record tumor volumes and body weights three times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the 21-day treatment period.

  • Analysis: Euthanize the mice, excise the tumors, and record their final weights. Calculate the percent TGI using the formula:

    • % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Phase 3: Data Comparison and Cross-Validation

Cross-validation is the process of critically comparing the in vitro data with the in vivo outcomes to establish a predictive relationship. This step is essential for building confidence in a chemical series and guiding future optimization.

The Cross-Validation Logic

The relationship between in vitro and in vivo experiments is not linear but cyclical. In vitro data selects candidates for in vivo testing, and in vivo results (especially regarding metabolic liabilities) provide crucial feedback for designing new in vitro assays and synthesizing next-generation compounds.[5]

cross_validation_logic cluster_feedback Feedback Loop invitro In Vitro Screening (IC50, Potency) hit Potent Hit Identified invitro->hit invivo In Vivo Efficacy Study (TGI, Toxicity) hit->invivo candidate Validated Candidate invivo->candidate Good Correlation inactive Inactive In Vivo (Poor IVIVC) invivo->inactive Poor Correlation adme ADME/PK Assays (Metabolic Stability) inactive->adme sar Structure-Activity Relationship (SAR) adme->sar sar->invitro Design New Compounds caption Cross-Validation Feedback Loop

Caption: The iterative process of in vitro screening, in vivo validation, and feedback.

Comparative Data Analysis (Hypothetical Data)

The tables below present hypothetical data for a series of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole compounds to illustrate the principles of cross-validation.

Table 1: In Vitro Efficacy of Pyrrolo[1,2-a]imidazole Derivatives

Compound ID HCT-116 IC50 (µM) MCF-7 IC50 (µM) Notes
PIM-001 0.15 0.25 Potent against both cell lines.
PIM-002 15.2 20.5 Low potency.
PIM-003 0.08 0.11 Most potent compound in vitro.

| PIM-004 | 0.50 | 0.45 | Moderate potency. |

Table 2: In Vivo Efficacy Cross-Validation

Compound ID In Vitro IC50 (HCT-116, µM) In Vivo Model Dose (mg/kg, PO, QD) Tumor Growth Inhibition (TGI, %) IVIVC Assessment
PIM-001 0.15 HCT-116 Xenograft 50 65% Good Correlation: Potent in vitro, effective in vivo. A promising lead.
PIM-002 15.2 HCT-116 Xenograft 50 <10% Good Correlation: Inactive in vitro, inactive in vivo. Deprioritized.
PIM-003 0.08 HCT-116 Xenograft 50 15% Poor Correlation: Highly potent in vitro but poor in vivo efficacy. Action: Investigate PK/metabolism.[5]

| PIM-004 | 0.50 | HCT-116 Xenograft | 50 | 55% | Good Correlation: Moderate potency translates to solid in vivo efficacy. A viable backup candidate. |

Interpreting the Results
  • PIM-001 & PIM-002 represent ideal scenarios where in vitro data successfully predicts the in vivo outcome.

  • PIM-003 is a classic example of the IVIVC gap.[5] Despite excellent in vitro potency, its failure in vivo strongly suggests a fatal flaw, most commonly rapid metabolism or poor bioavailability. This result triggers further investigation into the compound's ADME properties.

  • PIM-004 demonstrates that a compound doesn't need to be the most potent in vitro to have significant in vivo activity. Its favorable in vivo properties may make it a more promising candidate than the more potent but metabolically unstable PIM-003.

Conclusion: An Integrated Strategy for Success

The development of novel 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole anticancer agents requires a disciplined and integrated approach to preclinical evaluation. In vitro and in vivo models should not be viewed as independent hurdles but as complementary tools in a continuous feedback loop.[11] Rigorous cross-validation of efficacy data is paramount to making informed decisions, prioritizing the most promising chemical matter, and ultimately, increasing the probability of clinical success. By understanding the "why" behind both good and poor IVIVC, researchers can rationally design the next generation of compounds, turning a promising chemical scaffold into a potential therapeutic reality.

References

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (Source: NIH) [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (Source: International Institute of Anticancer Research) [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. (Source: Alfa Cytology) [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (Source: International Journal of Pharmacy and Biological Sciences) [Link]

  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (Source: ProBio CDMO) [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (Source: ACS Omega) [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (Source: NIH) [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (Source: PubMed) [Link]

  • Cross-validation approaches. Examples of the different... (Source: ResearchGate) [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (Source: NIH) [Link]

  • Cross validation – a safeguard for machine learning models. (Source: Ardigen) [Link]

  • Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. (Source: Taylor & Francis Online) [Link]

  • Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. (Source: NIH) [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (Source: NIH) [Link]

  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (Source: ResearchGate) [Link]

  • Challenges with in vitro and in vivo experimental models of urinary bladder cancer for novel drug discovery. (Source: PubMed) [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][4][6][10]triazole derivatives as necroptosis inhibitors. (Source: NIH) [Link]

  • Cross-Validation Visualized: A Narrative Guide to Advanced Methods. (Source: MDPI) [Link]

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. (Source: MDPI) [Link]

  • (PDF) Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (Source: ResearchGate) [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (Source: NIH) [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (Source: International Journal of Pharmaceutical Sciences) [Link]

  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (Source: ResearchGate) [Link]

  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. (Source: PubMed) [Link]

Sources

A Senior Application Scientist's Guide to Comparing Pharmacokinetic Profiles of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential in a range of therapeutic areas.[1][2] However, like many promising parent compounds, achieving an optimal pharmacokinetic (PK) profile for in vivo efficacy can be a significant hurdle. This guide provides a comprehensive framework for the systematic evaluation of various ester prodrugs of a hypothetical 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole parent compound. We will delve into the strategic rationale behind the ester prodrug approach, provide detailed experimental protocols for a head-to-head comparison, and offer insights into the interpretation of the resulting pharmacokinetic data. This guide is designed to be a practical resource for researchers aiming to enhance the drug-like properties of this important class of molecules.

Introduction: The Promise and Challenge of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

The fused bicyclic system of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has garnered considerable interest due to its versatile biological activities.[1][2] The rigidity and three-dimensional nature of the scaffold allow for precise presentation of substituents to interact with biological targets. However, the inherent physicochemical properties of a lead compound from this series, such as polarity or low solubility, might limit its oral bioavailability, hindering its path to clinical development.

An effective and widely adopted strategy to overcome such limitations is the use of prodrugs. Specifically, ester prodrugs can transiently modify the properties of a parent molecule containing a hydroxyl or carboxylic acid group, improving its absorption, distribution, metabolism, and excretion (ADME) profile. By masking polar functional groups, an ester prodrug can enhance lipophilicity, leading to improved membrane permeability and oral absorption. Once absorbed, the ester is designed to be cleaved by endogenous esterases in the plasma, liver, or target tissues, releasing the active parent drug.

This guide will walk through a hypothetical study comparing four different ester prodrugs of a parent 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole compound (Parent-OH):

  • Parent-OAc (Acetate Ester): A simple ester, often rapidly cleaved.

  • Parent-OPiv (Pivalate Ester): A sterically hindered ester, potentially more resistant to hydrolysis, which could lead to a longer duration of action.

  • Parent-Gly (Glycine Ester): An amino acid ester, which may leverage amino acid transporters for improved absorption and can enhance aqueous solubility.

  • Parent-OEt (Ethyl Ester): Another simple aliphatic ester to compare rates of hydrolysis and absorption.

The primary objective is to determine which ester moiety provides the most favorable pharmacokinetic profile, characterized by high bioavailability and an optimal rate of conversion to the active parent compound.

Experimental Design and Methodologies

A robust comparison of these ester prodrugs requires a multi-faceted experimental approach, encompassing synthesis, in vitro stability assessments, and a definitive in vivo pharmacokinetic study.

Synthesis of Ester Prodrugs

The synthesis of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core can be achieved through various reported methods, such as the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.[3] Once the parent compound with a hydroxyl group (Parent-OH) is synthesized, the ester prodrugs can be prepared using standard esterification reactions. For example, reacting the Parent-OH with the corresponding acyl chloride (acetyl chloride, pivaloyl chloride) or carboxylic acid (N-Boc-glycine followed by deprotection) in the presence of a suitable base and solvent.

In Vitro Stability Studies: A First Look at Hydrolytic Fate

Before proceeding to expensive and time-consuming in vivo studies, it is crucial to assess the stability of the ester prodrugs in biological matrices. This provides an early indication of their rate of conversion to the parent drug.

This assay determines the susceptibility of the ester prodrugs to hydrolysis by plasma esterases.[4][5][6][7]

Protocol:

  • Preparation: Prepare stock solutions of the test compounds (Parent-OAc, Parent-OPiv, Parent-Gly, Parent-OEt) and the parent compound (Parent-OH) in DMSO (e.g., 10 mM).

  • Incubation: Add the test compound to pre-warmed plasma (human, rat, or mouse) to a final concentration of 1 µM. Incubate at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates plasma proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Data Analysis: Plot the percentage of remaining prodrug against time to determine the half-life (t½) in plasma.

This assay evaluates the metabolic stability of the compounds in the presence of liver enzymes, primarily cytochrome P450s, but also microsomal esterases.[8][9][10][11][12]

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound (final concentration 1 µM).

  • Initiation: Start the reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 45, 60 minutes).

  • Quenching: Terminate the reaction with a cold organic solvent containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

The definitive comparison of the ester prodrugs comes from an in vivo pharmacokinetic study, which will provide data on absorption, distribution, and elimination of both the prodrug and the active parent compound.

Experimental Workflow:

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis acclimatize Acclimatize Rats fasting Overnight Fasting acclimatize->fasting iv_dose IV Dosing (Parent-OH) fasting->iv_dose po_dose Oral Dosing (Esters & Parent-OH) fasting->po_dose blood_collection Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep extraction Sample Extraction (Protein Precipitation) plasma_prep->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis G cluster_gut GI Tract cluster_blood Systemic Circulation prodrug_gut Prodrug (Ester) (More Lipophilic) gut_wall Gut Wall (Absorption) prodrug_gut->gut_wall prodrug_blood Prodrug parent_drug Active Parent Drug (Hydrophilic) prodrug_blood->parent_drug Hydrolysis esterases Esterases esterases->prodrug_blood gut_wall->prodrug_blood

Caption: General metabolic pathway of an ester prodrug.

Conclusion and Future Directions

This guide has outlined a systematic approach to compare the pharmacokinetic profiles of various ester prodrugs of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. By combining in vitro stability assays with a well-designed in vivo pharmacokinetic study, researchers can generate the necessary data to select the optimal ester moiety for advancing their lead compound.

The ideal ester prodrug will exhibit a balance of stability in the gastrointestinal tract to allow for absorption, followed by rapid and complete conversion to the active parent drug in the systemic circulation. The hypothetical data presented suggest that while all ester prodrugs improved bioavailability, the pivalate ester (Parent-OPiv) provided the highest overall exposure (AUC), potentially due to its greater stability against first-pass metabolism, while the glycine ester (Parent-Gly) showed the most rapid absorption. The final selection would depend on the desired therapeutic profile, such as a rapid onset of action versus a longer duration of exposure.

This structured approach provides a solid foundation for making data-driven decisions in the critical lead optimization phase of drug discovery.

References

  • Protocol for the Human Liver Microsome Stability Assay . ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol . AxisPharm. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes . protocols.io. Available at: [Link]

  • Microsomal Clearance/Stability Assay . Domainex. Available at: [Link]

  • Metabolic stability in liver microsomes . Mercell. Available at: [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application . National Institutes of Health. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts . National Institutes of Health. Available at: [Link]

  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives . ResearchGate. Available at: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs . Bioanalysis. Available at: [Link]

  • Plasma Stability . Cyprotex. Available at: [Link]

  • ADME Plasma Stability Assay . BioDuro. Available at: [Link]

  • Plasma Stability Assay . Domainex. Available at: [Link]

  • Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole . Taylor & Francis Online. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . LCGC International. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . YouTube. Available at: [Link]

  • Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial . PubMed. Available at: [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[8][9][11]riazole derivatives as necroptosis inhibitors . National Institutes of Health. Available at: [Link]

  • Small Molecule Bioanalysis . Anapharm Bioanalytics. Available at: [Link]

  • Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models . National Institutes of Health. Available at: [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions . National Institutes of Health. Available at: [Link]

  • In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity . MDPI. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods . Scientific Research Publishing. Available at: [Link]

  • Improving the ex vivo stability of drug ester compounds in rat and dog serum: Inhibition of the specific esterases and implications on their identity . ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of the Therapeutic Index of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic Acid and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the therapeutic index of the novel investigational compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid, hereafter referred to as "Compound X," in the context of oncology. The therapeutic index (TI) is a critical measure of a drug's safety, quantifying the window between its therapeutic efficacy and its toxic effects. A wider therapeutic window suggests a more favorable safety profile, a paramount consideration in the development of new chemical entities.

This document is intended for researchers, scientists, and drug development professionals. It will detail the methodologies for assessing the TI of Compound X and compare it with established standard-of-care therapies for a relevant oncological indication. The experimental protocols and data presented herein are designed to provide a robust framework for such a comparative analysis.

Introduction to Compound X and the Importance of Therapeutic Index

Compound X, this compound, is a novel small molecule with a pyrroloimidazole scaffold. Compounds with this core structure have been investigated for a range of biological activities, and initial screenings of Compound X suggest a potential role as a targeted anticancer agent. The precise mechanism of action is under investigation, but preliminary data points towards the inhibition of a key signaling pathway involved in tumor proliferation and survival.

The therapeutic index is a quantitative measure of the relative safety of a drug. It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).

Therapeutic Index (TI) = TD50 / ED50

A high TI is desirable, as it indicates that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. In oncology, where therapeutic agents are often inherently cytotoxic, a favorable TI is a primary goal of drug development. It allows for dosing regimens that maximize anti-tumor activity while minimizing adverse effects on healthy tissues.

Experimental Design for Therapeutic Index Determination

To evaluate the therapeutic index of Compound X and compare it to standard-of-care drugs, a multi-step experimental workflow is employed. This workflow is designed to first establish the in vitro efficacy and cytotoxicity, followed by in vivo validation in preclinical models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Cell Line Selection (e.g., relevant cancer cell lines) b In Vitro Efficacy Assay (e.g., Cell Viability Assay) a->b c In Vitro Cytotoxicity Assay (e.g., Normal Cell Line Panel) a->c d Calculation of IC50 (Efficacy) b->d e Calculation of CC50 (Toxicity) c->e f In Vitro Selectivity Index (SI) SI = CC50 / IC50 d->f e->f g Animal Model Selection (e.g., Xenograft Mouse Model) f->g Proceed to In Vivo if SI is promising h Maximum Tolerated Dose (MTD) Study g->h i Efficacy Study (Tumor Growth Inhibition) g->i j Determination of TD50 (Toxicity) h->j k Determination of ED50 (Efficacy) i->k l In Vivo Therapeutic Index (TI) TI = TD50 / ED50 j->l k->l

A Comparative Analysis of the Antimicrobial Potential: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic Acid Scaffold vs. Ampicillin

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of unique heterocyclic scaffolds is of paramount importance. This guide provides a detailed comparative overview of the antimicrobial potential of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, as represented by its derivatives, against the well-established β-lactam antibiotic, ampicillin. While direct antimicrobial efficacy data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is not extensively available in current literature, this guide will leverage published data on closely related derivatives to provide a foundational comparison. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial compounds.

Introduction: The Compounds

This compound: This molecule belongs to the pyrrolo[1,2-a]imidazole class of fused heterocyclic compounds. The pyrrole and imidazole rings are known pharmacophores that contribute to a wide range of biological activities.[1][2] The inherent structural rigidity and diverse substitution possibilities of this scaffold make it an attractive candidate for the development of novel therapeutic agents.

Ampicillin: A broad-spectrum β-lactam antibiotic, ampicillin has been a cornerstone in the treatment of bacterial infections since its introduction.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a well-understood and effective strategy against a variety of Gram-positive and some Gram-negative bacteria.[4] However, its efficacy is increasingly compromised by the prevalence of β-lactamase-producing resistant strains.

Mechanism of Action: A Tale of Two Scaffolds

The Pyrrolo[1,2-a]imidazole Scaffold: A Multi-faceted Approach

The precise mechanism of action for the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is not yet fully elucidated. However, based on the known activities of its constituent pyrrole and imidazole rings, a multi-targeted approach can be hypothesized. Imidazole derivatives have been shown to disrupt microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[5] Some antifungal imidazoles also inhibit key enzymes involved in ergosterol biosynthesis, compromising the integrity of the fungal cell membrane.[5] Pyrrole-containing compounds, on the other hand, have demonstrated a variety of antibacterial mechanisms.[1][6]

Pyrrolo[1,2-a]imidazole Pyrrolo[1,2-a]imidazole Cell_Membrane_Disruption Cell Membrane Disruption Pyrrolo[1,2-a]imidazole->Cell_Membrane_Disruption Imidazole Moiety Enzyme_Inhibition Enzyme Inhibition Pyrrolo[1,2-a]imidazole->Enzyme_Inhibition Imidazole Moiety DNA_Gyrase_Inhibition DNA Gyrase Inhibition Pyrrolo[1,2-a]imidazole->DNA_Gyrase_Inhibition Pyrrole Moiety Efflux_Pump_Inhibition Efflux Pump Inhibition Pyrrolo[1,2-a]imidazole->Efflux_Pump_Inhibition Pyrrole Moiety

Caption: Postulated multi-target mechanism of the pyrrolo[1,2-a]imidazole scaffold.

Ampicillin: The Classic Cell Wall Inhibitor

Ampicillin's mechanism is well-established. As a β-lactam antibiotic, it mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By acylating the active site of PBPs, ampicillin irreversibly inhibits their function, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[4]

Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall_Weakening Weakened Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis Cell_Wall_Weakening->Cell_Lysis Results in

Caption: Ampicillin's mechanism of action via inhibition of cell wall synthesis.

Comparative In Vitro Efficacy: A Data-Driven Analysis

To provide a quantitative comparison, this section presents the Minimum Inhibitory Concentration (MIC) values for derivatives of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold and ampicillin against key bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]

It is crucial to note that the following data for the pyrrolo[1,2-a]imidazole scaffold is based on its 3-aryl quaternary salt derivatives and should be interpreted as an indication of the potential of the core structure, not as direct data for this compound.

Compound/Derivative Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)
3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts 2 - 32 µg/mL8 - >64 µg/mL8 - >64 µg/mL
Ampicillin 0.6 - 1 mg/L (0.6 - 1 µg/mL)[4]4 mg/L (4 µg/mL)[4]Varies significantly (often resistant)

Data Interpretation:

  • The 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salt derivatives demonstrate notable activity against the Gram-positive bacterium Staphylococcus aureus, with some derivatives exhibiting MIC values as low as 2 µg/mL.

  • The activity of these derivatives against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae is less potent, with higher MIC values.

  • Ampicillin generally shows high potency against susceptible strains of S. aureus and E. coli.[4] However, resistance is a significant clinical issue.

Experimental Methodologies: Ensuring Scientific Rigor

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following outlines the key methodologies for assessing MIC and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is a gold standard for determining the MIC of an antimicrobial agent and is performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculation of Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Standardized Bacterial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (16-20h at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.

  • The agar plates are incubated at 35-37°C for 18-24 hours.

  • The number of surviving colonies is counted.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.

Conclusion and Future Directions

This comparative guide highlights the potential of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold as a promising area for the development of new antimicrobial agents. While direct comparisons with ampicillin are currently limited by the lack of data on the specific carboxylic acid derivative, the demonstrated activity of its close analogues against Gram-positive bacteria is encouraging.

The key takeaways are:

  • The pyrrolo[1,2-a]imidazole scaffold, represented by its derivatives, exhibits promising antibacterial activity, particularly against Staphylococcus aureus.

  • The potential for a multi-targeted mechanism of action could be an advantage in overcoming existing resistance mechanisms that affect single-target drugs like ampicillin.

  • Further research is imperative to synthesize and evaluate the antimicrobial efficacy of this compound and a broader range of its derivatives.

  • Structure-activity relationship (SAR) studies are needed to optimize the potency and spectrum of activity of this promising scaffold.

The continued exploration of novel heterocyclic systems like the pyrrolo[1,2-a]imidazoles is a critical component of the global strategy to address the challenge of antimicrobial resistance.

References

  • Kumar Kushwaha, P. M., Pal, V. et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-629.
  • Gorgani, L., Mohammadi, M., Pour, M., & Bayat, M. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5189.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • De, A. K., & Singh, P. (2021). Ampicillin. In StatPearls.
  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026, January 16). Bacteria. Retrieved from [Link]

  • Gorgani, L., Mohammadi, M., Pour, M., & Bayat, M. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5189.
  • Gorgani, L., Mohammadi, M., Pour, M., & Bayat, M. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Odesa National University Herald. Chemistry, 29(2), 6-27.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Clinical and Laboratory Standards Institute. (n.d.). M07QG | Minimal Inhibitory Concentration Reading Guide. Retrieved from [Link]

  • Giske, C. G., Turnidge, J., Cantón, R., & Kahlmeter, G. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 17(10), 1453-1460.
  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Wikipedia. (2024, November 11). Nitroimidazole. Retrieved from [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2018). Molecules, 23(11), 2946.
  • Sasmal, A., & Das, A. (2015). Comparative Study between Penicillin and Ampicillin. Scholars Academic Journal of Pharmacy, 4(1), 1-5.
  • Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1124403.
  • El-Sayed, W. A., Ali, O. M., & El-Sawy, E. R. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183-2198.
  • Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry, 59(12), 2139-2150.
  • Gorgani, L., Mohammadi, M., Pour, M., & Bayat, M. (2024). (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Reimer, L. G., Stratton, C. W., & Reller, L. B. (1981). Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. Antimicrobial agents and chemotherapy, 19(6), 1050-1055.
  • U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥. Retrieved from [Link]

  • Milo, R. (n.d.). Minimal inhibitory concentration of ampicilli - Bacteria Escherichia coli - BNID 100764. Retrieved from [Link]

  • Romero, C. (n.d.). What is the minimum concentration of Ampicillin required to inhibit the growth of the bacteria E.coli? TSFX.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (CAS 914637-68-6), focusing on the correct personal protective equipment (PPE) to ensure a safe laboratory environment.[1][2] This document is structured to deliver not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep understanding.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While specific toxicological data for this compound is not extensively documented in publicly available literature, we can infer potential risks based on its structural components: a carboxylic acid and a pyrroloimidazole core.

  • Carboxylic Acid Group: Acids can be corrosive and cause severe skin burns and eye damage.[3] Inhalation of acidic dusts or mists can lead to respiratory irritation.[3]

  • Pyrroloimidazole Core: Heterocyclic compounds containing nitrogen can have diverse toxicological profiles. Some imidazole derivatives are known to be skin and respiratory irritants.[4][5] A related compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[6]

Given these structural alerts, a cautious approach is warranted, treating the compound as potentially hazardous upon acute exposure.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or butyl rubber glovesProvides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable minimum requirement.[3][7][8] For prolonged handling or in case of a spill, heavier nitrile or butyl rubber gloves are recommended.[3]
Eye and Face Protection Safety goggles with side-shields or a face shield worn over safety glassesProtects against splashes and airborne particles.[3][7][9] A face shield provides an additional layer of protection for the entire face.[3]
Body Protection A lab coat or chemical-resistant apronPrevents contamination of personal clothing.[7][10] For larger quantities, a chemical-resistant suit may be necessary.[10]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][4] The specific type of respirator should be chosen based on a risk assessment of the procedure.
Footwear Closed-toe shoesProtects feet from spills and falling objects.[7][11]

Step-by-Step Protocol for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.[10]

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you do so to contain any contaminants.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[12]

Engineering Controls: The First Line of Defense

Personal protective equipment should always be used in conjunction with appropriate engineering controls to minimize the risk of exposure.

  • Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder, should be performed in a certified chemical fume hood to control airborne particles.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9][13]

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4][9]

Spill and Disposal Management

In the event of a spill, immediate and correct action is crucial.

Small Spills (inside a fume hood):
  • Alert colleagues in the immediate area.

  • Wear your full PPE ensemble.

  • Contain the spill with an absorbent material like vermiculite or a universal binder.[9]

  • Carefully scoop the contained material into a labeled, sealed waste container.

  • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[9]

Large Spills (outside a fume hood):
  • Evacuate the immediate area.

  • Alert your institution's environmental health and safety (EHS) department.

  • Restrict access to the spill area.

Waste Disposal:
  • All contaminated materials, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Assemble PPE a->b c Work in Fume Hood b->c d Handle Compound c->d e Decontaminate Work Area d->e f Dispose of Waste e->f g Doff PPE f->g h Wash Hands g->h

Caption: Workflow for handling this compound.

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound necessitates a comprehensive approach to safety. By understanding the potential hazards, utilizing appropriate engineering controls, and diligently wearing the correct personal protective equipment, researchers can significantly mitigate risks. This guide serves as a foundational document to be integrated into your laboratory's specific standard operating procedures. Remember, safety is a continuous process of assessment, preparation, and careful execution.

References

  • ChemScene. (2025). Safety Data Sheet for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet for Imidazole.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Imidazole.
  • Angene Chemical. (2021). Safety Data Sheet for (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid.
  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound (CAS 914637-68-6).
  • University of Toledo. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • University of Washington. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Environmental Health and Safety.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sigma-Aldrich. (2024). Safety Data Sheet for Imidazole, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99%.
  • ChemScene. (2025). Safety Data Sheet for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid.
  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from University of California, Riverside website.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Cayman Chemical. (2014). Safety Data Sheet for PAF C-16 Carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. PubChem.
  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Sigma-Aldrich. (2025). Safety Data Sheet for Coumarin-3-carboxylic acid.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Spectrum Chemical. (2018). Safety Data Sheet for Cefixime.
  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Health & Safety.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (2025). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.
  • ChemScene. (n.d.). 5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): ICSC 1721 - IMIDAZOLE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.